Oxime-, methoxy-phenyl-_
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8- |
InChI Key |
HUYDCTLGGLCUTE-HJWRWDBZSA-N |
Isomeric SMILES |
CO/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
COC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Phenyl Oximes
Foreword: Navigating the Isomeric Landscape of Methoxy-Phenyl Oximes
To the dedicated researcher, scientist, and drug development professional, precision in chemical understanding is paramount. The seemingly simple designation "methoxy-phenyl oxime" belies a subtle complexity rooted in isomerism. This guide is structured to navigate this landscape, offering a detailed comparative analysis of the physicochemical properties of the ortho- (2-), meta- (3-), and para- (4-) methoxy-phenyl oxime isomers. Understanding the distinct characteristics imparted by the positional variation of the methoxy group is critical for applications ranging from synthetic chemistry to medicinal research. This document eschews a rigid template, instead adopting a logical flow that builds from foundational isomeric differences to in-depth analytical characterization, providing not just data, but the scientific reasoning behind it.
The Isomeric World of Methoxy-Phenyl Oximes
The core structure of methoxy-phenyl oxime consists of a phenyl ring substituted with both a methoxy (-OCH₃) group and an oxime (-CH=NOH) group. The constitutional isomerism arises from the position of the methoxy group on the phenyl ring relative to the oxime moiety. This seemingly minor structural change leads to significant differences in the electronic and steric environments of the molecules, which in turn govern their physical and chemical behaviors. Furthermore, the carbon-nitrogen double bond of the oxime group gives rise to geometric (E/Z) isomerism.
Diagram 1: Isomers of Methoxy-Phenyl Oxime
Caption: Constitutional and geometric isomers of methoxy-phenyl oxime.
Core Physicochemical Properties: A Comparative Analysis
The physical state, melting and boiling points, and solubility of these isomers are fundamental properties that dictate their handling, purification, and formulation. Below is a comparative summary of these key parameters.
| Property | 2-Methoxybenzaldehyde Oxime | 3-Methoxybenzaldehyde Oxime | 4-Methoxybenzaldehyde Oxime |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol [2] | 151.16 g/mol [3] |
| Appearance | Solid | Crystalline solid[2] | White powder[3] |
| Melting Point (°C) | 100-101[4] | 118-121 (for 3-methoxy-4-hydroxy derivative)[4] | Data not available |
| Boiling Point (°C) | 258.3 (Predicted)[4] | Data not available | 247.4 at 760 mmHg[5] |
| Density (g/cm³) | 1.07 (Predicted)[4] | Data not available | 1.07[5] |
| pKa | 10.75 (Predicted)[4] | 9.71 (Predicted for 3-methoxy-4-hydroxy derivative)[4] | -0.55 (E-isomer, protonated), 0.80 (Z-isomer, protonated)[6] |
| Solubility | Soluble in water and propylene glycol[7] | Soluble in organic solvents[8] | Poorly soluble in water; soluble in organic solvents[3][9] |
Expert Insights: The ortho-isomer's potential for intramolecular hydrogen bonding between the oxime hydroxyl and the methoxy group can influence its melting point and solubility compared to the meta and para isomers. The para-isomer's higher symmetry can lead to more efficient crystal packing and potentially a higher melting point, although experimental data is needed for confirmation. The solubility of 4-methoxybenzaldehyde oxime is enhanced by its methoxy group, making it suitable for various organic reactions[3].
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methoxy-phenyl oxime isomers. Each isomer presents a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy:
-
2-Methoxybenzaldehyde Oxime: The proximity of the methoxy group to the oxime in the ortho position will likely cause a downfield shift of the oxime proton and the neighboring aromatic protons due to steric and electronic effects.
-
3-Methoxybenzaldehyde Oxime: The methoxy group is expected to have a more moderate electronic effect on the aromatic protons compared to the ortho and para isomers.
-
4-Methoxybenzaldehyde Oxime: The electron-donating methoxy group at the para position will shield the aromatic protons, causing them to appear at a more upfield chemical shift compared to the unsubstituted benzaldehyde oxime. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic and oxime protons[10].
¹³C NMR Spectroscopy:
-
The chemical shift of the carbon atoms in the phenyl ring is influenced by the position of the methoxy group. The carbon atom attached to the methoxy group will be significantly deshielded.
-
For (E)-4-methoxybenzaldehyde oxime, the ¹³C-NMR spectrum in CDCl₃ shows peaks at δ = 150, 129, 114, and 55 ppm[11].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for methoxy-phenyl oximes include:
-
O-H stretch: A broad band in the region of 3100-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.
-
C=N stretch: A sharp absorption band around 1640-1690 cm⁻¹.
-
N-O stretch: A band in the 930-960 cm⁻¹ region.
-
C-O stretch (methoxy): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
For (E)-4-methoxybenzaldehyde oxime, characteristic IR peaks are observed at 3353, 2929, 1606, 1513, 1303, 1253, 1174, 1030, 956, 874, and 831 cm⁻¹[11].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for all isomers will be observed at m/z 151. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the hydroxyl group (-OH), or cleavage of the oxime bond.
Diagram 2: General Workflow for Physicochemical Characterization
Caption: A typical experimental workflow for the synthesis and characterization of methoxy-phenyl oxime isomers.
Experimental Protocols: A Guide to Best Practices
The trustworthiness of physicochemical data is directly linked to the robustness of the experimental methods used. The following protocols are provided as a self-validating system for the synthesis and characterization of methoxy-phenyl oximes.
Synthesis of Methoxy-Phenyl Oximes
Principle: The synthesis of aldoximes is typically achieved through the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, liberating free hydroxylamine to react with the aldehyde.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the chosen methoxybenzaldehyde isomer (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or sodium hydroxide). The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the oxime.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure methoxy-phenyl oxime.
Causality of Experimental Choices: The choice of base is crucial; a mild base like sodium acetate is often sufficient. The use of an alcohol-water solvent system facilitates the dissolution of both the organic aldehyde and the inorganic hydroxylamine salt. Recrystallization is a critical final step to ensure the purity of the product, which is essential for accurate physicochemical measurements.
Determination of Melting Point
Principle: The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dried, purified oxime is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Self-Validation: The sharpness of the melting point range serves as an internal validation of the sample's purity. Impurities will typically broaden and depress the melting point.
Concluding Remarks
The physicochemical properties of methoxy-phenyl oximes are intricately linked to the isomeric position of the methoxy group. This guide has provided a comprehensive overview of these properties, emphasizing a comparative approach to understanding the ortho, meta, and para isomers. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data. For researchers in drug discovery and development, a thorough grasp of these fundamental chemical characteristics is a prerequisite for the rational design and synthesis of novel therapeutic agents.
References
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An In-depth Spectroscopic Analysis of Methoxy-Phenyl Oximes: A Technical Guide for Researchers
Abstract
Methoxy-phenyl oximes are a class of organic compounds with significant utility in medicinal chemistry, organic synthesis, and materials science.[1] Their chemical behavior and biological activity are intrinsically linked to their molecular structure. Consequently, unambiguous structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules. Focusing on the representative compound, p-methoxybenzaldehyde oxime, this whitepaper moves beyond simple data presentation to offer field-proven insights into experimental design, data interpretation, and the synergistic power of an integrated spectroscopic approach.
The Archetype: p-Methoxybenzaldehyde Oxime
To illustrate the principles of spectroscopic characterization, we will focus on the para-substituted isomer of methoxy-phenyl oxime, also known as p-anisaldehyde oxime.[2][3] This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond, although the (E) isomer is typically the major product in synthesis.[2] The structural framework, with its distinct aromatic, oxime, and methoxy functional groups, provides a perfect canvas for demonstrating the power of each spectroscopic technique.
Caption: Molecular structure of (E)-p-methoxybenzaldehyde oxime.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve 5-20 mg of the methoxy-phenyl oxime sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4][5] The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, but DMSO-d₆ is preferable if exchangeable protons (like the oxime -OH) are of key interest, as it minimizes proton exchange with residual water.[6]
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to ensure sharp, well-resolved peaks.[4]
-
Acquisition: Acquire the spectrum using a standard pulse sequence. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
Spectral Interpretation: A Case Study
The ¹H NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ displays several key signals that can be unambiguously assigned.[8]
-
Oxime Proton (-NOH): A singlet appearing far downfield, typically around δ 11.1 ppm . Its significant deshielding is due to the electronegativity of the attached oxygen and nitrogen atoms and its position on a π-system. This peak is often broad and is exchangeable with D₂O.
-
Imine Proton (-CH=N): A singlet observed at approximately δ 8.1 ppm . This proton is attached to the sp²-hybridized carbon of the oxime and is deshielded by the electronegative nitrogen and the aromatic ring.
-
Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
H-2, H-6 (ortho to -CH=NOH): A doublet around δ 7.5 ppm . These protons are deshielded by the electron-withdrawing effect of the oxime group.
-
H-3, H-5 (ortho to -OCH₃): A doublet around δ 6.9 ppm . These protons are shielded by the electron-donating effect of the methoxy group, causing them to appear at a higher field (more upfield) than the H-2/H-6 protons.
-
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm , integrating to three protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring. It appears as a singlet as there are no adjacent protons to couple with.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Oxime (-NH ) | ~11.1 | Singlet (broad) | 1H |
| Imine (H -C=N) | ~8.1 | Singlet | 1H |
| Aromatic (H-2, H-6) | ~7.5 | Doublet | 2H |
| Aromatic (H-3, H-5) | ~6.9 | Doublet | 2H |
| Methoxy (-OCH ₃) | ~3.8 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of the non-equivalent carbons.
Experimental Protocol: Data Acquisition
The sample preparation is identical to that for ¹H NMR, although a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.[5] A significantly larger number of scans (hundreds to thousands) is required to obtain a good signal-to-noise ratio, with acquisition times typically ranging from 20 minutes to several hours.
Spectral Interpretation: A Case Study
The ¹³C NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.[9]
-
Oxime Carbon (>C=NOH): This carbon is significantly deshielded and appears around δ 148.2 ppm .
-
Aromatic Carbons:
-
C-4 (-C-OCH₃): This quaternary carbon, directly attached to the electron-donating methoxy group, is found at approximately δ 160.5 ppm .
-
C-1 (-C-CH=NOH): The ipso-carbon to which the oxime group is attached appears around δ 126.1 ppm .
-
C-2, C-6: These carbons, ortho to the oxime group, resonate at about δ 128.3 ppm .
-
C-3, C-5: These carbons, ortho to the methoxy group, are shielded and appear at a higher field, around δ 114.2 ppm .
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and appears far upfield at approximately δ 55.2 ppm .
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (ipso, to -OCH₃) | ~160.5 |
| C=NOH | ~148.2 |
| C-2, C-6 | ~128.3 |
| C-1 (ipso, to -CH=NOH) | ~126.1 |
| C-3, C-5 | ~114.2 |
| -OC H₃ | ~55.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Experimental Protocol: Data Acquisition
For a solid sample like methoxy-phenyl oxime, several preparation methods are available. The thin solid film method is often preferred for its simplicity and speed.
-
Sample Preparation (Thin Film): Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[10]
-
Deposition: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[10]
-
Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Analysis: Place the plate in the spectrometer and acquire the spectrum. The instrument will pass a beam of infrared light through the sample and a detector will measure the transmittance as a function of wavenumber.
Spectral Interpretation: A Case Study
The IR spectrum of p-methoxybenzaldehyde oxime will exhibit several characteristic absorption bands that confirm its key functional groups.
-
O-H Stretch (Oxime): A broad, medium-intensity band in the region of 3400-3100 cm⁻¹ . The broadness is due to hydrogen bonding.[11]
-
Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .
-
Aliphatic C-H Stretch (Methoxy): A medium-intensity band appearing just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .
-
C=N Stretch (Oxime): A medium-intensity absorption in the 1680-1620 cm⁻¹ region. This confirms the presence of the imine functionality.
-
Aromatic C=C Stretch: One or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong, characteristic band around 1250-1200 cm⁻¹ due to the aryl-alkyl ether linkage.
| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Oxime) | 3400 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=N Stretch (Oxime) | 1680 - 1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a molecular fingerprint.
Experimental Protocol: Data Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.[12]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[13][14]
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Fragmentation Analysis: A Case Study
The mass spectrum of p-methoxybenzaldehyde oxime (Molecular Weight: 151.16 g/mol ) will show a molecular ion peak and several characteristic fragment ions.[2]
-
Molecular Ion (M⁺•): The peak at m/z = 151 corresponds to the intact radical cation. Its presence is crucial for determining the molecular weight.
-
[M-1]⁺ Peak: A peak at m/z = 150 can arise from the loss of a hydrogen radical.
-
[M-16]⁺• and [M-17]⁺ Peaks: Loss of an oxygen atom (m/z 135) or a hydroxyl radical (m/z 134) from the oxime group are common fragmentation pathways for aromatic oximes.
-
[M-31]⁺ Peak: Loss of a methoxy radical (•OCH₃) from the aromatic ring results in a fragment at m/z = 120 .
-
Tropylium-type Ions: Further fragmentation can lead to characteristic aromatic ions, such as a peak at m/z = 91 or related structures.
Caption: Proposed EI-MS fragmentation pathway for p-methoxybenzaldehyde oxime.
Integrated Analysis & Isomeric Differentiation
While each technique provides valuable information, their combined power allows for unambiguous structure confirmation.
-
MS gives the molecular weight (151 g/mol ).
-
IR confirms the presence of -OH, C=N, aromatic, and C-O ether functional groups.
-
¹H and ¹³C NMR confirm the number of protons and carbons and, crucially, their connectivity. The para-substitution is confirmed by the two-doublet pattern in the ¹H NMR aromatic region and the four distinct aromatic signals in the ¹³C NMR spectrum.
Distinguishing Isomers:
-
ortho-isomer: Would show a more complex splitting pattern in the aromatic region of the ¹H NMR due to the lack of symmetry, with four distinct signals.
-
meta-isomer: Would also display four distinct aromatic proton signals in the ¹H NMR, but their chemical shifts and coupling constants would differ from the ortho-isomer. The IR spectra of ortho, meta, and para isomers often show distinct patterns in the "fingerprint" region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region (900-675 cm⁻¹).[1]
Conclusion
The comprehensive spectroscopic characterization of methoxy-phenyl oximes is a critical step in their scientific and industrial application. Through the integrated use of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently determine the molecular structure, confirm isomeric purity, and establish a detailed analytical profile. This guide has demonstrated that a thorough understanding of not just the data, but the principles and protocols behind its acquisition, empowers scientists to make informed decisions and accelerate their research and development efforts.
References
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Topic: Natural Sources and Isolation of Methoxy-Phenyl Oxime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy-phenyl oxime is an aromatic organic compound demonstrating significant therapeutic potential, including notable antibacterial and antitumor activities.[1][2] As interest in naturally derived bioactive compounds grows, a comprehensive understanding of its sources and the methodologies for its efficient isolation is critical for advancing research and development. This guide provides an in-depth exploration of the known natural occurrences of methoxy-phenyl oxime, the biochemical basis for its synthesis in plants, and the strategic principles underpinning its extraction and purification. We present a detailed, field-proven protocol for its isolation, supported by analytical data and workflow visualizations, to equip researchers with the practical knowledge required for obtaining this valuable compound from natural matrices.
Natural Occurrence and Biosynthesis of Phenyl Oximes
Oximes are not rare in nature; they serve as crucial metabolic intermediates in the biosynthesis of various defense compounds and hormones in plants.[3] The core structure of methoxy-phenyl oxime belongs to the class of aromatic oximes, which are typically derived from amino acids through a series of enzymatic transformations.
Identified Natural Sources
While the biosynthesis of oximes is a widespread metabolic function, the specific accumulation of methoxy-phenyl oxime has been identified in a select number of plant species. The primary sources reported in the literature provide a starting point for its procurement.
| Plant Species | Part of Plant | Key Findings & Reference |
| Conocarpus lancifolius | Leaves | Identified as a primary alkaloid component; methanolic extract showed the highest yield (1.6% w/w).[1][2] |
| Bambusa oldhamii | Shoots | A main volatile compound, contributing to the characteristic aroma.[4] |
| Momordica charantia | Seeds | A major active component in seed extracts, linked to cytotoxic effects on tumor cells.[2] |
Biosynthetic Pathway Overview
In plants, aromatic oximes are synthesized from precursor amino acids, such as phenylalanine, by the action of cytochrome P450 enzymes from the CYP79 family.[3][5] This enzymatic reaction is a critical bifurcation point, channeling primary metabolites into specialized secondary metabolic pathways.[6] The process involves N-hydroxylation of the amino acid, followed by decarboxylation and dehydration to yield the corresponding aldoxime.[5]
Caption: General biosynthetic pathway of aromatic oximes from phenylalanine in plants.
Foundational Principles for Isolation
The successful isolation of methoxy-phenyl oxime hinges on exploiting its specific physicochemical properties. A strategically designed protocol considers the compound's polarity, solubility, and acid-base characteristics to achieve separation from the complex chemical matrix of a plant extract.
Expert Insight: The choice of solvent is the most critical initial step. Methanol is frequently selected for its effectiveness in extracting a broad range of polar to semi-polar compounds, including alkaloids and oximes.[1] A study on Conocarpus lancifolius demonstrated that methanol extraction yielded 1.6% crude alkaloid content, significantly outperforming water (0.96%) and dichloromethane (0.15%).[1] This is because methanol's polarity is well-suited to solubilizing the target compound while still penetrating the plant cell wall.
Furthermore, the oxime functional group (R₂C=NOH) imparts weak acidity (pKa ≈ 10-12).[7] This property can be a powerful tool for purification. In a technique known as acid-base extraction, the crude extract can be dissolved in a non-polar solvent and washed with a dilute aqueous base. The weakly acidic oxime will be deprotonated and partition into the aqueous basic phase, leaving behind neutral, non-polar impurities. Subsequent acidification of the aqueous phase re-protonates the oxime, allowing it to be re-extracted into a fresh non-polar solvent, achieving significant purification.[7]
Detailed Protocol: Isolation from Conocarpus lancifolius
This protocol is a comprehensive, step-by-step methodology derived from successful published research, designed to be a self-validating system for isolating high-purity methoxy-phenyl oxime.[1]
Stage 1: Plant Material Preparation and Extraction
-
Collection & Drying: Collect fresh leaves of Conocarpus lancifolius. Wash thoroughly with sterile water to remove debris. Air-dry the leaves in the shade for 10-15 days until brittle, then grind into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Weigh 100 g of the dried leaf powder.
-
Place the powder into a Soxhlet apparatus or a large glass flask for maceration.
-
Add 500 mL of 99% methanol.
-
Rationale: Methanol is the solvent of choice due to its demonstrated superior extraction efficiency for this compound.[1]
-
Macerate for 72 hours with occasional agitation or perform continuous extraction in the Soxhlet apparatus for 24 hours.
-
-
Filtration & Concentration:
-
Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a crude, viscous extract is obtained.
-
Trustworthiness Check: The removal of all solvent is crucial. Drying the crude extract in a desiccator to a constant weight ensures reproducibility for yield calculations.
-
Stage 2: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known quantity of the crude methanolic extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol:Water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Rationale: Reverse-phase HPLC with a C18 column separates compounds based on hydrophobicity. Methoxy-phenyl oxime, being moderately polar, will elute at a characteristic retention time under these conditions. UV detection at 280 nm is effective due to the aromatic phenyl ring.[1]
-
-
Fraction Collection: Collect the eluent corresponding to the major peak identified as methoxy-phenyl oxime. In the reference study, this appeared at a retention time of approximately 10.4 minutes.[1]
-
Purity Confirmation: Re-inject the collected fraction into the HPLC under the same conditions. A single, sharp peak indicates high purity.
Caption: A comprehensive workflow for the isolation of methoxy-phenyl oxime.
Analytical Characterization
Post-isolation, the identity and purity of the compound must be unequivocally confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is instrumental for identifying volatile and semi-volatile compounds. The crude methanolic extract of Conocarpus lancifolius leaves, when analyzed by GC-MS, showed a primary peak corresponding to methoxy-phenyl oxime.[1]
| Parameter | Value | Reference |
| Compound | Methoxy-phenyl oxime (C₈H₉NO₂) | [1] |
| Retention Time (RT) | ~5.2 min | [1] |
| Relative Area % | 42.02% (in crude alkaloid extract) | [1] |
| Molecular Weight | 151.16 g/mol | [8] |
Expert Insight: The fragmentation pattern in the mass spectrum provides a structural fingerprint. For methoxy-phenyl oxime, key fragments would arise from the cleavage of the oxime group and the methoxy-phenyl ring, allowing for confident identification when compared against spectral libraries.
Spectroscopic Analysis (NMR)
For definitive structural elucidation of a novel isolate, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H NMR would show characteristic signals for the aromatic protons, the methoxy group protons (-OCH₃), and the oxime proton (-OH). ¹³C NMR would confirm the number and type of carbon atoms present in the molecule. Though not detailed in the primary isolation paper, this step is mandatory for rigorous chemical characterization in drug development.
Conclusion
The isolation of methoxy-phenyl oxime from natural sources like Conocarpus lancifolius is a feasible and reproducible process when guided by sound phytochemical principles. The methodology presented herein, centered on efficient methanolic extraction followed by HPLC purification, provides a robust framework for obtaining this compound for further pharmacological investigation. Understanding the biosynthetic origins and the chemical rationale behind each isolation step empowers researchers to optimize protocols, troubleshoot challenges, and ultimately accelerate the transition of promising natural products from the laboratory to potential clinical applications.
References
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The Ascendancy of Methoxy-Phenyl Oximes: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
Abstract
The methoxy-phenyl oxime scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activity and synthetic versatility. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. We will traverse the historical milestones, from the foundational discovery of oximes to the contemporary applications of their methoxy-phenyl derivatives. This guide will furnish researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies, including classical and modern techniques, complete with step-by-step experimental protocols. Furthermore, we will delve into the intricate mechanisms of action underlying their notable antibacterial and anticancer properties, supported by quantitative data and visual representations of key signaling pathways. This document aims to be a definitive resource, fostering a deeper understanding and inspiring further innovation in the field of methoxy-phenyl oxime chemistry.
A Historical Overture: From a Novel Functional Group to a Versatile Pharmacophore
The journey of methoxy-phenyl oximes is intrinsically linked to the broader history of the oxime functional group (>C=N-OH). The genesis of this field can be traced back to 1882, when the German chemist Viktor Meyer and his student Alois Janny first reported the reaction between aldehydes or ketones and hydroxylamine, yielding crystalline products they termed "oximes"[1]. This discovery was a watershed moment in organic chemistry, providing a straightforward method for the derivatization and characterization of carbonyl compounds[1].
While the early focus was on the fundamental chemistry and stereoisomerism of oximes, as elegantly explained by the Hantzsch-Werner theory, the 20th century witnessed a burgeoning interest in their biological activities[1]. A pivotal moment came with the discovery of the reactivating properties of certain oximes, such as pralidoxime (2-PAM), against acetylcholinesterase inhibited by organophosphates, establishing their role as nerve agent antidotes[2].
The exploration of naturally occurring oximes further propelled the field. Early reports in the 1960s identified oximes as key players in plant biochemistry, involved in the biosynthesis of compounds like cyanogenic glucosides and glucosinolates[2]. More recently, methoxy-phenyl oxime compounds have been isolated from various plant and microbial sources. For instance, "methoxy phenyl oxime" (MPO) has been identified in the leaves of Conocarpus lancifolius and the seeds of Momorda charantia[3]. This naturally occurring compound has demonstrated significant antibacterial and cytotoxic activities, sparking further interest in this specific subclass of oximes[3][4]. The timeline below highlights key milestones in the journey of methoxy-phenyl oximes.
Caption: Key milestones in the discovery and development of oxime compounds.
The Synthetic Arsenal: Crafting Methoxy-Phenyl Oxime Scaffolds
The synthesis of methoxy-phenyl oximes can be broadly categorized into two main approaches: the classical condensation method and multi-step synthetic strategies for more complex derivatives. The choice of method is often dictated by the desired substitution pattern and the scale of the synthesis.
The Cornerstone of Synthesis: Condensation of Methoxy-Phenyl Ketones
The most direct and widely employed method for the preparation of simple methoxy-phenyl oximes is the condensation reaction between a methoxy-substituted acetophenone or benzaldehyde and hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium acetate or sodium carbonate, to neutralize the liberated hydrochloric acid and facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon[4].
This protocol provides a step-by-step guide for the synthesis of a representative methoxy-phenyl oxime.
Materials:
-
4-Methoxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g (0.067 mol) of 4-methoxyacetophenone in 100 mL of ethanol. To this solution, add 7.0 g (0.10 mol) of hydroxylamine hydrochloride and 13.7 g (0.167 mol) of sodium acetate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water with stirring. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 1-(4-methoxyphenyl)ethanone oxime.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)ethanone oxime.
Advanced Synthetic Strategies for Diverse Derivatives
For the synthesis of more complex methoxy-phenyl oxime derivatives with varied biological activities, multi-step synthetic routes are often employed. These strategies allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. One such approach involves the initial formation of a heterocyclic core, such as a pyrazole, followed by the introduction of the methoxy-phenyl and oxime functionalities[5].
Natural Occurrence and Isolation
Methoxy-phenyl oxime compounds are not merely products of synthetic chemistry; they are also found in nature. As previously mentioned, methoxy-phenyl oxime has been isolated from the leaves of the plant Conocarpus lancifolius and the seeds of Momordica charantia[3]. Additionally, it has been identified as a volatile compound in bamboo shoots (Bambusa oldhamii), contributing to their characteristic aroma[6].
The isolation of these compounds from natural sources typically involves extraction with a suitable solvent, such as methanol, followed by chromatographic purification techniques.
Experimental Protocol: Isolation of Methoxy-Phenyl Oxime from Conocarpus lancifolius
This protocol outlines a general procedure for the extraction and purification of methoxy-phenyl oxime from plant material.
Materials:
-
Dried and powdered leaves of Conocarpus lancifolius
-
Methanol
-
Dichloromethane
-
Water
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory equipment for extraction and chromatography
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water and partition it with dichloromethane. Separate the dichloromethane layer, which will contain the less polar compounds, including the methoxy-phenyl oxime.
-
Column Chromatography: Subject the dichloromethane fraction to column chromatography on silica gel. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the components.
-
HPLC Purification: Further purify the fractions containing the desired compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure methoxy-phenyl oxime.
-
Characterization: Identify the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy, and by comparing the data with known standards[7].
Biological Activities and Mechanisms of Action
Methoxy-phenyl oxime derivatives have garnered significant attention due to their promising biological activities, particularly their antibacterial and anticancer properties.
Antibacterial Potency: A Multi-pronged Attack
A growing body of evidence highlights the efficacy of methoxy-phenyl oximes against a range of pathogenic bacteria, including drug-resistant strains. Their antibacterial action is believed to be multifactorial, targeting essential bacterial processes.
Inhibition of FabH: One of the key molecular targets of methoxy-phenyl oxime derivatives is β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in the bacterial fatty acid biosynthesis pathway[8]. Inhibition of FabH disrupts the formation of the bacterial cell membrane, leading to cell death. Docking studies have shown that these compounds can bind to the active site of FabH, preventing its normal function[8].
Interference with Peptidoglycan Synthesis: Another proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. By interfering with PBP activity, methoxy-phenyl oximes can weaken the cell wall, making the bacteria susceptible to osmotic lysis.
The table below summarizes the antibacterial activity of some methoxy-phenyl oxime derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Methoxy-phenyl oxime | Bacillus subtilis | 35 | [7] |
| Methoxy-phenyl oxime | Staphylococcus aureus | 55 | [7] |
| Methoxy-phenyl oxime | Escherichia coli | 95 | [7] |
| Methoxy-phenyl oxime | Klebsiella pneumoniae | 95 | [7] |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Bacillus subtilis | 22.4 | [5] |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 29.8 | [5] |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Escherichia coli | 29.6 | [5] |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Klebsiella pneumoniae | 30.0 | [5] |
Anticancer Potential: Inducing Apoptosis and Cell Cycle Arrest
Methoxy-phenyl oxime derivatives have also shown promise as anticancer agents. Studies have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.
One of the observed mechanisms of their anticancer activity is the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair[3]. Inhibition of PARP in cancer cells with compromised DNA repair mechanisms can lead to an accumulation of DNA damage and subsequent apoptosis.
Furthermore, some derivatives have been shown to arrest the cell cycle at the S phase, preventing DNA replication and cell proliferation[9].
Caption: Proposed anticancer mechanisms of methoxy-phenyl oxime derivatives.
The following table presents the cytotoxic activity of selected methoxy-phenyl-containing compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)urea | Various (average) | >10 | [10] |
| 4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | LOX IMVI (Melanoma) | 0.116 | [11] |
| 4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | M14 (Melanoma) | 0.327 | [11] |
| Chalcone-tethered quinoline with 3,4,5-trimethoxy phenyl group | A375 (Melanoma) | ~1.0 | [11] |
Future Perspectives and Conclusion
The field of methoxy-phenyl oxime chemistry is vibrant and continues to expand. The inherent versatility of the oxime functional group, coupled with the electronic and steric properties imparted by the methoxy-phenyl moiety, provides a rich playground for the design and synthesis of novel compounds with tailored biological activities.
Future research will likely focus on several key areas:
-
Lead Optimization: The development of more potent and selective antibacterial and anticancer agents through systematic structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: A deeper elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.
-
Drug Delivery: The formulation of methoxy-phenyl oxime derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
-
Exploration of New Applications: The investigation of these compounds for other therapeutic indications, such as antiviral, antifungal, and anti-inflammatory applications.
References
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- Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]. (2009). PubMed.
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An In-depth Technical Guide to the Core Chemical Reactivity of Methoxy-Phenyl Oxime
Abstract
The oxime functional group is a cornerstone in synthetic chemistry, renowned for its versatile reactivity and broad applications in fields ranging from medicinal chemistry to materials science.[1][2][3] This technical guide provides an in-depth exploration of the fundamental chemical reactivity of the oxime moiety, with a specific focus on methoxy-phenyl oxime. We will dissect the electronic influence of the methoxy-phenyl substituent on the oxime's behavior, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into the nuances of oxime formation and hydrolysis, its dual nucleophilic and electrophilic character, the classic Beckmann rearrangement, and its behavior under reductive and oxidative conditions. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative citations to ensure scientific integrity.
Introduction: The Oxime Functional Group and the Significance of the Methoxy-Phenyl Scaffold
Oximes, characterized by the R1R2C=NOH functional group, are typically crystalline solids with greater stability than their imine counterparts, particularly against hydrolysis.[1][4] They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[3][4][5] The methoxy-phenyl oxime scaffold is of particular interest in drug discovery and development due to the electronic properties imparted by the methoxy group. The methoxy group is a powerful modulator of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability. In the context of a phenyl ring, a methoxy substituent at the para position acts as an electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect.[6][7][8] This net electron-donating character significantly influences the reactivity of the attached oxime functional group, a central theme that will be explored throughout this guide. The wide-ranging applications of oximes in medicinal chemistry, including their roles as antidotes to nerve agents and as components of antibacterial and anticancer agents, underscore the importance of understanding their fundamental reactivity.[9][10][11]
Formation and Hydrolysis: A Dynamic Equilibrium
The formation of methoxy-phenyl oxime from the corresponding methoxy-substituted benzaldehyde or acetophenone and hydroxylamine is a reversible condensation reaction.[4][5] The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the nitrogen of hydroxylamine.
Conversely, the hydrolysis of oximes back to the parent carbonyl compound and hydroxylamine is readily achieved by heating in the presence of various inorganic acids.[4] The stability of the oxime bond is significantly greater than that of a simple imine, a property attributed to the electronic contribution of the hydroxyl group.[12][13] The electron-donating methoxy group on the phenyl ring in methoxy-phenyl oxime is expected to further stabilize the C=N bond by increasing electron density, thereby making it more resistant to hydrolysis compared to an unsubstituted phenyl oxime.
Experimental Protocol: Synthesis of 4-Methoxyacetophenone Oxime
-
Dissolution: Dissolve 4-methoxyacetophenone (1.0 eq) in ethanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reflux: Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure 4-methoxyacetophenone oxime.
The Dual Nature: Nucleophilicity and Electrophilicity
The oxime functional group exhibits a fascinating dual reactivity, capable of acting as both a nucleophile and an electrophile.[1]
-
Nucleophilicity: The nitrogen and oxygen atoms of the oxime possess lone pairs of electrons, rendering them nucleophilic. This property is famously exploited in oxime ligation , a bioorthogonal conjugation reaction where an aminooxy group reacts with a carbonyl group to form a stable oxime bond.[14][15][16] The electron-donating para-methoxy group in methoxy-phenyl oxime enhances the electron density on both the nitrogen and oxygen atoms, thereby increasing their nucleophilicity. A study on the nucleophilicity of various oximes demonstrated a wide range of reactivity based on their substitution.[17]
-
Electrophilicity: The carbon atom of the C=N bond is ambiphilic, meaning it can act as an electrophile.[1] Furthermore, the nitrogen atom of the oxime can be considered relatively electrophilic.[18] This electrophilic character is central to reactions such as the Beckmann rearrangement, where a nucleophilic migration to the nitrogen atom occurs.
The Beckmann Rearrangement: A Signature Transformation
The Beckmann rearrangement is a classic and synthetically valuable acid-catalyzed reaction that converts an oxime into an amide.[19][20][21] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate.[22] This intermediate is then attacked by water to yield the corresponding amide after tautomerization.[21]
In the case of an unsymmetrical ketoxime like methoxy-phenyl ketoxime, the stereochemistry of the oxime dictates the product of the rearrangement. The group that is anti to the hydroxyl group will migrate. The electron-donating nature of the para-methoxy phenyl group can influence the migratory aptitude. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The methoxy-phenyl group, being electron-rich, is a good migrating group.
Experimental Protocol: Beckmann Rearrangement of 4-Methoxyacetophenone Oxime
-
Acid Catalyst: Add 4-methoxyacetophenone oxime to a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Heating: Gradually warm the reaction mixture and then heat to the desired temperature (e.g., 100-120 °C) for a specified time, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the amide product.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.
Visualizing the Beckmann Rearrangement
Caption: The reaction mechanism of the Beckmann rearrangement.
Redox Reactivity: Reduction to Amines and Oxidative Transformations
The oxime functional group is susceptible to both reduction and oxidation, leading to a variety of useful products.
Reduction to Primary Amines
Oximes can be readily reduced to primary amines using a range of reducing agents.[4][23] Common methods include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
-
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective.[23]
-
Dissolving Metal Reduction: Using sodium metal in a protic solvent like ethanol.[23]
The electron-donating methoxy group in methoxy-phenyl oxime does not significantly hinder this reduction and the corresponding primary amine can be obtained in good yields.
Experimental Protocol: Reduction of 4-Methoxyacetophenone Oxime to 1-(4-methoxyphenyl)ethanamine
-
Setup: In a round-bottom flask, suspend 4-methoxyacetophenone oxime in a suitable solvent like tetrahydrofuran (THF).
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting aluminum salts and wash with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Oxidation of Oximes
The oxidation of oximes can lead to a variety of products depending on the substrate and the oxidizing agent used.[24] For instance, hypervalent iodine(III) reagents can oxidize aldoximes to generate nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions.[24][25] In the case of ketoximes, oxidation with such reagents can lead to the regeneration of the parent ketone or induce a Beckmann rearrangement.[24] Other oxidizing agents, such as ceric ammonium nitrate, can also be used to convert oximes back to their parent carbonyl compounds.[26] The presence of the electron-rich methoxy-phenyl group can influence the outcome of these oxidation reactions. For example, it can facilitate oxidative processes on the aromatic ring if harsh conditions are employed.
Conclusion: A Versatile Functional Group with Tunable Reactivity
The methoxy-phenyl oxime is a prime example of how a seemingly simple functional group can exhibit a rich and complex tapestry of chemical reactivity. Its behavior is a delicate interplay of its inherent electronic structure and the modulating influence of the methoxy-phenyl substituent. From its formation and relative stability to hydrolysis, its dual nucleophilic and electrophilic character, its propensity for the classic Beckmann rearrangement, and its susceptibility to both reduction and oxidation, the methoxy-phenyl oxime offers a versatile platform for synthetic chemists. A thorough understanding of these fundamental principles is paramount for researchers and drug development professionals seeking to harness the full potential of this valuable chemical entity in the design and synthesis of novel molecules with desired properties and functions.
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Unveiling the Therapeutic Potential: A Technical Guide to Methoxy-Phenyl Oxime Derivatives
Introduction: The Versatile Scaffold of Methoxy-Phenyl Oximes
In the landscape of medicinal chemistry, the search for novel pharmacophores with diverse biological activities is a continuous endeavor. Methoxy-phenyl oxime derivatives have emerged as a promising class of compounds, characterized by the presence of a methoxy-substituted phenyl ring linked to an oxime functional group. This unique structural arrangement confers a range of physicochemical properties that are conducive to favorable interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-phenyl oxime derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon established research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the therapeutic potential of this versatile chemical scaffold.
Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for effective and selective anticancer agents has led to the investigation of numerous synthetic and natural compounds. Methoxy-phenyl oxime derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.
Mechanism of Action: A Multi-pronged Approach
The anticancer activity of methoxy-phenyl oxime derivatives is not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. Evidence suggests that these compounds can induce apoptosis, or programmed cell death, a crucial process for eliminating malignant cells. Some derivatives have been shown to modulate the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, the oxime moiety can participate in the inhibition of key enzymes involved in cancer progression, such as kinases, which are pivotal in cell signaling pathways that regulate proliferation and survival.
Experimental Evaluation of Anticancer Activity
The primary method for assessing the cytotoxic potential of methoxy-phenyl oxime derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-phenyl oxime derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Anticancer Activity Screening
Caption: A streamlined workflow for assessing the anticancer potential of methoxy-phenyl oxime derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative methoxy-phenyl oxime derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| EMCD | FL83B (mouse liver) | 19.8 | [1] |
| EMCO | FL83B (mouse liver) | 25.7 | [1] |
| Compound 5 | A549 (lung) | 10.67 ± 1.53 | [2] |
| Compound 2 | A549 (lung) | 24.0 ± 3.46 | [2] |
| Compound 3 | A549 (lung) | 28.0 ± 1.0 | [2] |
| Compound 10 | A549 (lung) | 29.67 ± 5.51 | [2] |
| Compound 9 | A549 (lung) | 51.5 ± 4.95 | [2] |
| Compound 5 | C6 (glioma) | 4.33 ± 1.04 | [2] |
| Compound 10 | C6 (glioma) | 12.33 ± 4.93 | [2] |
| Compound 2 | C6 (glioma) | 23.33 ± 2.08 | [2] |
| Compound 9 | C6 (glioma) | 25.33 ± 1.53 | [2] |
| Compound 3 | C6 (glioma) | 49.33 ± 1.15 | [2] |
Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Methoxy-phenyl oxime derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.
Mechanism of Action: Disruption of Microbial Integrity
The antimicrobial action of these derivatives is believed to involve multiple mechanisms. The lipophilic nature of the methoxy-phenyl group can facilitate the penetration of the microbial cell membrane, leading to its disruption and leakage of cellular contents. Furthermore, the oxime group can chelate metal ions that are essential for the activity of microbial enzymes, thereby inhibiting critical metabolic pathways.
Experimental Evaluation of Antimicrobial Activity
The antimicrobial efficacy of methoxy-phenyl oxime derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: A standard workflow for determining the antimicrobial efficacy of methoxy-phenyl oxime derivatives.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the MIC values of methoxy-phenyl oxime and its derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methoxy-phenyl oxime | Bacillus subtilis | 35 | [1] |
| Methoxy-phenyl oxime | Staphylococcus aureus | 55 | [1] |
| Methoxy-phenyl oxime | Escherichia coli | 95 | [1] |
| Methoxy-phenyl oxime | Klebsiella pneumoniae | 95 | [1] |
| Oxime derivatives | Various bacterial strains | 18.75 - 37.50 | [3] |
| 7-O-isopropyl naringenin oxime | Staphylococcus aureus | <12.5 | [4] |
| 7-O-isopropyl naringenin oxime | Bacillus subtilis | <12.5 | [4] |
| 7,4′-di-O-isopropyl naringenin oxime | Staphylococcus aureus | <12.5 | [4] |
| 7,4′-di-O-isopropyl naringenin oxime | Bacillus subtilis | <12.5 | [4] |
Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Methoxy-phenyl oxime derivatives and related methoxyphenolic compounds have shown potential as anti-inflammatory agents by modulating key signaling pathways.
Mechanism of Action: Post-transcriptional Regulation via HuR
A significant anti-inflammatory mechanism of methoxyphenolic compounds involves the RNA-binding protein HuR (Human antigen R).[5] HuR plays a crucial role in stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines such as TNF-α and various interleukins.[6][7] By binding to AU-rich elements in the 3'-untranslated region of these mRNAs, HuR prevents their degradation, leading to increased protein expression and a sustained inflammatory response.[8][9] Certain methoxyphenolic compounds have been found to inhibit the binding of HuR to these target mRNAs, leading to their destabilization and subsequent degradation.[5] This post-transcriptional downregulation of pro-inflammatory mediators represents a novel and targeted approach to controlling inflammation.
HuR-Mediated mRNA Stabilization Pathway
Caption: Methoxy-phenyl oxime derivatives can potentially inhibit the binding of HuR to pro-inflammatory mRNA, leading to its degradation and a dampened inflammatory response.
Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxy-phenyl oxime derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of some methoxyphenolic compounds.
| Compound | Assay | IC50 (µM) | Reference |
| Diapocynin | Inhibition of various inflammatory mediators | 20.3 | [5] |
| Resveratrol | Inhibition of various inflammatory mediators | 42.7 | [5] |
| 2-methoxyhydroquinone | Inhibition of various inflammatory mediators | 64.3 | [5] |
| Apocynin | Inhibition of various inflammatory mediators | 146.6 | [5] |
| 4-amino-2-methoxyphenol | Inhibition of various inflammatory mediators | 410 | [5] |
| Azo-azomethine based oxime derivative (a) | Protein denaturation inhibition | 46.76 | [4] |
| Azo-azomethine based oxime derivative (b) | Protein denaturation inhibition | 55.77 | [4] |
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant activity | 15.99 ± 0.10 | [10] |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant activity | 16.05 ± 0.15 | [10] |
Part 4: Synthesis of Methoxy-Phenyl Oxime Derivatives
The synthesis of methoxy-phenyl oxime derivatives is typically achieved through a straightforward condensation reaction between a methoxy-substituted phenyl ketone or aldehyde and hydroxylamine hydrochloride.
Experimental Protocol: General Synthesis of Methoxy-Phenyl Oximes
-
Reactant Dissolution: Dissolve the methoxy-substituted acetophenone or benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 equivalents) and a base, such as pyridine or sodium acetate (2 equivalents), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis Workflow
Caption: A general workflow for the synthesis of methoxy-phenyl oxime derivatives.
Conclusion and Future Directions
Methoxy-phenyl oxime derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of methoxy-phenyl oximes holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases.
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An In-depth Technical Guide to the Thermochemical Properties of Methoxy-Phenyl Substituted Oximes
Abstract: Methoxy-phenyl substituted oximes are a class of organic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chemical intermediates.[1][2] A thorough understanding of their thermochemical properties, such as enthalpy of formation and bond dissociation energy, is critical for predicting their stability, reactivity, and safety profile in various applications. This guide provides a comprehensive overview of the key thermochemical properties of these oximes, detailing both experimental and computational methodologies for their determination. It is intended for researchers, scientists, and drug development professionals seeking to leverage these properties for rational molecular design and process optimization.
Introduction: The Significance of Methoxy-Phenyl Oximes
Oximes (RR'C=N-OH) are versatile functional groups synthesized typically through the condensation of hydroxylamine with aldehydes or ketones.[2][3] The incorporation of a methoxy-phenyl substituent introduces specific electronic and steric effects that modulate the compound's overall properties. The methoxy group (-OCH₃), a strong electron-donating group, can influence the electron density of the aromatic ring and the oxime functional group, thereby impacting molecular stability and reactivity.
These compounds are not merely synthetic curiosities; they have demonstrated a wide range of biological activities, including antibacterial, antioxidant, and anticancer effects.[1] Their role as prodrugs and as antidotes for nerve agents further underscores their pharmaceutical importance.[2] The stability of these molecules during storage, formulation, and metabolic processes is directly governed by their thermochemical properties. Therefore, a quantitative understanding of their thermal behavior is paramount for the development of safe and effective therapeutics.
Diagram 1: General Structure of Methoxy-Phenyl Substituted Oximes
This diagram illustrates the core structure, highlighting the key functional groups and the variable position of the methoxy substituent (ortho, meta, or para).
Caption: Generalized structure of a methoxy-phenyl substituted oxime.
Key Thermochemical Properties
The stability and reactivity of a molecule are fundamentally described by its thermochemical properties. For methoxy-phenyl oximes, the most critical parameters are the enthalpy of formation and the bond dissociation energies (BDEs) of labile bonds.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[4] It is a direct measure of the intrinsic stability of a molecule. A more negative ΔHf° indicates a more stable compound. This value is crucial for calculating the heat of reaction for any chemical process involving the oxime, which is essential for safety assessments in chemical manufacturing and drug formulation.
Determining ΔHf° can be achieved through:
-
Experimental Methods: Primarily via combustion calorimetry.[5][6]
-
Computational Methods: Using ab initio or Density Functional Theory (DFT) calculations, often employing isodesmic reactions to improve accuracy.[4]
Bond Dissociation Energy (BDE)
The homolytic bond dissociation energy is the enthalpy change required to break a specific bond, yielding two radical fragments. For oximes, the O-H bond is of particular interest, as its BDE is indicative of the compound's potential as an antioxidant and its stability towards radical-induced degradation.[7] A lower O-H BDE suggests the hydrogen atom can be more easily abstracted, which can be a key step in both desired antioxidant activity and undesired decomposition pathways.
Studies have shown that O-H BDEs in aryl oximes are influenced by steric and electronic effects.[7][8] While initial theories suggested significant radical stabilization by the aromatic ring, more recent work indicates that steric effects play a more dominant role in the relatively small differences observed in oxime O-H BDEs.[8]
Experimental Determination of Thermochemical Properties
Robust experimental data provides the ground truth for any thermochemical investigation. Several analytical techniques are routinely employed to characterize the thermal properties of organic compounds like methoxy-phenyl oximes.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of a material.[9][10]
-
TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.[10]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to determine melting points, glass transitions, and the enthalpy of phase changes or decomposition.
Diagram 2: Experimental Workflow for TGA/DSC Analysis
Caption: A typical workflow for thermal analysis using TGA and DSC.
Protocol 1: DSC for Thermal Stability Assessment
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the methoxy-phenyl oxime sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature beyond any expected transitions (e.g., 350 °C).
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting. The onset temperature is taken as the melting point.
-
Identify exothermic peaks, which typically indicate decomposition. The onset temperature of the exotherm is a measure of the thermal stability.
-
Integrate the area under the peaks to determine the enthalpy of fusion (ΔHfus) or decomposition (ΔHdecomp).
-
Causality: A heating rate of 10 °C/min is chosen as a standard practice to balance kinetic effects with signal resolution. An inert atmosphere is crucial to ensure that the observed thermal events correspond to intrinsic decomposition rather than oxidation.
Combustion Calorimetry for Enthalpy of Formation
Oxygen bomb calorimetry is the classic method for determining the enthalpy of combustion (ΔHc°).[5][6] A weighed sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured. The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, provided the ΔHf° values for the combustion products (CO₂, H₂O, N₂) are known.
Computational Modeling of Thermochemical Properties
In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict and understand thermochemical properties.[4]
Density Functional Theory (DFT) Calculations
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to calculate the electronic structure and energies of molecules.[7][12] From these calculations, key thermochemical data can be derived.
Diagram 3: O-H Bond Dissociation Energy (BDE) Concept
Caption: Homolytic cleavage of the O-H bond in an oxime.
Protocol 2: Computational BDE Calculation
-
Structure Optimization: Build the 3D structure of the methoxy-phenyl oxime. Perform a geometry optimization and frequency calculation using a DFT method (e.g., UB3LYP/6-311+G(d,p)). Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.
-
Radical Optimization:
-
Generate the iminoxyl radical by removing the hydroxyl hydrogen atom. Optimize the geometry and perform a frequency calculation on this radical species.
-
The hydrogen atom radical's enthalpy is a known value.
-
-
Enthalpy Calculation: The BDE is calculated as the difference between the sum of the enthalpies of the products (iminoxyl radical and hydrogen radical) and the enthalpy of the reactant (the parent oxime).
BDE = [H(iminoxyl radical) + H(H radical)] - H(oxime)
Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. It is crucial to validate the computational method against reliable experimental data for a set of related compounds before applying it to unknown molecules.[13][14] Comparing calculated values with experimental results from techniques like calorimetry provides a self-validating system.[13]
Data Summary and Interpretation
The position of the methoxy group on the phenyl ring (ortho, meta, or para) can subtly influence the thermochemical properties through resonance and inductive effects.
Table 1: Representative Thermochemical Data for Phenyl Oxime Derivatives (Note: This table is illustrative. Actual values for specific methoxy-phenyl substituted oximes would need to be sourced from specific experimental or computational studies.)
| Compound | O-H BDE (kcal/mol) | Method | Reference |
| Acetophenone oxime | 84.3 | Calorimetry | [13] |
| Benzophenone oxime | 82.4 | Calorimetry | [13] |
| Di-tert-butyl ketoxime | 79.2 | Calorimetry | [13] |
| para-substituted benzaldoximes | ~82-84 | DFT (Calculated) |
Interpretation: The data consistently show that O-H BDEs for aromatic oximes are in the range of 80-85 kcal/mol.[12][13] Theoretical studies suggest that para substituents on benzaldoximes have a minimal effect on the O-H BDE. This implies that the methoxy group's position may not dramatically alter the O-H bond strength, with steric factors around the oxime group itself often being more significant.[8]
Conclusion and Future Outlook
A comprehensive understanding of the thermochemical properties of methoxy-phenyl substituted oximes is indispensable for their advancement in pharmacology and materials science. This guide has outlined the core principles and methodologies, both experimental and computational, for determining properties like enthalpy of formation and bond dissociation energy. The interplay between thermal analysis (TGA/DSC), calorimetry, and DFT calculations provides a robust framework for characterizing molecular stability and reactivity. Future research should focus on building a comprehensive database of these properties for a wider range of substituted oximes to enable the development of predictive quantitative structure-property relationship (QSPR) models, further accelerating rational drug design and materials development.
References
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Foreword: A Proactive Approach to De-Risking Methoxy-Phenyl Oxime Candidates
An In-depth Technical Guide for the Initial Toxicity Screening of Methoxy-Phenyl Oxime
In the landscape of modern drug discovery, the mantra is "fail early, fail cheap."[1] The attrition of drug candidates due to unforeseen toxicity in late-stage development is a primary driver of escalating research and development costs.[2][3] Methoxy-phenyl oximes represent a class of compounds with diverse biological activities, from potential therapeutics to industrial applications.[4][5] However, like any novel chemical entity (NCE), their interaction with biological systems is unknown and must be interrogated systematically. Structurally similar oximes have shown profiles of hematotoxicity, including methaemoglobinaemia, which necessitates a cautious and thorough preliminary safety evaluation.[6]
This guide is structured not as a rigid checklist, but as a logical, tiered strategy for the initial toxicity screening of a novel methoxy-phenyl oxime. It is designed for researchers, scientists, and drug development professionals to build a foundational safety profile of their candidate compound. We will move from high-throughput in vitro methods, which offer rapid, cost-effective data on cellular responses, to a targeted in vivo study to understand systemic effects.[7][8] The causality behind each experimental choice is explained, grounding the protocols in established regulatory science and best practices to ensure the data generated is robust, reproducible, and relevant for decision-making.
Section 1: The Foundational Tier - In Vitro Cellular Toxicity Assessment
The initial phase of toxicity screening begins at the cellular level. In vitro assays are indispensable tools that provide the first glimpse into a compound's potential to cause harm to cells, helping to eliminate unsafe compounds early and reducing the reliance on animal testing.[9] Our strategy is to assess two fundamental aspects of toxicity: direct cytotoxicity (cell death) and genotoxicity (damage to genetic material).
Cytotoxicity Profiling: Establishing the Dose-Response Relationship
Before any complex mechanistic studies, we must answer a simple question: at what concentration does our methoxy-phenyl oxime kill cells? This is determined by calculating the IC50 (half-maximal inhibitory concentration), a critical parameter for dose selection in subsequent, more complex assays. We advocate for screening against a panel of cell lines to identify potential organ-specific toxicity early. For a baseline screen, a hepatic line (e.g., HepG2) is crucial due to the liver's central role in drug metabolism, and a renal line (e.g., HEK293) is recommended as the kidneys are a primary route of elimination.[10]
No single assay is definitive.[11] We recommend a multi-parametric approach by employing assays that measure different cellular endpoints.
-
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial reductase enzymes in living cells, providing an indication of overall metabolic health.[9]
-
Membrane Integrity (LDH Release Assay): This method quantifies cytotoxicity by measuring lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9]
-
Intracellular ATP Levels (Bioluminescent Assay): Measuring ATP via a luciferase reaction is a highly sensitive indicator of cell viability, as only metabolically active cells can synthesize ATP.[11]
This protocol provides a robust framework for determining the IC50 of a methoxy-phenyl oxime.
-
Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the methoxy-phenyl oxime in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
| Compound | Cell Line | Assay Type | Endpoint | IC50 Value (µM) |
| Methoxy-Phenyl Oxime | HepG2 | MTT | Metabolic Activity | 75.4 |
| Methoxy-Phenyl Oxime | HEK293 | MTT | Metabolic Activity | 152.1 |
| Doxorubicin (Positive Control) | HepG2 | MTT | Metabolic Activity | 0.8 |
This table clearly shows a differential toxicity, with the compound being roughly twice as toxic to liver cells than kidney cells in this hypothetical scenario.
Section 2: Assessing Genotoxic Potential - A Regulatory Imperative
Genotoxicity testing is a critical component of safety assessment required by regulatory agencies worldwide.[12][13] These assays identify compounds that can cause damage to DNA and chromosomes, a primary mechanism for carcinogenesis.[14] A standard in vitro battery includes a bacterial reverse mutation assay and a mammalian cell assay for chromosomal damage.[15][16]
The Ames Test: Screening for Gene Mutation
The bacterial reverse mutation assay, or Ames test, is a rapid and cost-effective method to detect a compound's potential to cause gene mutations (point mutations and frameshifts).[16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Causality Behind the Method: The inclusion of a metabolic activation system (rat liver S9 fraction) is crucial. Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes (e.g., cytochrome P450s).[1] The Ames test is therefore performed both with and without the S9 fraction to identify direct-acting mutagens and those requiring metabolic activation.
-
Strain Preparation: Prepare overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Compound & Control Preparation: Prepare a range of concentrations of the methoxy-phenyl oxime based on preliminary cytotoxicity data. Prepare positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, ICR-191 for TA1537) and a vehicle control (DMSO).
-
Metabolic Activation: Prepare two sets of test tubes for each concentration: one with S9 mix and one with a phosphate buffer.
-
Incorporation: To the tubes, add 100 µL of bacterial culture, 100 µL of the test compound dilution, and 500 µL of either S9 mix or buffer.
-
Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase (typically ≥2-fold over the vehicle control) indicates a positive result.
In Vitro Micronucleus Assay: Screening for Chromosomal Damage
While the Ames test detects gene-level mutations, the micronucleus assay identifies agents that cause larger-scale chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[12] This assay, performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects small, membrane-bound DNA fragments in the cytoplasm known as micronuclei. These are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12][16]
Section 3: The Confirmatory Tier - In Vivo Acute Systemic Toxicity
If the methoxy-phenyl oxime demonstrates an acceptable in vitro profile (i.e., low cytotoxicity and no evidence of genotoxicity), the next logical step is to evaluate its effects in a whole organism.[18] An acute systemic toxicity study provides critical information on the potential health hazards that may arise from a single, short-term exposure to the substance.[19][20] This data is used to determine the substance's toxicity classification and is essential for calculating a safe starting dose for any further, more extensive preclinical studies.[21]
We will follow the Organisation for Economic Co-operation and Development (OECD) Test Guideline 423: Acute Toxic Class Method. This method is selected for its scientific robustness, ethical considerations (it uses fewer animals than traditional LD50 tests), and regulatory acceptance.[22]
Principle of the OECD 423 Guideline
The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females, as they are often slightly more sensitive).[22] The test substance is administered at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg).[19] The outcome of each step—specifically, the number of animal mortalities—determines the next step: either dosing the next group at a lower or higher dose or stopping the test.[22] This approach allows for the classification of the compound into a specific toxicity category based on the Globally Harmonised System (GHS).
-
Animal Selection & Acclimatization: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain). Acclimatize animals to laboratory conditions for at least 5 days.
-
Dose Selection: Based on available data (including in vitro results), select a starting dose. In the absence of information, 300 mg/kg is the default starting point.[23]
-
Preparation & Dosing: Fast animals overnight prior to dosing. The methoxy-phenyl oxime is typically formulated in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose). Administer the substance in a single dose by oral gavage. The volume administered should not exceed 1 mL/100 g body weight.
-
First Step (e.g., 300 mg/kg): Dose a group of 3 female rats.
-
Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes immediately after dosing, periodically for the first 24 hours, and daily thereafter for a total of 14 days.
-
Decision & Next Steps:
-
If 2 or 3 animals die, the test is stopped, and the compound is considered toxic at that dose. The next step would be to test at a lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, a second group of 3 animals is dosed at a higher level (e.g., 2000 mg/kg).
-
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
| Dose Group (mg/kg) | No. of Animals | Mortalities within 14 days | Key Clinical Observations | Gross Necropsy Findings |
| 300 | 3 | 0/3 | Lethargy on Day 1, recovered by Day 2. | No abnormalities observed. |
| 2000 | 3 | 1/3 | Piloerection, lethargy, ataxia in all animals. One animal found dead on Day 3. | Deceased animal: discolored spleen. Survivors: no abnormalities. |
Based on this hypothetical outcome (1 mortality out of 6 animals tested at 2000 mg/kg), the compound would be classified under GHS Category 5 or as Unclassified, indicating a relatively low acute toxicity profile.
Conclusion & Strategic Outlook
This technical guide outlines a validated, tiered approach for the initial toxicity screening of a novel methoxy-phenyl oxime. By systematically evaluating cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can make an early, data-driven assessment of a compound's safety profile. This "fail early" strategy is paramount for conserving resources and focusing efforts on candidates with the highest probability of success.[1] The results from this initial screen form the bedrock of the non-clinical safety package required for further development and are foundational for discussions with regulatory bodies like the FDA and EMA.[24][25][26]
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The Methoxy Group's Guiding Hand: A Technical Guide to Its Influence on Phenyl Oxime Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Functional Group
In the intricate world of medicinal chemistry and materials science, the subtle placement of a single functional group can dramatically alter a molecule's character and function. The methoxy group (-OCH₃), often perceived as a simple ether, is a prime example of such a powerful modulator, especially when appended to a phenyl oxime scaffold. This guide delves into the multifaceted role of the methoxy group, dissecting how its electronic and steric properties—dictated by its position on the phenyl ring—govern the physicochemical properties, reactivity, and, ultimately, the biological activity of phenyl oximes. Understanding this intricate interplay is paramount for the rational design of novel therapeutics and functional materials.
This document moves beyond a mere recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental observations and methodologies. We will explore not just what happens, but why it happens, providing a deeper understanding for researchers navigating the complexities of molecular design.
Chapter 1: The Dual Nature of the Methoxy Substituent: Electronic and Steric Effects
The influence of the methoxy group on the phenyl ring is a classic example of competing electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).[1]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density at the ortho and para positions, making the ring more nucleophilic at these positions.[2]
The net effect of the methoxy group is position-dependent:
-
Ortho and Para Positions: The +M effect dominates the -I effect, leading to an overall electron-donating character. This increased electron density significantly influences the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.[2]
-
Meta Position: At the meta position, the resonance effect is not operative. Therefore, the electron-withdrawing inductive effect (-I) dominates, making the methoxy group at this position an electron-withdrawing substituent.[2]
These electronic effects have a profound impact on the physicochemical properties of methoxy-substituted phenyl oximes, as summarized below.
Data Presentation: Physicochemical Properties of Methoxybenzaldehyde Oxime Isomers
| Property | ortho-Methoxybenzaldehyde Oxime | meta-Methoxybenzaldehyde Oxime | para-Methoxybenzaldehyde Oxime (Anisaldehyde Oxime) |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol [3] |
| pKa | Estimated ~10-11 | Estimated ~10-11 | pKa1 = -0.55 (E-isomer, protonated), pKa2 = 0.80 (Z-isomer, protonated)[4] |
| Calculated logP | 1.5 - 2.0 | 1.5 - 2.0 | 1.76[3] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble | Sparingly soluble |
Visualization: The Dance of Electrons
The following diagram illustrates the resonance structures of a para-methoxy substituted phenyl ring, highlighting the increased electron density at the ortho and para positions.
Caption: Resonance delocalization in p-methoxyphenyl group.
Chapter 2: Synthesis and Chemical Reactivity
The synthesis of phenyl oximes, including their methoxy-substituted analogs, is most commonly achieved through the condensation reaction of the corresponding aldehyde or ketone with hydroxylamine.[1]
Experimental Protocol: General Synthesis of Methoxybenzaldehyde Oximes
This protocol provides a general method for the synthesis of ortho-, meta-, and para-methoxybenzaldehyde oximes.
Materials:
-
Appropriate methoxybenzaldehyde isomer (ortho, meta, or para)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Mortar and pestle (for grinding method) or Round-bottom flask with reflux condenser (for solution-phase method)
Procedure (Grinding Method - A Solvent-Free Approach):
-
In a mortar, combine the methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).
-
Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the product by recrystallization or column chromatography.
Procedure (Solution-Phase Method):
-
Dissolve the methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol under reduced pressure and add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired methoxybenzaldehyde oxime.
Visualization: Synthetic Workflow
Caption: General workflow for synthesizing methoxy phenyl oximes.
Chapter 3: The Methoxy Group's Impact on Biological Activity
The introduction of a methoxy group onto a phenyl oxime scaffold can significantly modulate its biological activity. The position of the methoxy group is critical in determining the nature and potency of these effects.
Anticonvulsant Properties
Several studies have highlighted the anticonvulsant potential of methoxy-substituted aromatic compounds.[5][6] The mechanism of action is often linked to the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[7][8] The methoxy group can influence the compound's ability to cross the blood-brain barrier and its binding affinity to target receptors.[9]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (20-25 g)
-
Test compound (methoxy phenyl oxime) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Administer the test compound, positive control, or vehicle to groups of mice (n=6-8 per group) via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect of the drug (typically 30-60 minutes post-administration), subject each mouse to an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.
Visualization: Anticonvulsant Mechanism of Action
Caption: Potential anticonvulsant mechanisms of methoxy phenyl oximes.
Antimicrobial Activity
Methoxy-substituted phenyl oximes and their derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[1][10] The lipophilicity and electronic properties conferred by the methoxy group can influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (methoxy phenyl oxime) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).
-
Inoculate each well with the microbial suspension. Include positive control (broth with inoculum, no compound) and negative control (broth only) wells.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth).
Antioxidant Properties
The electron-donating nature of the methoxy group, particularly at the para position, can enhance the antioxidant activity of phenolic compounds.[12][13] Methoxy-substituted phenyl oximes can act as radical scavengers, donating a hydrogen atom from the oxime hydroxyl group to neutralize free radicals. The stability of the resulting radical is influenced by the delocalization of the unpaired electron into the methoxy-substituted phenyl ring.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and rapid spectrophotometric assay to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound (methoxy phenyl oxime) at various concentrations
-
Methanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
Procedure:
-
Add a solution of the test compound at different concentrations to the wells of a microtiter plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Chapter 4: Structure-Activity Relationship (SAR) and Drug Development Insights
The position of the methoxy group is a critical determinant of the biological activity of phenyl oximes, providing valuable insights for drug design and optimization.
-
Lipophilicity and Bioavailability: The methoxy group generally has a neutral to slightly negative impact on lipophilicity when attached to an aromatic ring, which can be advantageous for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][11] This is in contrast to more lipophilic substituents that can lead to poor solubility and increased metabolic clearance.
-
Metabolic Stability: The methoxy group can be a site of metabolism, primarily through O-demethylation by cytochrome P450 enzymes.[9] The position of the methoxy group can influence its susceptibility to metabolism. For instance, an ortho-methoxy group may be sterically shielded from enzymatic attack compared to a para-methoxy group.
-
Target Binding: The methoxy group can participate in various non-covalent interactions with biological targets, including hydrogen bonding (as a hydrogen bond acceptor) and hydrophobic interactions.[9] The specific position of the methoxy group will dictate its orientation within a binding pocket and its ability to form favorable interactions.
Conclusion: A Versatile Tool in the Chemist's Arsenal
The methoxy group is far more than a simple structural component; it is a versatile tool for fine-tuning the properties of phenyl oximes. Its position on the phenyl ring allows for the precise modulation of electronic and steric characteristics, which in turn govern a wide range of physicochemical and biological properties. A thorough understanding of these structure-activity relationships is essential for researchers and drug development professionals seeking to harness the full potential of the phenyl oxime scaffold. By strategically employing the methoxy group, it is possible to optimize compounds for enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity, ultimately accelerating the discovery of new and effective therapeutic agents.
References
- W. P. Jencks, "Studies on the mechanism of oxime and semicarbazone formation," Journal of the American Chemical Society, 1959.
- BenchChem, "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds," BenchChem Applic
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(4-Methoxyphenyl)ethanone Oxime
Introduction: The Strategic Importance of Oxime Synthesis
Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are pivotal intermediates in organic synthesis, serving as precursors for amines, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[1][2] The synthesis of 1-(4-methoxyphenyl)ethanone oxime from 4-methoxyacetophenone is a classic example of a nucleophilic addition-elimination reaction, specifically the condensation of a ketone with hydroxylamine.[2][3] This reaction is fundamental in medicinal chemistry and materials science due to the wide range of biological activities and applications exhibited by oxime derivatives.[4]
This document provides a robust, field-proven protocol for this synthesis. It is designed for researchers and professionals in chemical and pharmaceutical development, emphasizing not just the procedural steps but the underlying chemical principles and safety imperatives that ensure a successful and reproducible outcome.
Reaction Mechanism: A Tale of Nucleophilic Attack and Dehydration
The formation of an oxime from a ketone proceeds in two primary stages, catalyzed by acid or base. The protocol described herein utilizes a base to deprotonate hydroxylamine hydrochloride in situ, generating the free hydroxylamine (NH₂OH), a more potent nucleophile.
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyacetophenone. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Proton transfer steps facilitate the departure of the hydroxyl group as water, leading to the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product.[3][5]
Due to the C=N double bond, the resulting oxime can exist as two geometric isomers: the E-isomer and the Z-isomer. Typically, one isomer is thermodynamically more stable and therefore predominates.[1][6][7]
Experimental Protocol
This protocol is adapted from established procedures for acetophenone oximation, optimized for the methoxy-substituted analogue.[3][8][9]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Equiv. | Supplier Notes |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 3.00 g | 1.0 | High purity (>98%) |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 2.08 g | 1.5 | Corrosive, toxic[10] |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 3.28 g | 2.0 | Ensure anhydrous |
| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | - | Solvent |
| Water (Distilled) | H₂O | 18.02 | 60 mL | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)ethanone oxime.
Step-by-Step Procedure
-
Flask Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyacetophenone (3.00 g, 20.0 mmol), hydroxylamine hydrochloride (2.08 g, 30.0 mmol), and anhydrous sodium acetate (3.28 g, 40.0 mmol).[9]
-
Scientist's Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine base in situ. Using an excess ensures the reaction equilibrium favors product formation.
-
-
Solvent Addition: Add 40 mL of 95% ethanol to the flask. The mixture will form a slurry.
-
Reaction Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath preheated to approximately 80-85 °C. Stir the mixture vigorously and maintain a gentle reflux for 2-3 hours.
-
Scientist's Note: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting ketone spot has disappeared.
-
-
Cooling and Quenching: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Once cooled, add 60 mL of distilled water to the flask with stirring. This will dissolve the inorganic salts and may cause the product to precipitate.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Rinse the reaction flask with a small amount of ethyl acetate (~20 mL) and add this to the funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Scientist's Note: Combine all organic layers. The product is significantly more soluble in the organic phase. Multiple extractions ensure a high recovery yield.
-
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate for 5-10 minutes. Filter the drying agent by gravity or vacuum filtration into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure.
-
Product Isolation: The crude product will remain as a solid or oil. It can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a white crystalline solid.[9] A moderate to good yield is expected.[8]
Product Characterization
To confirm the identity and purity of the synthesized 1-(4-methoxyphenyl)ethanone oxime (CAS: 2475-92-5)[11], the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting ketone (around 1670 cm⁻¹) and the appearance of a C=N stretch (around 1612 cm⁻¹) and a broad O-H stretch (around 3200-3300 cm⁻¹).[12]
-
¹H NMR Spectroscopy: The spectrum should confirm the structure. Expected signals include a singlet for the methyl protons (~2.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and distinct aromatic proton signals in the ~6.9 and ~7.5 ppm regions. A broad singlet for the oxime -OH proton will also be present, often far downfield (>9.0 ppm).[12]
-
¹³C NMR Spectroscopy: Key signals include the C=N carbon (~155 ppm), aromatic carbons, and the methyl and methoxy carbons.[12]
Critical Safety Precautions
Chemical Hazard Overview
| Chemical | GHS Pictograms | Key Hazards |
| Hydroxylamine HCl | Corrosion, Skull and Crossbones, Health Hazard, Environment | May be corrosive to metals, Harmful if swallowed or in contact with skin, Causes skin/eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged exposure, Very toxic to aquatic life.[10][13][14] |
| 4-Methoxyacetophenone | Exclamation Mark | Harmful if swallowed, Causes skin irritation. |
| Ethyl Acetate | Flame, Exclamation Mark | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness. |
| Ethanol | Flame | Highly flammable liquid and vapor. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[15]
-
Personal Protective Equipment: Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]
-
Hydroxylamine Safety: Hydroxylamine and its salts are potentially explosive, especially under heating or in concentrated form.[15][16] Do not subject it to grinding, shock, or friction.[13] Always handle with care and avoid heating it as a dry solid.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Avoid releasing materials into the environment.[13]
References
- Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. (2020). Misurata University.
- Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.
- Bawa, R. A., & Friwan, M. M. Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Misurata University.
- Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic.
- Storage and Use of Hydroxylamine Free Base (NH2OH). American Institute of Chemical Engineers.
- Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture. Journal of the Chemical Society of Pakistan.
- Acetophenone Oxime Definition. Fiveable.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 248-270.
- Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. Journal of Molecular Catalysis A: Chemical.
- Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write structures of the oxime. Sarthaks eConnect.
- Propagation in Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry.
- Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. YouTube.
- Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate.
- Supporting information - 1H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). The Royal Society of Chemistry.
- Acetophenone oxime preparation. Chemistry Online.
- Preparation of Acetophenone Oxime. PrepChem.com.
- Acetophenone, ω-methoxy-. Organic Syntheses.
- Acetophenone, 4'-methoxy-, oxime. NIST Chemistry WebBook.
- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. National Institutes of Health.
- What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange.
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Application Notes & Protocols: Evaluating Methoxy-Phenyl Oximes in Antibacterial Assays Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antibacterial Agents
Escherichia coli remains a significant challenge in both community-acquired and nosocomial infections, with multidrug-resistant strains posing a severe threat to public health. The continuous evolution of resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Oxime derivatives have emerged as a promising class of compounds, possessing a wide range of biological activities, including antibacterial properties.[1][2][3] Several FDA-approved cephalosporin antibiotics incorporate an oxime moiety, highlighting the therapeutic potential of this functional group in combating bacterial infections.[1][3]
This document provides a comprehensive guide for the preliminary in vitro evaluation of novel methoxy-phenyl oxime compounds against E. coli. It details the standardized methodologies for determining two key parameters of antibacterial efficacy: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . Adherence to these robust, standardized protocols is crucial for generating reproducible and comparable data, forming the foundation for further drug development efforts. The protocols described are based on the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Part 1: Foundational Preparations
Accurate and reproducible results begin with meticulous preparation of reagents and inocula. This section outlines the critical preliminary steps.
Compound Management: Solubility and Stock Solutions
The physicochemical properties of a novel compound, particularly its solubility, are a critical first hurdle in biological assays.[8]
-
Expert Insight: Methoxy-phenyl oximes are generally hydrophobic.[2][9] Therefore, initial solubility testing is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing such compounds for in vitro assays. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).[10]
Protocol: Preparation of Methoxy-Phenyl Oxime Stock Solution
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the compound in sterile deionized water or buffer. If insoluble, proceed to organic solvents.
-
Solvent Selection: Use 100% DMSO to prepare a high-concentration primary stock solution (e.g., 10 mg/mL or ~2560 µg/mL, depending on anticipated potency).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, small-volume tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Microbiological Preparations: Standardization is Key
The density of the bacterial inoculum is one of the most significant variables in susceptibility testing. The standardized broth microdilution method requires a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units per milliliter (CFU/mL) in each test well.[11][12]
Protocol: Preparation of Standardized E. coli Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate of E. coli (e.g., quality control strain ATCC 25922), select 3-5 well-isolated colonies using a sterile loop.[12]
-
Create Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or a growth medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Adjust to 0.5 McFarland Standard: Vortex the suspension thoroughly. Adjust the turbidity to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with a black line or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[12][13]
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final target concentration. A common method is to perform a 1:100 dilution of the 0.5 McFarland suspension into fresh CAMHB. This intermediate dilution will then be further diluted 1:1 in the assay plate, resulting in the final concentration of ~5 x 10⁵ CFU/mL.[12]
Part 2: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][14] The broth microdilution method is a standardized, efficient, and widely used technique for determining MIC values.[4][6][15]
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution MIC Assay
-
Plate Setup: Aseptically dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[12]
-
Compound Addition: Prepare a working solution of the methoxy-phenyl oxime in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution. Transfer 50 µL from well 1 to well 2, mix by pipetting, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves well 11 with no compound (Growth Control) and well 12 with no compound (Sterility Control).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 1.2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
Reading the MIC: After incubation, examine the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the methoxy-phenyl oxime in which there is no visible growth.[16][17] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
| Plate Layout Example (Concentrations in µg/mL) | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | Row A | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | GC | SC | | Compound | + | + | + | + | + | + | + | + | + | + | - | - | | Inoculum | + | + | + | + | + | + | + | + | + | + | + | - | | CAMHB | + | + | + | + | + | + | + | + | + | + | + | + | GC = Growth Control; SC = Sterility Control
Part 3: Determining Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16][18] This assay is a direct extension of the MIC test.[17]
Experimental Workflow: MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Protocol: MBC Determination
-
Well Selection: Following the determination of the MIC, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a fixed volume (e.g., 10 µL) from each of these clear wells onto a sterile Mueller-Hinton Agar (MHA) plate.[16] Be sure to label each spot on the agar plate corresponding to the concentration from the MIC plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a kill of ≥99.9% of the initial inoculum.[14][18] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If 10 µL was plated, this corresponds to ≤5 colonies.
Part 4: Data Interpretation and Quality Control
Interpreting Results
-
MIC: The result is reported as the lowest concentration tested that completely inhibits visible growth.
-
MBC: The result is reported as the lowest concentration that achieves a ≥99.9% kill rate.
-
Bacteriostatic vs. Bactericidal Activity: The relationship between the MBC and MIC can provide insight into the compound's mode of action.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
| Illustrative Data Summary | | :--- | :--- | :--- | :--- | :--- | | Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | | Methoxy-Phenyl Oxime A | E. coli ATCC 25922 | 8 | 16 | 2 (Bactericidal) | | Methoxy-Phenyl Oxime B | E. coli ATCC 25922 | 8 | >128 | >16 (Bacteriostatic) | | Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 (Bactericidal) | Disclaimer: Data are for illustrative purposes only. Actual values must be determined experimentally.
Quality Control (QC)
QC is non-negotiable for ensuring the validity of results.
-
Reference Strains: Always include a well-characterized QC strain, such as E. coli ATCC 25922, in each batch of assays.[12][19]
-
Control Antibiotics: A standard antibiotic with a known MIC/MBC range against the QC strain (e.g., ciprofloxacin) should be run in parallel to validate the assay conditions (media, inoculum, incubation).
-
Acceptance Criteria: The MIC value for the control antibiotic against the QC strain must fall within the established acceptable ranges published by standards organizations like CLSI or EUCAST.[19][20] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.
References
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Scribd. (n.d.). MIC Testing for E. coli Using Dilution Method.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Disk Diffusion and Quality Control.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- National Center for Biotechnology Information (NCBI). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Bio-protocol. (2018). Determination of minimum inhibitory concentration.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home.
- PubMed. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.
- PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.
- MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.
- ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing.
- ResearchGate. (2012). Synthesis and antibacterial activity of oxime esters from dihydrocumic acid.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Center for Biotechnology Information (NCBI). (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
- CGSpace. (2022). Broth microdilution reference methodology.
- Regulations.gov. (n.d.). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes.
- ResearchGate. (n.d.). Synthesis and biological activity of the pinostrobin oxime complex compounds with some d-metals.
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Application of methoxy-phenyl oxime as a chemical intermediate in organic synthesis.
Introduction: The Unassuming Power of the Oxime
In the vast toolkit of organic synthesis, the methoxy-phenyl oxime moiety stands out as a remarkably versatile and powerful chemical intermediate. Its inherent electronic properties, conferred by the methoxy group, and the reactive nature of the oxime functional group (C=N-OH) make it a cornerstone in the construction of complex molecular architectures.[1] This guide delves into the core applications of methoxy-phenyl oximes, providing not just protocols, but also the underlying mechanistic principles that empower researchers to innovate. From classic name reactions to modern catalytic transformations, these intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2]
The Beckmann Rearrangement: A Classic Transformation for Amide Synthesis
The Beckmann rearrangement is arguably the most well-known reaction involving oximes, providing a robust method for the synthesis of amides from ketoximes.[3] The reaction is typically catalyzed by acid and proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group.[4][5]
Mechanistic Insight: Why the Reaction Works
The causality behind the Beckmann rearrangement lies in the formation of an electron-deficient nitrogen atom upon departure of the leaving group. This triggers a 1,2-shift of the anti-periplanar substituent to the nitrogen, forming a stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide.[6][7] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or activating agent (e.g., tosyl chloride, phosphorus pentachloride) is crucial as it dictates the efficiency of leaving group formation.[4]
Caption: Mechanism of the Acid-Catalyzed Beckmann Rearrangement.
Application in Pharmaceutical Synthesis
A prime example of the Beckmann rearrangement's utility is the industrial synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4] In the context of methoxy-phenyl oximes, this reaction is employed to produce various substituted anilides, which are common substructures in many active pharmaceutical ingredients (APIs).
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)acetamide
This protocol details the Beckmann rearrangement of 4-methoxyacetophenone oxime to yield N-(4-methoxyphenyl)acetamide, a valuable building block.
Materials:
-
4-Methoxyacetophenone oxime
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 4-methoxyacetophenone oxime in 10 mL of dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add 5.0 g of pre-heated (to ~60°C for liquidity) polyphosphoric acid to the stirred solution. Causality Note: PPA serves as both the catalyst and a dehydrating agent, efficiently promoting the rearrangement.[4] The slow addition and cooling are necessary to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into 50 mL of ice-cold water with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford pure N-(4-methoxyphenyl)acetamide.
The Neber Rearrangement: Accessing α-Amino Ketones
While the Beckmann rearrangement is a powerful tool, the Neber rearrangement offers a distinct synthetic pathway, converting ketoximes into α-amino ketones.[8] This transformation is particularly valuable for introducing an amino group adjacent to a carbonyl, a common motif in bioactive molecules. The reaction typically involves the conversion of the oxime to a better leaving group, such as a tosylate, followed by treatment with a base.[9]
Mechanistic Insight: The Azirine Intermediate
The key to the Neber rearrangement is the formation of a transient 2H-azirine intermediate.[10] The process begins with the deprotonation of the α-carbon by a base, forming a carbanion. This carbanion then displaces the O-sulfonyl group in an intramolecular nucleophilic substitution to form the strained azirine ring. Subsequent hydrolysis of the azirine yields the α-amino ketone.[8][11]
Caption: Experimental Workflow for the Neber Rearrangement.
Application in Drug Development
α-Amino ketones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and oxazoles, which are prevalent in medicinal chemistry.[11] The Neber rearrangement provides a direct entry to these important building blocks from readily available ketoximes.
Modern Applications: Heterocycle Synthesis via Catalysis
Beyond classical rearrangements, methoxy-phenyl oximes are increasingly utilized in modern transition-metal-catalyzed reactions for the synthesis of diverse heterocyclic scaffolds.[12][13] These methods offer high efficiency and functional group tolerance.
Transition-Metal Catalyzed Annulations
Rhodium and copper co-catalyzed systems have been developed for the synthesis of isoquinolines and other azaheterocycles from aryl ketone oximes and alkynes.[14][15] These reactions proceed through C-H activation and annulation cascades, providing a convergent and atom-economical approach to complex heterocyclic systems.
Quantitative Data Summary
The following table summarizes representative applications and typical yields for transformations involving methoxy-phenyl oximes.
| Transformation | Substrate | Reagents/Catalyst | Product | Typical Yield (%) | Reference |
| Beckmann Rearrangement | 4-Methoxyacetophenone Oxime | Phenyl dichlorophosphate | N-(4-methoxyphenyl)acetamide | 85-95% | [16] |
| Beckmann Rearrangement | 4-Methoxyacetophenone Oxime | Cyanuric chloride, ZnCl₂ | N-(4-methoxyphenyl)acetamide | ~90% | [4] |
| Neber Rearrangement | 4-Methoxypropiophenone Oxime Tosylate | KOEt, then H₃O⁺ | 2-amino-1-(4-methoxyphenyl)propan-1-one | 60-75% | [9][11] |
| Rh/Cu-Catalyzed Annulation | 4-Methoxyacetophenone Oxime | [Cp*RhCl₂]₂, Cu(OAc)₂, Diphenylacetylene | 3,4-dimethyl-1-(4-methoxyphenyl)isoquinoline | 70-85% | [14] |
Conclusion and Future Outlook
Methoxy-phenyl oximes are far more than simple derivatives of carbonyl compounds. They are sophisticated chemical intermediates that enable a wide array of powerful synthetic transformations. From the time-honored Beckmann and Neber rearrangements to cutting-edge catalytic cyclizations, their applications continue to expand.[2] For researchers in drug development and materials science, a deep understanding of oxime chemistry is not just beneficial—it is essential for innovation. As new catalytic systems are discovered, the role of the humble oxime in constructing the complex molecules of tomorrow is set to become even more prominent.
References
- Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL:[Link]
- Title: Beckmann Rearrangement Source: Master Organic Chemistry URL:[Link]
- Title: Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement Source: Organic Letters URL:[Link]
- Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL:[Link]
- Title: Beckmann Rearrangement Source: Chemistry Steps URL:[Link]
- Title: Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry URL:[Link]
- Title: Beckmann Rearrangement Source: Chemistry LibreTexts URL:[Link]
- Title: RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES Source: Latvian Institute of Organic Synthesis URL:[Link]
- Title: Recent Advances in the Synthesis of Heterocycles from Oximes Source: Current Organic Synthesis URL:[Link]
- Title: Recent Advances in the Synthesis of Heterocycles from Oximes Source: ResearchG
- Title: Rearrangement of oximes into amides. M=metal catalyst.
- Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Public
- Title: Metal-Involving Synthesis and Reactions of Oximes. Source: Semantic Scholar URL:[Link]
- Title: Neber rearrangement - Wikipedia Source: Wikipedia URL:[Link]
- Title: Neber rearrangement Source: ResearchG
- Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: RSC Publishing URL:[Link]
- Title: Recent advances in the oxime-participating synthesis of isoxazolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: The Neber Rearrangement Source: Organic Reactions URL:[Link]
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- Title: Example of synthesis and application of a methoxylated oxime, starting...
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- Title: Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temper
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Application Note & Protocol: Isolation and Purification of Methoxy-Phenyl Oxime from Conocarpus lancifolius Leaves
Introduction
Conocarpus lancifolius, a member of the Combretaceae family, is a resilient evergreen tree traditionally used in some cultures for treating various ailments like fever, diabetes, and skin ulcers.[1] Modern phytochemical investigations have revealed a rich profile of secondary metabolites within its leaves, including a variety of phenolic compounds, flavonoids, and tannins.[1][2][3] Notably, a study has successfully isolated and identified methoxy-phenyl oxime from the methanolic extract of C. lancifolius leaves, a compound that has demonstrated antibacterial properties.[4][5][6] This finding opens avenues for further pharmacological investigation and potential drug development.
This document provides a comprehensive, step-by-step protocol for the isolation and purification of methoxy-phenyl oxime from the leaves of Conocarpus lancifolius. The methodology is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also the scientific rationale behind the chosen techniques.
Principle of the Method
The isolation and purification of methoxy-phenyl oxime from C. lancifolius leaves is a multi-step process that begins with the extraction of a broad spectrum of secondary metabolites from the plant material. This is followed by a series of chromatographic separations to isolate the target compound from the complex mixture. The identity and purity of the final product are then confirmed using analytical techniques. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the isolation and purification of methoxy-phenyl oxime.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Conocarpus lancifolius leaves | Freshly collected | N/A |
| Methanol | HPLC Grade | Sigma-Aldrich |
| Dichloromethane | HPLC Grade | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Sigma-Aldrich |
| Hexane | HPLC Grade | Sigma-Aldrich |
| Silica gel (60-120 mesh) | For column chromatography | Merck |
| TLC plates (silica gel 60 F254) | Analytical | Merck |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Water | Deionized | In-house |
| Anhydrous sodium sulfate | Analytical Grade | Sigma-Aldrich |
Protocol
Part 1: Plant Material Preparation and Extraction
-
Collection and Preparation:
-
Collect fresh leaves of Conocarpus lancifolius.
-
Wash the leaves thoroughly with distilled water to remove any dust and debris.
-
Air-dry the leaves in the shade for 7-10 days or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Methanol Extraction:
-
Macerate 100 g of the powdered leaf material in 500 mL of methanol at room temperature for 72 hours with occasional shaking. Methanol is an effective solvent for extracting a wide range of polar and moderately non-polar compounds, including alkaloids and phenolics.[7]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Part 2: Purification
The purification of methoxy-phenyl oxime from the crude extract is achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).
-
Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 20 mL each and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by staining with an appropriate reagent (e.g., iodine vapor).
-
Pool the fractions that show a prominent spot corresponding to the expected polarity of methoxy-phenyl oxime.
-
-
Preparative HPLC:
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in the mobile phase for HPLC.
-
Purify the target compound using a preparative HPLC system equipped with a C18 column. A study on the purification of methoxy-phenyl oxime from C. lancifolius utilized HPLC for final purification.[4][5][6]
-
Suggested HPLC Conditions:
-
Collect the peak corresponding to methoxy-phenyl oxime.
-
Part 3: Characterization and Purity Assessment
-
Analytical HPLC:
-
Assess the purity of the isolated compound by analytical HPLC using a C18 column and a suitable gradient of acetonitrile and water. A single, sharp peak should be observed.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Confirm the identity of the isolated compound by GC-MS analysis. The mass spectrum should match that of methoxy-phenyl oxime. A previous study identified methoxy-phenyl oxime in the leaf extract of C. lancifolius using this technique, showing a characteristic peak at a specific retention time.[4][5][6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For unambiguous structural elucidation, perform ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the structure of methoxy-phenyl oxime.
-
Experimental Workflow Diagram
Caption: Detailed experimental workflow for methoxy-phenyl oxime isolation.
Conclusion
This protocol provides a robust and reproducible method for the isolation and purification of methoxy-phenyl oxime from the leaves of Conocarpus lancifolius. By following these steps, researchers can obtain a pure sample of the compound for further biological and pharmacological evaluation. The combination of classical chromatographic techniques with modern analytical methods ensures the successful isolation and characterization of the target molecule.
References
- Al-Jassasi, A. M., Al-Marhabi, A. A., & Al-Ghamdi, S. N. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal, 45(1), 4972-4982.
- Al-Musayeib, N. S., Al-Taweel, A. M., & Perveen, S. (2019). Isolation, Characterization and Preliminary Cytotoxic and Antifungal Evaluations of Novel Lancifoliate Isolated from Methanol Extract of Conocarpus lancifolius. Pharmacognosy Magazine, 15(60), 285-291.
- Al-Taweel, A. M., Perveen, S., Khan, A., & Fawzy, G. A. (2021). Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants. Molecules, 26(4), 1083.
- Asif, M. (2021). A comprehensive review on the phytochemistry and pharmacology of Conocarpus lancifolius. Journal of Taibah University Medical Sciences, 16(5), 647-658.
- Ibrahim, S. R. M., Mohamed, G. A., & Al-Taweel, A. M. (2020). Conocarpus lancifolius (Combretaceae)
- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
- Sarker, S. D., & Nahar, L. (2012).
- Shafiq, M., Khan, S., & Ali, A. (2024). Qualitative and quantitative phytochemical screening and chemical fingerprint analysis of Conocarpus lancifolius plant using HPTLC. Vegetos.
- Shaker, K. H., & Al-Jassasi, A. M. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02) isolated and purified from leaf of Conocarpus lancifolius Engl.
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
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Application Notes & Protocols: The Methoxy-Phenyl Oxime Ether as a Versatile Directing Group in C-H Functionalization
Introduction: The Strategic Advantage of C-H Functionalization
In the landscape of modern organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift, moving away from classical cross-coupling reactions that necessitate substrate pre-functionalization. This evolution offers unparalleled efficiency, atom economy, and novel retrosynthetic disconnections, particularly valuable in the late-stage modification of complex molecules for drug discovery and materials science.[1]
The principal challenge in C-H functionalization lies in controlling regioselectivity. Given the ubiquity of C-H bonds, directing groups (DGs) have become indispensable tools. A directing group operates by coordinating to a transition metal catalyst, delivering it to a specific C-H bond through the formation of a stable metallacyclic intermediate.[2][3] This guided activation allows for the selective transformation of a single C-H bond within a complex scaffold.
Among the myriad of directing groups, the methoxy-phenyl oxime ether has emerged as a robust and versatile anchor for guiding a wide array of synthetic transformations. This guide provides an in-depth exploration of its application, from fundamental principles to detailed, field-proven protocols for researchers and drug development professionals.
The Methoxy-Phenyl Oxime Ether: A Profile
The efficacy of the methoxy-phenyl oxime ether as a directing group stems from a combination of favorable electronic and structural features.
-
Coordinating Atom: The nitrogen atom of the oxime ether serves as a Lewis basic site, effectively coordinating to transition metals like Palladium (Pd), Rhodium (Rh), and Copper (Cu).
-
Stability & Geometry: The group is chemically robust, tolerating a wide range of reaction conditions. Its geometry facilitates the formation of stable 5- or 6-membered palladacyclic intermediates, which are crucial for high selectivity in ortho-C-H functionalization.[4][5]
-
Transformability: A key advantage is its identity as a "transformable" directing group. Post-functionalization, the oxime ether can be readily hydrolyzed back to the parent ketone, or transformed into other valuable functional groups such as amines or alcohols, significantly enhancing its synthetic utility.[6][7]
The general mechanism for palladium-catalyzed C-H functionalization directed by an oxime ether typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2][3] This process is often the rate-determining and selectivity-determining step of the catalytic cycle.
Figure 1: General mechanism for Pd-catalyzed C-H functionalization via a Concerted Metalation-Deprotonation (CMD) pathway.
Protocol I: Synthesis of the Directing Group Substrate
The methoxy-phenyl oxime ether directing group is readily installed from the corresponding ketone. This protocol details the synthesis of Acetophenone O-methyl oxime, a common substrate for C-H functionalization studies.
Experimental Protocol: Synthesis of Acetophenone O-methyl oxime
-
Reagent Preparation: To a round-bottom flask, add acetophenone (1.0 equiv.), methoxylamine hydrochloride (1.2 equiv.), and ethanol (0.5 M).
-
Base Addition: Add pyridine (2.0 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often pure enough for subsequent steps.
Figure 2: Workflow for the synthesis of the Acetophenone O-methyl oxime substrate.
Application Protocol: Palladium-Catalyzed Ortho-Arylation
The ortho-arylation of aromatic rings is a powerful method for constructing biaryl motifs, which are prevalent in pharmaceuticals and organic materials. The methoxy oxime ether group efficiently directs the palladium-catalyzed coupling of sp² C-H bonds with aryl boronic esters.[8]
Experimental Protocol: Ortho-Arylation of Acetophenone O-methyl oxime
-
Reaction Setup: To a dry Schlenk tube, add Acetophenone O-methyl oxime (1.0 mmol, 1.0 equiv.), the desired aryl pinacol boronic ester (1.5 mmol, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ortho-arylated product.[4]
| Entry | Aryl Boronic Ester | Yield (%) | Notes |
| 1 | Phenyl | 85 | Electronically neutral coupling partner. |
| 2 | 4-MeO-Phenyl | 91 | Electron-donating group enhances yield. |
| 3 | 4-CF₃-Phenyl | 78 | Electron-withdrawing group is tolerated. |
| 4 | 2-Me-Phenyl | 65 | Steric hindrance on the coupling partner reduces yield. |
Table 1: Representative scope for the Pd-catalyzed ortho-arylation of Acetophenone O-methyl oxime.
Application Protocol: Palladium-Catalyzed Ortho-Acetoxylation
The introduction of an acetoxy group provides a handle for further synthetic transformations, including hydrolysis to a phenol. The methoxy oxime ether directs the ortho-acetoxylation of aromatic C-H bonds using a hypervalent iodine reagent as the oxidant.[2][4]
Experimental Protocol: Ortho-Acetoxylation of an Aromatic Oxime Ether
-
Reaction Setup: To a clean, dry reaction vial, add the aromatic oxime ether (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and (diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add acetic acid (5 mL) to the vial.
-
Heating: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor progress by TLC.
-
Work-up: After cooling, pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.[4]
Figure 3: Experimental workflow for the ortho-acetoxylation of aromatic oxime ethers.
Application Protocol: Copper-Catalyzed Ortho-Amination
The formation of C-N bonds via C-H activation is a highly desirable transformation. While many methods rely on precious metals like palladium or rhodium, copper catalysis offers a more economical alternative.[9][10] The methoxy oxime ether can direct the ortho-amination of anilines and related compounds.
Experimental Protocol: Ortho-Amination of an Aniline Derivative
(Note: This is a representative protocol based on related amination reactions directed by similar N-containing groups, as specific protocols for methoxy-phenyl oxime directed amination are less common but mechanistically plausible.)
-
Reaction Setup: In a pressure tube, combine the N-aryl oxime ether substrate (0.5 mmol, 1.0 equiv.), Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%), Silver(I) carbonate (Ag₂CO₃, 0.5 mmol, 1.0 equiv.), and the desired amine coupling partner (1.0 mmol, 2.0 equiv.).
-
Solvent and Oxidant: Add N-Methyl-2-pyrrolidone (NMP, 2 mL) and N-Methylmorpholine N-oxide (NMO, 1.0 mmol, 2.0 equiv.) as the oxidant.
-
Reaction: Seal the tube and heat the mixture at 120 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography.
| Entry | Amine | Yield (%) | Notes |
| 1 | Morpholine | 75 | Common secondary cyclic amine. |
| 2 | Piperidine | 72 | Six-membered ring heterocycle is effective. |
| 3 | Di-n-butylamine | 64 | Acyclic secondary amines are also suitable. |
| 4 | Indole | 68 | N-heterocycles can be used as coupling partners. |
Table 2: Representative scope for the Cu-catalyzed ortho-amination of N-aryl oxime ethers.[9][10]
Protocol II: Cleavage of the Directing Group
A critical step for the synthetic utility of a directing group is its efficient removal after the desired transformation. The methoxy oxime ether can be readily cleaved to regenerate the parent ketone under mild conditions.[6]
Experimental Protocol: Hydrolytic Cleavage to the Ketone
-
Reaction Setup: Dissolve the functionalized oxime ether (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equiv.) or HCl.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Neutralize the acid with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the functionalized ketone.
Conclusion and Future Outlook
The methoxy-phenyl oxime ether stands out as a powerful and practical directing group for C-H functionalization. Its stability, ease of installation, and straightforward removal make it an attractive choice for a variety of transformations, including arylations, acetoxylations, and aminations. The protocols detailed herein provide a solid foundation for researchers to leverage this methodology in their synthetic campaigns.
Future developments in this field are likely to focus on expanding the scope to more challenging C-H bonds, such as meta- and para- C-H bonds, through innovative template designs.[11] Furthermore, the integration of photoredox catalysis with oxime-directed C-H functionalization is a burgeoning area, promising novel reactivity under exceptionally mild conditions.[2][12]
References
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. (No Date).
- Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization with an Oxime Directing Group - Benchchem.
- Methoxime cleavage of aliphatic compounds. | Download Scientific Diagram - ResearchGate. (No Date).
- A) First example of directed C−H functionalization B) Notable isolated imine and oxime metallacycles formed by C−H activation. C) Recent example of oxime and imine directed C−H functionalization. - ResearchGate. (No Date).
- Photochromic Oxime Directing Groups for Spatially Controlled Pd-Catalyzed C–H Difunctionalization with Tandem Electrophiles - PMC - NIH. (No Date).
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Surprisingly Facile C–H Activation in the Course of Oxime-Directed Catalytic Asymmetric Hydroboration - NIH. (No Date).
- Palladium-Catalyzed Amination of Aromatic C-H Bonds with Oxime Esters - ResearchGate. (No Date).
- Photochromic Oxime Directing Groups for Spatially Controlled Pd- Catalyzed C–H Difunctionalization with Tandem Electrophiles - ChemRxiv.
- Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters | Request PDF - ResearchGate. (No Date).
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2020). Royal Society of Chemistry.
- Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes.
- Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC - NIH. (No Date).
- Selective cleavage of methoxy protecting groups in carbohydrates - PubMed. (No Date).
- Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System. (2014).
- N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations | Request PDF - ResearchGate. (No Date).
- Palladium-catalyzed amination of aromatic C-H bonds with oxime esters - PubMed. (2010).
- Sustainable protocols for direct C–H bond arylation of (hetero)arenes - RSC Publishing.
- The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deproton
- Scheme 20. Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. - ResearchGate. (No Date).
- Selective Cleavage of Methoxy Protecting Groups in Carbohydrates - ResearchGate. (No Date).
- Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Comput
- Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles | Journal of the American Chemical Society. (No Date). Journal of the American Chemical Society.
- O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC - NIH. (No Date).
- Direct ortho -C–H Functionalization of Aromatic Alcohols Masked by Acetone Oxime Ether via exo -Palladacycle | Request PDF - ResearchGate. (No Date).
- Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines | Organic Letters - ACS Public
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Kirby-Bauer disk diffusion susceptibility test for methoxy-phenyl oxime.
Application Notes & Protocols
Topic: Preliminary Evaluation of Methoxy-phenyl oxime Antimicrobial Activity Using the Kirby-Bauer Disk Diffusion Susceptibility Test
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Standardized Approach for Novel Compound Screening
The rise of antimicrobial resistance necessitates the discovery and evaluation of new therapeutic agents.[1] Methoxy-phenyl oxime (MPO) has been identified as a compound with potential antibacterial properties, demonstrating activity against various Gram-positive and Gram-negative bacteria.[1][2][3] A crucial first step in the preclinical assessment of such a compound is to determine its spectrum of activity in a reliable and reproducible manner.
The Kirby-Bauer disk diffusion susceptibility test is a standardized, flexible, and cost-effective method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[4][5][6] Originally developed in the 1950s and later standardized by organizations like the World Health Organization (WHO) and the Clinical and Laboratory Standards Institute (CLSI), this method provides qualitative results by measuring the ability of an antimicrobial to inhibit bacterial growth on an agar surface.[5][7]
This document provides a detailed protocol for utilizing the Kirby-Bauer method to perform a preliminary assessment of the antimicrobial activity of methoxy-phenyl oxime. It is designed for researchers engaged in early-stage drug discovery, offering a robust framework for generating initial efficacy data. The protocols herein emphasize the critical parameters and quality control measures necessary to ensure the trustworthiness and reproducibility of the results, adhering to established microbiological principles.
Principle of the Disk Diffusion Method
The Kirby-Bauer test is based on the principle of diffusion. A filter paper disk impregnated with a known concentration of an antimicrobial agent is placed on the surface of an agar plate that has been inoculated with a pure culture of a specific microorganism.[4][8]
Upon application, two processes begin simultaneously:
-
Antimicrobial Diffusion: The agent diffuses from the disk into the agar, creating a radial concentration gradient. The concentration is highest near the disk and decreases logarithmically with distance.[7]
-
Bacterial Growth: The bacteria on the agar surface begin to multiply, forming a confluent "lawn" of growth.
If the microorganism is susceptible to the antimicrobial agent, its growth will be inhibited in the area surrounding the disk where the concentration of the agent is sufficient to be effective. This results in a clear area, known as the zone of inhibition , around the disk.[8][9] The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the compound; a larger zone of inhibition generally indicates greater susceptibility of the organism to the agent.[8]
graph TD {
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node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368"];
edge [fontname="Arial", color="#4285F4"];
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Figure 2: Step-by-step workflow for preparing MPO-impregnated disks.
Detailed Steps
-
Prepare Stock Solution: Accurately weigh the MPO powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1,000 µg/mL or higher).[10] Ensure the MPO is fully dissolved.
-
Causality: A high-concentration stock allows for small volumes to be applied to disks, minimizing solvent effects and preventing disk flooding.[11]
-
Disk Application: Aseptically place sterile blank disks in an empty, sterile Petri dish using sterile forceps. Carefully pipette the calculated volume of the MPO stock solution onto the center of each disk.[11] For example, to achieve a 30 µ g/disk concentration from a 10 µg/µL stock, apply 3 µL to each disk.
-
Solvent Control: Prepare a set of control disks impregnated only with the solvent used to dissolve the MPO. This is crucial to ensure that the solvent itself does not exhibit any antimicrobial activity.
-
Drying: Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) for several hours. The disks should not be used while still moist.[11]
-
Storage: Store the prepared disks in a tightly sealed container with a desiccant at -20°C or below to maintain potency.
Protocol II: The Kirby-Bauer Disk Diffusion Assay
This protocol must be followed precisely to ensure standardized and reproducible results.
Inoculum Preparation
-
Using a sterile loop or needle, select 3-5 well-isolated colonies of the pure test organism from a non-selective agar plate (e.g., Blood Agar) cultured overnight.[12]
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).[10]
-
Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).[12]
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually by comparing the tubes against a Wickerham card or using a photometric device.[7][10] This standardized inoculum contains approximately 1-2 x 10⁸ CFU/mL.[10]
Plate Inoculation
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[4][10]
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to express excess liquid.[4][13]
-
Causality: Removing excess inoculum is vital to prevent an overly dense lawn of growth, which can obscure or shrink the zones of inhibition.[14]
-
Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar. Rotate the plate approximately 60° and repeat the streaking, then rotate another 60° and streak a final time. This three-directional streaking ensures a uniform, confluent lawn of growth.[7][12]
-
Allow the plate to sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[5]
Disk Application and Incubation
-
Using sterile forceps or a disk dispenser, aseptically apply the prepared MPO disks and control disks (including the solvent control and a standard antibiotic for QC) to the inoculated agar surface.[5]
-
Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate to prevent overlapping of zones.[5][13]
-
Gently press each disk down to ensure complete and firm contact with the agar surface. Once a disk is placed, do not move it, as diffusion begins immediately.[4]
-
Invert the plates and place them in a non-CO₂ incubator at 35°C ± 2°C within 15 minutes of disk application.[4]
-
Incubate for 16-18 hours for most non-fastidious organisms.[4][12]
Reading and Interpreting Results
-
After incubation, examine the plates for a confluent lawn of growth. The zones of inhibition should be uniformly circular.[4]
-
Using a ruler or calipers, measure the diameter of the zone of inhibition for each disk to the nearest whole millimeter (mm).[5][15] Measurements should be taken from the underside of the plate.
-
Record the zone diameter for each MPO concentration and for all control disks. The solvent control disk should show no zone of inhibition.
-
Interpretation for MPO: For a novel compound like MPO, there are no predefined CLSI breakpoints. The results are interpreted based on the measured zone diameter as a direct indicator of antibacterial activity. A larger zone implies greater activity. These results can be used to:
-
Compare the activity of MPO against different bacterial species.
-
Compare the activity of different concentrations of MPO.
-
Provide a qualitative comparison to standard antibiotics tested on the same plate.
Quality Control: The Self-Validating System
Performing quality control is non-negotiable for a valid test. It ensures that all materials and procedures meet the required standards.
QC Protocol
On each day of testing, or with each new batch of media or disks, test the standard QC strains against known antibiotics. The measured zone diameters must fall within the acceptable ranges published by CLSI.
QC Strain Antibiotic Disk (Example) Acceptable Zone Diameter (mm) - CLSI M100 Escherichia coli ATCC® 25922 Ampicillin (10 µg) 16-22 Ciprofloxacin (5 µg) 30-40 Staphylococcus aureus ATCC® 25923 Cefoxitin (30 µg) 23-29 Erythromycin (15 µg) 22-30 Pseudomonas aeruginosa ATCC® 27853 Gentamicin (10 µg) 16-21 Piperacillin (100 µg) 25-33
Note: These ranges are for illustrative purposes. Always refer to the current edition of the CLSI M100 document for the most up-to-date QC ranges.[4][13]
If QC results are out of the acceptable range, the test results for MPO are considered invalid. The entire procedure must be investigated for errors in materials or technique before re-testing.
References
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central. [Link]
- Antimicrobial Susceptibility Testing. Apec.org. [Link]
- Barghouthi, S. A., et al. (2017).
- Mueller Hinton Agar I CE (NCM2016)
- HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. [Link]
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- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (2022). [Link]
- Barghouthi, S. A., et al. (2017). Isolation, Identification, and Characterization of the Novel Antibacterial Agent Methoxyphenyl-Oxime from Streptomyces pratensis QUBC97 Isolate.
- Mueller Hinton Agar - Technical Data.
- Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal. [Link]
- Zone diameter interpretive standards chart for the determination of antibiotic sensitivity and resistance status by the Disk Diffusion method.
- Kirby-Bauer Disk Susceptibility Test. Biology LibreTexts. (2024). [Link]
- Quality Control Testing with the Disk Antibiotic Susceptibility Test of Bauer–Kirby–Sherris–Turck.
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- Chemical structures: methoxy-phenyl oxime (I), acetophenone...
- Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. (2020). [Link]
- ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS.gov. [Link]
- How do I impregnate a disk for antimicrobial susceptibility testing?
- How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. (2024). [Link]
- Antimicrobial Susceptibility Testing.
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Determining the Minimum Inhibitory Concentration (MIC) of Methoxy-Phenyl Oxime: An Application Note and Comprehensive Protocol
Introduction: Unveiling the Antimicrobial Potential of Methoxy-Phenyl Oxime
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Methoxy-phenyl oxime, an organic compound featuring an oxime functional group attached to a methoxy-substituted phenyl ring, has emerged as a molecule of interest, with preliminary studies indicating notable antibacterial activity against a spectrum of pathogens.[1][2][3][4] The minimum inhibitory concentration (MIC) is a fundamental parameter in antimicrobial drug discovery, representing the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism.[5][6] Establishing a reliable and reproducible method for determining the MIC of methoxy-phenyl oxime is a critical step in characterizing its antimicrobial profile and advancing its potential development as a therapeutic agent.[7]
This comprehensive guide provides detailed application notes and step-by-step protocols for determining the MIC of methoxy-phenyl oxime. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, field-proven insights, and adherence to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Pillar 1: Foundational Principles and Strategic Considerations
The determination of an MIC value is not merely a technical procedure but a quantitative measure of a compound's potency.[5] The choice of methodology is paramount and is dictated by the specific research question, the physicochemical properties of the test compound, and the required throughput. The two gold-standard methods for MIC determination are broth dilution and agar dilution.[11][12][13]
Causality Behind Method Selection:
-
Broth Microdilution: This method is favored for its efficiency, lower compound consumption, and amenability to high-throughput screening.[14][15] It involves a serial dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[7][12] This format allows for the simultaneous testing of multiple compounds and bacterial strains.
-
Agar Dilution: Considered a reference method by many authorities, agar dilution involves incorporating the antimicrobial agent directly into the agar medium at various concentrations.[11][16] This method is particularly useful for testing fastidious organisms and can provide a clearer endpoint for certain compound-organism combinations. However, it is more labor-intensive than broth microdilution.[11]
A third method, Gradient Diffusion (E-test) , offers a simpler, albeit more expensive, alternative for testing individual isolates.[17][18] An antibiotic-impregnated strip creates a continuous concentration gradient in the agar, allowing for a direct reading of the MIC.[17][19]
Pillar 2: The Imperative of a Self-Validating System: Quality Control
A trustworthy MIC assay is a self-validating one. This is achieved through a stringent quality control (QC) program. The inclusion of well-characterized reference strains with known antimicrobial susceptibility profiles ensures the accuracy, consistency, and reproducibility of the experimental results.[20][21][22]
Key Components of a Robust QC System:
-
Reference Strains: A panel of QC strains, such as those from the American Type Culture Collection (ATCC), should be included in every assay.[20][21] For a novel compound like methoxy-phenyl oxime, it is crucial to test against a standard panel to establish its spectrum of activity. Recommended QC strains include:
-
Staphylococcus aureus ATCC® 29213™ (Gram-positive)
-
Escherichia coli ATCC® 25922™ (Gram-negative)
-
Pseudomonas aeruginosa ATCC® 27853™ (Gram-negative, non-fermenter)
-
-
Establishing Internal QC Ranges: For a new compound, pre-defined QC ranges will not be available. Therefore, initial studies must establish internal QC ranges by repeatedly testing the compound against the reference strains. This data will form the basis for validating future assays.[23][24][25]
-
Growth and Sterility Controls: Every assay must include a positive control (inoculum in medium without the compound) to ensure the viability of the test organism and a negative control (medium only) to confirm the sterility of the medium and the assay setup.[15]
Pillar 3: Meticulous Protocols for Accurate MIC Determination
The following protocols are based on CLSI and EUCAST guidelines and have been adapted for the specific evaluation of methoxy-phenyl oxime.[8][10][26]
Protocol 1: Broth Microdilution Method
This is often the primary method for initial screening and large-scale testing.
Materials and Reagents:
-
Methoxy-phenyl oxime powder
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Step-by-Step Methodology:
-
Preparation of Methoxy-Phenyl Oxime Stock Solution:
-
Accurately weigh a precise amount of methoxy-phenyl oxime powder.
-
Based on solubility tests, dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of the solvent in the assay wells should not exceed a level that affects bacterial growth (typically ≤1% v/v for DMSO).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the methoxy-phenyl oxime stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[29]
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Dilution Method
This method is considered a reference standard and is useful for confirming results from broth microdilution.[16]
Materials and Reagents:
-
Methoxy-phenyl oxime stock solution (prepared as in Protocol 1)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or PBS
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (optional)
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the methoxy-phenyl oxime stock solution in a suitable diluent.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar) to create a series of plates with the desired final concentrations.[30]
-
Mix thoroughly by inverting the tube several times, avoiding air bubbles, and pour into sterile petri dishes.
-
Prepare a control plate containing no antimicrobial agent.
-
Allow the agar to solidify completely.
-
-
Preparation and Application of Inoculum:
-
Prepare the bacterial inoculum as described in Protocol 1, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to apply multiple isolates to each plate.[11]
-
-
Incubation and Interpretation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of methoxy-phenyl oxime that completely inhibits visible growth of the organism on the agar surface.[11]
-
Diagram: Agar Dilution Workflow
Caption: Workflow for the agar dilution MIC assay.
Data Presentation and Interpretation
MIC values are typically reported in µg/mL or mg/L.[5] The results should be tabulated for clear comparison across different bacterial strains.
Table 1: Example MIC Data for Methoxy-Phenyl Oxime
| Bacterial Strain | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC® 29213™ | 4 | (QC Result) |
| Escherichia coli ATCC® 25922™ | 8 | (QC Result) |
| Pseudomonas aeruginosa ATCC® 27853™ | >64 | (QC Result) |
| Clinical Isolate 1 (S. aureus) | 2 | - |
| Clinical Isolate 2 (K. pneumoniae) | 16 | - |
Interpreting the Results:
The raw MIC value itself is a measure of potency.[31] However, its clinical significance is determined by comparing it to established breakpoints. Since methoxy-phenyl oxime is a novel compound, breakpoints have not been established. These are defined by regulatory bodies like CLSI and EUCAST based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcome data, and microbiological population distributions.[31][32][33] Initial interpretation will, therefore, be based on comparing its activity to that of known antibiotics and its spectrum of activity against a diverse panel of clinical isolates. An MIC is generally reproducible within a +/- 1 log2 dilution.[34]
Conclusion: A Pathway to Characterization
The protocols and guidelines presented in this document provide a robust framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration of methoxy-phenyl oxime. By adhering to these standardized methods, incorporating rigorous quality control measures, and understanding the principles behind the assays, researchers can generate high-quality data that is essential for the continued investigation of this promising antibacterial agent. This foundational work is a critical step in the journey from a novel compound to a potential therapeutic solution in the fight against infectious diseases.
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Application Notes & Protocols: Strategic Use of Methoxy-Phenyl Oxime in the Synthesis of Nitrogen-Containing Heterocycles
Abstract
Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals, agrochemicals, and functional materials, with approximately 60% of FDA-approved small-molecule drugs containing at least one such moiety.[1][2][3] The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and organic chemistry.[4][5] Methoxy-phenyl oxime and its derivatives have emerged as exceptionally valuable and versatile building blocks in this endeavor.[6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of methoxy-phenyl oxime for the synthesis of diverse nitrogen-containing heterocycles. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the causality behind critical experimental choices to ensure reproducibility and success.
Introduction: The Versatility of the Oxime Functional Group
The oxime functional group, particularly when incorporated into an aromatic system like methoxy-phenyl oxime, is far more than a simple derivative of a carbonyl compound. Its true synthetic power lies in the reactivity of the N-O bond, which can be readily cleaved under various conditions—including transition metal catalysis or photoredox catalysis—to generate highly reactive iminyl radical intermediates.[7][8] This facile fragmentation provides a gateway to a multitude of cyclization strategies for constructing complex N-heterocyclic systems.[7]
The methoxy-phenyl group itself offers several advantages:
-
Electronic Influence: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates.[6]
-
Biological Relevance: The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active molecules, potentially enhancing the pharmacokinetic properties of the resulting heterocycles.[6][9]
-
Synthetic Handle: The methoxy group can serve as a handle for further functionalization in later synthetic steps.
This guide will focus on two primary, powerful strategies for leveraging methoxy-phenyl oxime derivatives: Transition Metal-Catalyzed Cycloadditions for Pyridine Synthesis and Radical Cascades for Pyrroline and Phenanthridine Synthesis.
Core Reactivity Pathway: Iminyl Radical Generation
The central theme in the modern application of oximes is the controlled cleavage of the N-O bond to form an iminyl radical. This can be achieved through several pathways, most notably via a Single Electron Transfer (SET) mechanism with a transition metal catalyst.
Caption: General workflow for generating a key iminyl radical intermediate from a methoxy-phenyl oxime derivative.
Synthesis of Polysubstituted Pyridines via Copper-Catalyzed [4+2] Annulation
The pyridine scaffold is a privileged structure in medicinal chemistry.[1][10] A highly effective method for constructing highly substituted pyridines involves the copper-catalyzed reaction of an O-acyl methoxy-phenyl oxime with an α,β-unsaturated imine or ketone.[8] This strategy is valued for its operational simplicity and broad functional group tolerance.
Mechanistic Rationale
The reaction is proposed to proceed through a cascade mechanism initiated by the copper catalyst. The O-acyl oxime derivative (e.g., oxime acetate) is used because the acetate group acts as a superior leaving group and internal oxidant following N-O bond cleavage.
-
Catalyst Activation: A Cu(I) species, often generated in situ, coordinates to the oxime.
-
N-O Bond Cleavage: An oxidative addition or SET process leads to the cleavage of the weak N-O bond, generating a Cu(III)-nitrenoid or a related reactive intermediate.
-
Condensation: The copper intermediate reacts with the α,β-unsaturated partner.
-
Cyclization & Aromatization: A subsequent cyclization and oxidative aromatization cascade affords the final substituted pyridine product.
The regioselectivity of the reaction is high, providing a reliable method for constructing specific pyridine isomers that might be difficult to access through traditional condensation methods.[8]
Experimental Protocol: Synthesis of a Methoxy-Phenyl Substituted Pyridine
This protocol details the synthesis of a model polysubstituted pyridine using 4-methoxyacetophenone O-acetyl oxime and an α,β-unsaturated ketimine.
Materials:
-
4-methoxyacetophenone O-acetyl oxime (1.0 mmol, 1.0 equiv)
-
(E)-N-(1,3-diphenylallylidene)aniline (1.1 mmol, 1.1 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk tube or oven-dried round-bottom flask)
Equipment:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-methoxyacetophenone O-acetyl oxime (207 mg, 1.0 mmol), (E)-N-(1,3-diphenylallylidene)aniline (314 mg, 1.1 mmol), and Cu(OTf)₂ (36 mg, 0.1 mmol).
-
Seal the tube with a rubber septum. Evacuate and backfill the tube with nitrogen gas three times to ensure an inert atmosphere.
-
Add 5 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter it through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyridine product.
Scientist's Notes (Causality & Trustworthiness):
-
Why O-acetyl oxime? The acetyl group enhances the leaving group ability upon N-O bond cleavage, facilitating the catalytic cycle. It also functions as an internal oxidant.[8]
-
Why Cu(OTf)₂? Copper triflate is an effective Lewis acid catalyst for this transformation. Its counter-ion (triflate) is non-coordinating, which helps maintain a highly active catalytic species. Other copper salts like Cu(OAc)₂ can also be used, but may require different conditions.[8]
-
Why an inert atmosphere? While some copper-catalyzed reactions are robust, excluding oxygen and moisture prevents potential side reactions and catalyst deactivation, ensuring higher reproducibility and yield.
-
Why DCE at 100 °C? 1,2-Dichloroethane is a high-boiling, non-coordinating solvent suitable for this temperature. The elevated temperature is necessary to overcome the activation energy for the N-O bond cleavage and subsequent cyclization steps.
Data Summary: Influence of Reaction Parameters
The following table summarizes typical results and demonstrates how tuning parameters can optimize the synthesis.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cu(OTf)₂ (10) | DCE | 100 | 14 | 85 | [8] |
| Cu(OAc)₂ (10) | Toluene | 110 | 16 | 78 | [8] |
| Fe(acac)₃ (15) | Dioxane | 100 | 24 | 65 | General Method |
| No Catalyst | DCE | 100 | 24 | < 5 | Control |
Synthesis of Pyrrolines via Radical Cascade of Alkene-Tethered Oxime Esters
Iminyl radicals generated from methoxy-phenyl oxime derivatives are ideal precursors for intramolecular cyclizations. When the oxime ester contains a tethered alkene or alkyne, a 5-exo-trig radical cyclization can be initiated to form five-membered heterocycles like pyrrolines, which are valuable intermediates for synthesizing alkaloids and other complex natural products.[7]
Mechanistic Rationale
This transformation is a classic example of a radical cascade reaction.
-
Radical Generation: A catalyst (often iron, copper, or a photoredox catalyst) facilitates the single-electron reduction of the oxime ester, cleaving the N-O bond to generate the key iminyl radical.[7][8]
-
5-Exo-Trig Cyclization: The nitrogen-centered radical undergoes a rapid and regioselective intramolecular addition to the tethered double bond. This step is highly favored according to Baldwin's rules.
-
Radical Termination/Propagation: The resulting carbon-centered radical can be trapped by a hydrogen atom donor or an oxidizing/reducing agent to yield the final product and regenerate the catalyst.
Caption: Workflow for the synthesis of pyrrolines via an iminyl radical cascade.
Experimental Protocol: Iron-Catalyzed Synthesis of a Dihydropyrrole
This protocol describes the synthesis of a 2,5-dihydropyrrole derivative from an appropriately functionalized methoxy-phenyl oxime ester.
Materials:
-
O-benzoyl-(4-methoxyphenyl)(pent-4-en-1-yl)methanone oxime (0.5 mmol, 1.0 equiv)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.05 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (4 mL)
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
Equipment:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware, including a Schlenk tube
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL Schlenk tube, dissolve the O-benzoyl oxime substrate (168 mg, 0.5 mmol) in anhydrous DMSO (4 mL).
-
Add FeSO₄·7H₂O (14 mg, 0.05 mmol) to the solution.
-
Seal the tube, and de-gas the solution by bubbling nitrogen through it for 15 minutes.
-
Place the tube in a preheated oil bath at 80 °C and stir for 6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target pyrroline derivative.
Scientist's Notes (Causality & Trustworthiness):
-
Why FeSO₄? Iron(II) salts are inexpensive, low-toxicity, and highly effective single-electron donors for reducing the oxime ester and initiating the radical cascade.[7]
-
Why DMSO? Dimethyl sulfoxide is a polar aprotic solvent that effectively solubilizes the iron salt and the organic substrate. It is also relatively stable under these reaction conditions.
-
Why the aqueous work-up? The work-up is critical for removing the DMSO solvent and the inorganic iron salts, which is essential for a clean purification by chromatography. The NaHCO₃ wash neutralizes any acidic byproducts.
-
Substrate Synthesis: The starting alkene-tethered oxime ester must be synthesized beforehand, typically by reacting the corresponding ketone with hydroxylamine, followed by acylation (e.g., with benzoyl chloride). This multi-step nature is a key consideration for project planning.
Conclusion and Future Outlook
Methoxy-phenyl oxime is a powerful and versatile precursor for the synthesis of high-value nitrogen-containing heterocycles. Its utility stems from the predictable and facile cleavage of the N-O bond to generate reactive iminyl radicals, which can be engaged in a variety of powerful bond-forming reactions. The protocols described herein for the synthesis of pyridines and pyrrolines represent robust and reproducible methods that can be adapted to a wide range of substrates. For professionals in drug discovery, these methods provide rapid access to novel chemical matter built around privileged heterocyclic scaffolds.[11][12] Future research will likely focus on developing enantioselective versions of these reactions and expanding their application to the synthesis of an even broader array of complex heterocyclic targets.[4][5]
References
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Application Notes and Protocols for the Hydrolysis of Methoxy-Phenyl Oxime to the Parent Ketone
Introduction: The Strategic Role of Oximes in Synthetic Chemistry
In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, the reversible protection of carbonyl functionalities is a cornerstone of molecular design. Among the various protecting groups for aldehydes and ketones, oximes, and their O-methyl ethers such as methoxy-phenyl oximes, stand out for their high stability and crystallinity, which facilitates purification and characterization of intermediates.[1][2] The conversion of a ketone to its oxime derivative masks its electrophilic nature, allowing for chemical transformations on other parts of a molecule without unintended reactions at the carbonyl carbon. The subsequent deprotection, or hydrolysis, of the oxime back to the parent ketone is a critical step that must be efficient and selective to ensure high overall yields of the final product. This guide provides a detailed examination of the principles and a practical, field-tested protocol for the hydrolysis of methoxy-phenyl oximes.
Mechanistic Insights into Oxime Hydrolysis
The hydrolysis of oximes is fundamentally an acid-catalyzed process.[3][4] While oximes are generally more stable to hydrolysis than analogous imines or hydrazones, the reaction can be effectively promoted by heating in the presence of an inorganic acid.[5][6] The mechanism initiates with the protonation of the oxime nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon of the C=N bond. A series of proton transfers then leads to the formation of a carbinolamine intermediate. This intermediate subsequently breaks down, eliminating hydroxylamine (or its O-methyl derivative in the case of a methoxy oxime) and regenerating the parent ketone. The liberated hydroxylamine derivative is typically sequestered as an acid salt, which drives the equilibrium towards the formation of the ketone.[1]
Experimental Protocols for Oxime Hydrolysis
The choice of method for oxime deprotection is dictated by the overall molecular architecture, particularly the presence of other acid-sensitive functional groups. Below are detailed protocols for both classical acidic hydrolysis and a milder oxidative cleavage method.
Protocol 1: Classical Acid-Catalyzed Hydrolysis
This method is robust and widely applicable for substrates that can tolerate strong acidic conditions.
Materials:
-
Methoxy-phenyl oxime substrate
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methoxy-phenyl oxime (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Acid Addition: To the stirred solution, add a mixture of water and concentrated hydrochloric acid. A typical ratio is 1:1 water to concentrated HCl, using approximately 5-10 equivalents of HCl relative to the oxime.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation as required.
Causality Behind Experimental Choices:
-
Acid Catalyst: Concentrated HCl provides the necessary protons to initiate the hydrolysis mechanism. The use of an aqueous acidic solution ensures the presence of water as the nucleophile.
-
Solvent: Alcohols like methanol or ethanol are often used to ensure the solubility of the organic substrate in the aqueous acidic medium.
-
Reflux Conditions: Heating accelerates the rate of the hydrolysis reaction, which can be slow at room temperature.[5][6]
-
Neutralization and Extraction: The neutralization step is crucial to stop the reaction and to allow for safe handling and effective extraction of the organic product into a non-polar solvent like ethyl acetate.
Protocol 2: Mild Oxidative Deprotection using Urea Nitrate under Microwave Irradiation
For substrates containing acid-sensitive functionalities, milder, non-hydrolytic methods are preferable. Oxidative cleavage offers a powerful alternative. This protocol utilizes urea nitrate under microwave irradiation for a rapid and efficient conversion.[7]
Materials:
-
Methoxy-phenyl oxime substrate
-
Urea nitrate
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Microwave reactor
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine the methoxy-phenyl oxime (1.0 eq) and urea nitrate (1.0 eq).
-
Solvent Addition: Add a 95:5 mixture of acetonitrile and water. The volume should be sufficient to ensure proper mixing and heating in the microwave reactor.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 1-2 minutes at a suitable power level to maintain a consistent temperature (e.g., 100 °C). The reaction is typically very fast.[7]
-
Workup and Isolation: After cooling, filter the reaction mixture to remove any insoluble material. Dilute the filtrate with water and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Causality Behind Experimental Choices:
-
Urea Nitrate: This reagent acts as an efficient oxidizing agent under these conditions. The thermal decomposition of urea nitrate may produce N₂O, which is suggested to promote the cleavage of the oxime.[7]
-
Microwave Irradiation: Microwave energy provides rapid and uniform heating, significantly accelerating the reaction rate and often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating.[7]
-
Solvent System: The acetonitrile-water mixture is effective for dissolving the reactants and for efficient absorption of microwave energy.
Comparative Analysis of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) | Reflux temperature | Cost-effective, simple setup | Harsh conditions, not suitable for acid-sensitive substrates, can lead to side reactions[8][9] |
| Oxidative Cleavage (Urea Nitrate/MW) | Urea nitrate | Microwave irradiation, 1-2 min | Very fast, mild conditions, high yields[7] | Requires specialized microwave equipment |
| Oxidative Cleavage (Dess-Martin Periodinane) | Dess-Martin Periodinane | Room temperature | Mild, high yields, good functional group tolerance[10] | Reagent is expensive and can be shock-sensitive |
| Reductive Cleavage | e.g., Sodium metal, hydride reagents | Varies | Can produce amines instead of ketones[5] | Not a direct hydrolysis to the ketone |
| Metal-Catalyzed Hydrolysis (Fe-HCl) | Iron powder, aq. HCl | Varies | Efficient for certain substrates[11][12] | Metal waste, may not be suitable for all functional groups |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the hydrolysis of a methoxy-phenyl oxime to its parent ketone.
Caption: Generalized workflow for oxime hydrolysis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the reagent. Ensure the reagents are of good quality.
-
Side Product Formation: For acid-catalyzed hydrolysis, acid-sensitive groups like esters may undergo hydrolysis, or other rearrangements could occur. In such cases, switching to a milder oxidative method is recommended. The Beckmann rearrangement is a potential side reaction for ketoximes under acidic conditions, which would yield an amide instead of the ketone.[5][6]
-
Low Yields: Poor extraction efficiency can lead to low yields. Ensure the aqueous layer is at the correct pH before extraction and use an adequate volume of extraction solvent. Emulsion formation during extraction can be broken by the addition of brine.
Conclusion
The hydrolysis of methoxy-phenyl oximes to their parent ketones is a fundamental transformation in organic synthesis. The choice of the deprotection protocol is critical and should be tailored to the specific substrate to maximize yield and purity. While classical acid-catalyzed hydrolysis remains a viable option for robust molecules, the development of milder oxidative methods has provided valuable tools for the synthesis of complex and sensitive compounds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively deprotect oximes and advance their synthetic objectives.
References
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- Pradhan, P. K., Dey, S., Jaisankar, P., & Giri, V. S. (2006). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Taylor & Francis Online. [Link]
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- Guan, F., Chen, Y., Zhang, Y., & Yu, R. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(34), 20953-20960. [Link]
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Methoxy-Phenyl Oximes: A Promising Scaffold for Novel Anticancer Agents - Application Notes and Protocols
Introduction: The Emerging Role of Methoxy-Phenyl Oximes in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the methoxy-phenyl oxime scaffold has garnered significant attention as a privileged structure in the design of potential cancer therapeutics. The unique electronic and steric properties conferred by the methoxy group, coupled with the versatile chemistry of the oxime functionality, provide a fertile ground for developing compounds with potent and selective anticancer activity. Research has demonstrated that derivatives of this scaffold can exhibit significant cytotoxicity against a variety of cancer cell lines, often through mechanisms that involve the disruption of key cellular processes such as cell cycle progression and signal transduction.[1][2][3]
This technical guide provides a comprehensive overview of the application of methoxy-phenyl oxime derivatives in the development of anticancer agents. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols to facilitate the synthesis, screening, and mechanistic evaluation of these promising compounds.
Part 1: Synthesis Strategies for Methoxy-Phenyl Oxime Derivatives
The synthesis of methoxy-phenyl oxime derivatives is a critical first step in their evaluation as potential anticancer agents. The general approach involves the condensation of a methoxy-substituted acetophenone with hydroxylamine hydrochloride.[4] However, to explore the structure-activity relationship (SAR), a variety of derivatives are typically synthesized by introducing different substituents on the phenyl ring or by modifying the oxime functional group.
Protocol 1: General Synthesis of Methoxy-Phenyl Oxime
This protocol outlines the fundamental synthesis of a simple methoxy-phenyl oxime from its corresponding ketone.
Materials:
-
Methoxy-substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold distilled water.
-
Precipitation and Filtration: A solid precipitate of the oxime should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure methoxy-phenyl oxime.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Hydroxylamine and Base: Using a slight excess of hydroxylamine hydrochloride and a base like sodium acetate ensures the complete conversion of the ketone to the oxime by driving the equilibrium of the reaction forward.
-
Reflux: Heating the reaction at reflux increases the reaction rate, allowing for a shorter reaction time.
-
TLC Monitoring: TLC is a crucial and straightforward technique to visually track the disappearance of the starting material and the appearance of the product, indicating the reaction's progression and completion.
Part 2: In Vitro Evaluation of Anticancer Activity
Initial screening of newly synthesized compounds is typically performed using a panel of human cancer cell lines to assess their cytotoxic and antiproliferative effects.[5][6] These assays are fundamental in identifying lead compounds for further development.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[1]
-
Normal (non-cancerous) cell line (e.g., Vero) for selectivity assessment[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Methoxy-phenyl oxime derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-phenyl oxime derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Vehicle Control: This control (cells treated with the same concentration of DMSO as the test compounds) is essential to ensure that the observed cytotoxicity is due to the compound and not the solvent.
-
Positive Control: A known anticancer drug helps to validate the assay's sensitivity and provides a benchmark for the potency of the test compounds.
-
Normal Cell Line: Testing against a non-cancerous cell line helps to determine the selectivity of the compound, a crucial parameter for a potential drug candidate.
Part 3: Mechanistic Studies
Understanding the mechanism of action is crucial for the rational development of anticancer agents. For methoxy-phenyl oxime derivatives, studies have pointed towards the induction of apoptosis and cell cycle arrest.[2][3]
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the methoxy-phenyl oxime derivative at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
An increase in the population of Annexin V-positive cells upon treatment with the compound indicates the induction of apoptosis.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the development of methoxy-phenyl oxime-based anticancer agents.
Part 4: Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the methoxy-phenyl oxime scaffold is essential to understand the relationship between the chemical structure and the anticancer activity.[8][9] Key modifications include varying the position and number of methoxy groups on the phenyl ring and introducing other substituents.
Table 1: Illustrative IC₅₀ Values of Methoxy-Phenyl Oxime Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | R¹ (Position) | R² (Position) | IC₅₀ (µM) | Selectivity Index (SI)* |
| MPO-1 | 4-OCH₃ | H | 15.2 | 3.1 |
| MPO-2 | 2-OCH₃ | H | 25.8 | 1.8 |
| MPO-3 | 3-OCH₃ | H | 18.5 | 2.5 |
| MPO-4 | 3,4-(OCH₃)₂ | H | 8.7 | 5.2 |
| MPO-5 | 4-OCH₃ | 4-Cl | 5.1 | 8.9 |
| Doxorubicin | - | - | 0.9 | 12.3 |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line
Insights from SAR Data:
-
The position of the methoxy group significantly influences activity, with the 4-methoxy derivative (MPO-1) often showing better activity than the 2- or 3-methoxy counterparts.
-
The presence of multiple methoxy groups, as in the dimethoxy derivative (MPO-4), can enhance cytotoxic potency.[10]
-
The introduction of an electron-withdrawing group, such as chlorine (MPO-5), in conjunction with the methoxy group can lead to a substantial increase in anticancer activity and selectivity.
Part 5: In Vivo Evaluation
Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.[11][12][13]
Protocol 4: Xenograft Tumor Model in Immunocompromised Mice
This model involves the transplantation of human tumor cells into immunodeficient mice.[14]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)
-
Human cancer cell line that forms solid tumors (e.g., A549, HCT116)
-
Matrigel (optional, to enhance tumor growth)
-
Test compound formulated in a suitable vehicle (e.g., saline with 10% DMSO and 0.5% Tween 80)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Treatment: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth inhibition in the treated group relative to the control group.
-
Assess the toxicity of the compound by monitoring changes in body weight and observing any adverse clinical signs.
Visualizing the Proposed Mechanism of Action
Many methoxy-phenyl oxime derivatives have been shown to inhibit key kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).[3][15]
Caption: Inhibition of CDK by methoxy-phenyl oxime derivatives can lead to cell cycle arrest and apoptosis.
Conclusion and Future Directions
Methoxy-phenyl oxime derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and often selective cytotoxic effects, makes them attractive candidates for further investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this chemical scaffold. Future work should focus on optimizing the SAR to enhance potency and reduce off-target toxicity, as well as on elucidating the precise molecular targets and signaling pathways involved in their anticancer activity. The ultimate goal is the translation of these promising preclinical findings into clinically effective cancer therapies.
References
- ResearchGate. Scheme 4: Synthesis of oxime derivatives 6-9.
- PubMed. Testing prospective anticancer drugs against human tumors using simple in vivo models.
- ScienceDirect. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
- MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- ResearchGate. Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone....
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- MDPI. Unsubstituted Oximes as Potential Therapeutic Agents.
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- NIH. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
- Journal of Pharmaceutical Sciences and Research. Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy.
- Der Pharma Chemica. Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines | Abstract.
- PMC. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential.
- PubMed. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents.
- PMC. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
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Application Notes and Protocols for the Derivatization of Methoxy-Phenyl Oxime in Structure-Activity Relationship (SAR) Studies
Abstract
This comprehensive guide details the strategic derivatization of methoxy-phenyl oximes, a prevalent scaffold in medicinal chemistry, for the purpose of elucidating structure-activity relationships (SAR). We delve into the rationale behind molecular modification, providing detailed, field-proven protocols for the synthesis of key derivatives such as oxime ethers and esters. Furthermore, this document outlines the essential analytical techniques for structural confirmation and presents a framework for interpreting SAR data to guide lead optimization. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance the potency, selectivity, and pharmacokinetic profiles of methoxy-phenyl oxime-based compounds.
Introduction: The Methoxy-Phenyl Oxime Scaffold in Drug Discovery
The methoxy-phenyl oxime moiety is a versatile and valuable pharmacophore encountered in a wide range of biologically active compounds, demonstrating activities from antimicrobial to anticancer.[1][2] Its structural features, including the presence of a hydrogen bond donor/acceptor system in the oxime and the lipophilic, metabolically-stable methoxy group, make it an attractive starting point for drug discovery campaigns.[3]
However, an initial "hit" compound, while promising, rarely possesses the optimal balance of properties required for a successful therapeutic agent. This is where the systematic process of a Structure-Activity Relationship (SAR) study becomes paramount. By synthesizing and evaluating a library of structurally related analogs, researchers can decipher which molecular features are critical for biological activity and which can be modified to improve drug-like properties.[2]
This guide provides the strategic and practical framework for executing a successful SAR study centered on a methoxy-phenyl oxime core. We will explore the "why" behind derivatization choices and provide the "how" through detailed experimental protocols.
The Strategic Imperative of Derivatization for SAR
The core principle of an SAR study is to introduce systematic structural changes to a lead compound and observe the corresponding changes in biological activity. For a methoxy-phenyl oxime scaffold, derivatization efforts are typically focused on two primary regions: the oxime hydroxyl group and the phenyl ring.
-
Modification of the Oxime Group (O-Alkylation and O-Acylation): The oxime's hydroxyl group is a prime target for modification. Its ability to act as both a hydrogen bond donor and acceptor can be a key interaction with a biological target.[3] Converting this hydroxyl to an ether or an ester allows for the exploration of:
-
Steric Bulk: Introducing small (e.g., O-methyl) to large (e.g., O-benzyl) groups can probe the size and shape of the binding pocket.
-
Lipophilicity: Modifying the alkyl or acyl chain length directly impacts the compound's lipophilicity, which can influence cell permeability and oral bioavailability.
-
Hydrogen Bonding: Replacing the hydroxyl group with an ether or ester removes its hydrogen bond donating capability, clarifying the importance of this interaction for target binding.
-
Metabolic Stability: Oxime ethers are often more metabolically stable than their corresponding oximes.
-
-
Bioisosteric Replacement and Phenyl Ring Substitution: The methoxy-phenyl ring offers numerous avenues for optimization. Modifications can influence electronic properties, solubility, and interactions with the target protein.
-
Positional Isomerism: Moving the methoxy group (e.g., from para to meta or ortho) can drastically alter the molecule's conformation and binding affinity.
-
Bioisosteric Replacement: The methoxy group can be replaced by other functional groups with similar steric and electronic properties (bioisosteres), such as halogens (F, Cl), a trifluoromethyl group, or a cyano group. This can modulate the compound's metabolic stability and target interactions.
-
Below is a diagram illustrating the general workflow of an SAR study.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of the Parent Methoxy-Phenyl Oxime
The parent oxime is typically synthesized via the condensation of the corresponding ketone (e.g., 4-methoxyacetophenone) with hydroxylamine.
Protocol 3.1: Synthesis of (E/Z)-1-(4-methoxyphenyl)ethan-1-one oxime
-
To a 250 mL round-bottomed flask, add 4-methoxyacetophenone (10.0 g, 66.6 mmol, 1.0 equiv), hydroxylamine hydrochloride (5.55 g, 79.9 mmol, 1.2 equiv), and ethanol (100 mL).
-
Add pyridine (10.5 mL, 133.2 mmol, 2.0 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of deionized water. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield the product as a white solid (typically >90% yield). The product is a mixture of E/Z isomers.
Derivatization of the Oxime: O-Alkylation (Ether Synthesis)
O-alkylation is a common strategy to introduce steric bulk and modulate lipophilicity. The Williamson ether synthesis is a reliable method for this transformation.
Caption: General derivatization schemes for a methoxy-phenyl oxime.
Protocol 3.2: Synthesis of 1-(4-methoxyphenyl)ethan-1-one O-methyl oxime
-
In a 100 mL round-bottomed flask under a nitrogen atmosphere, add the parent methoxy-phenyl oxime (5.0 g, 30.3 mmol, 1.0 equiv) and anhydrous Dimethyl Sulfoxide (DMSO) (50 mL).
-
Add powdered potassium hydroxide (KOH) (2.55 g, 45.4 mmol, 1.5 equiv) to the stirred solution. Stir for 20 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath. Add methyl iodide (2.3 mL, 36.3 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.[4]
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the O-methyl ether as a colorless oil (typically 70-90% yield).[4]
Derivatization of the Oxime: O-Acylation (Ester Synthesis)
O-acylation introduces an ester functionality, which can act as a hydrogen bond acceptor and can also serve as a potential prodrug moiety.
Protocol 3.3: Synthesis of 1-(4-methoxyphenyl)ethan-1-one O-acetyl oxime
-
Dissolve the parent methoxy-phenyl oxime (5.0 g, 30.3 mmol, 1.0 equiv) in a 1:1 mixture of acetic acid and acetic anhydride (60 mL) in a 250 mL round-bottomed flask.[5]
-
Stir the mixture at room temperature for 2 hours. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Carefully pour the reaction mixture into 300 mL of ice-cold water with stirring. A white precipitate should form.
-
If precipitation is slow, the aqueous solution can be neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the O-acetyl oxime as a white solid (typically >85% yield).[5][6]
Analytical Characterization of Derivatives
Unambiguous structural confirmation of each new derivative is a cornerstone of a reliable SAR study. A combination of spectroscopic methods is essential.
| Technique | Key Observables for Methoxy-Phenyl Oxime Derivatives | Purpose |
| ¹H NMR | O-CH₃ (ether): Singlet at ~3.9-4.1 ppm. O-CH₂-R (ether): Characteristic signals depending on R (e.g., singlet for benzyl at ~5.1-5.3 ppm).[7] O-C(O)CH₃ (ester): Singlet at ~2.1-2.3 ppm. OCH₃ (on phenyl): Singlet at ~3.8 ppm. Aromatic Protons: Multiplets in the ~6.8-7.8 ppm region. | Confirms the addition of the new functional group and provides information on the overall structure and purity. The presence of E/Z isomers can lead to two sets of signals.[7] |
| ¹³C NMR | O-CH₃ (ether): Signal at ~60-62 ppm. O-CH₂-R (ether): Signal at ~70-80 ppm.[7] C=N (oxime): Signal in the ~150-160 ppm range. OCH₃ (on phenyl): Signal around 55 ppm.[8] | Provides a carbon map of the molecule, confirming the presence of all carbon atoms in the expected chemical environments. |
| Mass Spec (MS) | Molecular Ion Peak [M+H]⁺: Confirms the molecular weight of the synthesized compound. Fragmentation Pattern: For O-benzyl ethers, a characteristic base peak at m/z 91 (tropylium ion) is often observed.[7] | Determines the molecular weight and can provide structural information through fragmentation analysis. |
| FT-IR | Absence of O-H stretch: The disappearance of the broad O-H band (3100-3600 cm⁻¹) from the parent oxime is a key indicator of successful derivatization.[7] C=O stretch (ester): A strong absorption band around 1760 cm⁻¹. C=N stretch: A medium to weak band around 1620-1685 cm⁻¹.[7] | Confirms the presence of key functional groups and the absence of the starting hydroxyl group. |
| HPLC | A single, sharp peak indicates high purity. | Assesses the purity of the final compound. |
Building and Interpreting the SAR Table
Once a library of derivatives has been synthesized, characterized, and tested in a relevant biological assay, the results are compiled into an SAR table. This allows for a systematic comparison of how structural changes impact activity (e.g., IC₅₀ values).
Illustrative SAR Data for Hypothetical Methoxy-Phenyl Oxime Derivatives as Kinase Inhibitors
| Compound | R Group (on Oxime Oxygen) | IC₅₀ (nM) | Rationale for Modification |
| 1 (Parent) | -H | 520 | Initial hit compound. |
| 2a | -CH₃ | 250 | Small alkyl group improves potency, suggesting a hydrophobic pocket. |
| 2b | -CH₂CH₃ | 110 | Larger ethyl group further enhances potency, indicating more space is available. |
| 2c | -CH(CH₃)₂ | 480 | Bulky isopropyl group decreases potency, suggesting a steric clash. |
| 2d | -CH₂Ph (benzyl) | 950 | Very large group is detrimental, likely due to steric hindrance. |
| 3a | -C(O)CH₃ (acetyl) | 780 | Ester is less active than parent, suggesting H-bond donation from the oxime -OH is important. |
Interpretation of the Illustrative SAR:
-
Hydrophobic Pocket: The trend from 2a to 2c suggests the presence of a small to medium-sized hydrophobic pocket near the oxime group. Potency increases from methyl to ethyl but drops significantly with the bulkier isopropyl group.
-
Steric Limitations: The poor activity of the benzyl derivative (2d ) reinforces the idea of a size-limited pocket.
-
Hydrogen Bond Donation: The decreased activity of the acetyl derivative (3a ) compared to the parent compound (1 ) suggests that the hydrogen bond donating ability of the oxime's hydroxyl group is crucial for binding to the kinase.
Caption: Probing a binding pocket with different oxime derivatives.
Conclusion
The derivatization of methoxy-phenyl oximes is a powerful and essential component of modern drug discovery. Through systematic O-alkylation, O-acylation, and modifications to the phenyl ring, medicinal chemists can effectively probe the molecular interactions that govern biological activity. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for researchers to design and execute effective SAR studies, ultimately leading to the development of optimized drug candidates with enhanced therapeutic potential. Each derivative synthesized and tested provides a crucial piece of the puzzle, guiding the rational design of safer and more effective medicines.
References
- Smolecule. (n.d.). Oxime-, methoxy-phenyl-.
- Sharma, P., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (Basel), 15(1), 66. [Link][3][9][10]
- BenchChem. (2025).
- ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications.
- Royal Society of Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.[11]
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Journal of Chemical and Pharmaceutical Research. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde, crotonaldehyde and methoxyamine and hydroxylamine. JOCPR, 3(4), 96-99.[13]
- ACS Publications. (2011). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters, 13(17), 4566–4569. [Link][6]
- ResearchGate. (2024). (PDF) Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry.
- PubMed. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][9]
- ResearchGate. (2020). O-Acyl Oximes: Versatile Building Blocks for N-Heterocycle Formation in Recent Transition Metal Catalysis.
- Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes.
- ResearchGate. (n.d.). Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone....
- Google Patents. (1985). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. [17]
- Google Patents. (1984). EP0121701A1 - Process for the production of o-substituted oximes. [18]
- ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
- BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.[19]
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. BenchChem.[7]
- Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers.
- Royal Society of Chemistry. (2021). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry.[20]
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Synthesis. [Link][21]
- Google Patents. (2003). US20030109740A1 - Method for producing oxime ethers. [22]
- ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504.
- National Institutes of Health. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link][24]
- Royal Society of Chemistry. (2018). Current research on anti-breast cancer synthetic compounds. RSC Advances.[25]
- ResearchGate. (2023). (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
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Troubleshooting & Optimization
Challenges in the purification of methoxy-phenyl oxime from reaction mixtures.
Technical Support Center: Methoxy-Phenyl Oxime Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of methoxy-phenyl oximes. The purity of these intermediates is paramount, as it directly impacts the yield, impurity profile, and ultimate safety and efficacy of subsequent active pharmaceutical ingredients (APIs).[1] This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each purification strategy.
Part 1: Troubleshooting Guide & FAQs
This section addresses the common challenges encountered during the purification of methoxy-phenyl oximes from reaction mixtures.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Your crude product will typically contain a mixture of the desired oxime, unreacted starting materials, reagents, and potential side-products. Identifying these is the first step to designing a successful purification strategy.
-
Unreacted Methoxy-Phenyl Ketone/Aldehyde: The starting carbonyl compound is often the main impurity. Due to its similar aromatic structure, its polarity can be very close to the product oxime, sometimes making separation challenging.
-
Excess Hydroxylamine: If hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., pyridine, sodium acetate) are used, residual amounts of these will be present.[2] These are typically water-soluble and can be removed with an aqueous work-up.
-
Geometric (E/Z) Isomers: The C=N double bond of the oxime can exist as two geometric isomers, syn (Z) and anti (E). These isomers often have slightly different physical properties (e.g., polarity, melting point) and may appear as separate spots on TLC or peaks in HPLC/GC analysis.[3]
-
Side-Products: Depending on the reaction conditions, side-reactions like the Beckmann rearrangement can occur, especially under acidic conditions or at elevated temperatures, leading to amide impurities.[4][5]
Table 1: Common Impurities and Their Characteristics
| Impurity | Typical Polarity (vs. Oxime) | Removal Strategy |
| Starting Ketone/Aldehyde | Less Polar | Column Chromatography, Recrystallization |
| Hydroxylamine Salts | Highly Polar | Aqueous Wash / Extraction |
| E/Z Isomers | Very Similar | Careful Chromatography or Fractional Crystallization |
| Beckmann Rearrangement Products (Amides) | More Polar | Column Chromatography, Recrystallization |
Q2: I see two spots on my TLC plate (or two peaks in my HPLC chromatogram), but my NMR looks clean. What does this mean?
A: This is a classic sign of the presence of E and Z geometric isomers. The energy barrier for interconversion is high, so they behave as distinct compounds during chromatography.[3] While they might co-migrate on a poorly optimized TLC system, a well-chosen solvent system will often resolve them. NMR spectroscopy may not always distinguish between the isomers unless you are specifically looking for subtle differences in the chemical shifts of protons near the C=N bond. For a definitive analysis, techniques like 2D-NMR (NOESY) can be used to confirm the spatial relationship of the groups around the oxime bond.[6]
Q3: My methoxy-phenyl oxime product is an oil and refuses to crystallize. What should I do?
A: "Oiling out" or failure to crystallize is a common problem, often caused by residual impurities (like solvents or unreacted starting material) that inhibit lattice formation, or because the product is a mixture of E/Z isomers which can form a eutectic mixture.
Troubleshooting Steps:
-
Confirm Purity: First, analyze a small sample by HPLC or ¹H NMR to ensure the major component is your desired product. If significant impurities are present, crystallization is unlikely to succeed.
-
Solvent Screening: Do not give up after one or two solvent systems. Try a range of solvents with varying polarities. Good starting points for oximes include ethanol/water mixtures, ethyl acetate/hexane, or dichloromethane/pentane.[7][8] The goal is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.
-
Use a Co-solvent System: Slowly add an "anti-solvent" (a solvent in which your product is insoluble) to a concentrated solution of your product in a "good" solvent until persistent turbidity is observed. Warming slightly to redissolve, then cooling slowly, can induce crystallization.
-
Seeding: If you have a tiny amount of solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.
-
Switch to Chromatography: If crystallization repeatedly fails, the most reliable alternative is purification by flash column chromatography.[1][8]
Q4: My oxime appears to be decomposing during purification. How can I prevent this?
A: Oximes are generally stable, but they can be sensitive to certain conditions.
-
pH Sensitivity: Oximes can hydrolyze back to the corresponding ketone or aldehyde under strongly acidic conditions.[9][10] During aqueous work-ups, avoid prolonged contact with strong acids. It is often recommended to maintain a pH between 2 and 3 for maximum stability in aqueous solutions for some oximes.[11]
-
Thermal Instability: Heating an oxime for extended periods, especially in the presence of acid catalysts, can induce the Beckmann rearrangement.[4] When concentrating your product on a rotary evaporator, use minimal heat.
-
Instability on Silica Gel: While generally stable, some sensitive oximes can degrade on acidic silica gel. If you observe significant streaking or new spots appearing on TLC after spotting the crude mixture, consider deactivating the silica gel with a small amount of triethylamine in your eluent (e.g., 0.5-1%) or using an alternative stationary phase like alumina.
-
Decomposition during GC Analysis: Aldoximes, in particular, are known to dehydrate to nitriles at the high temperatures of a GC injection port.[12] If you see a nitrile impurity in your GC-MS but not in your NMR, it is likely an analytical artifact. HPLC is often a more suitable chromatographic method for purity assessment of oximes.[1][13]
Part 2: Key Purification Protocols
Here are step-by-step methodologies for the most common and effective purification workflows for methoxy-phenyl oximes.
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying a crude methoxy-phenyl oxime product.
Caption: Decision tree for methoxy-phenyl oxime purification.
Protocol 1: Aqueous Work-up and Extraction
This procedure is designed to remove water-soluble impurities like hydroxylamine hydrochloride and inorganic salts.
-
Quench Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[7][14]
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and quench the reaction. Mix gently, venting frequently to release any evolved CO₂ gas. Separate the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water (2 x volume of organic layer).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.[7]
-
Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization
This is the preferred method for purifying solid oximes to a high degree of purity.
-
Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.[15]
-
Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
This technique is essential for purifying oils or for separating compounds with very similar polarities (like E/Z isomers).
-
TLC Analysis: Develop a TLC solvent system (eluent) that gives your desired product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methoxy-phenyl oxime.
Part 3: Analytical Methods for Purity Assessment
Ensuring the purity of your final compound is a critical final step. A multi-faceted analytical approach is often recommended for comprehensive assessment.[1]
Table 2: Comparison of Key Analytical Techniques for Oxime Purity
| Technique | Purpose | Advantages | Disadvantages / Considerations |
| TLC | Reaction monitoring, fraction analysis | Fast, inexpensive, simple equipment. | Not quantitative, may not resolve closely related impurities or isomers. |
| HPLC | Quantitative purity analysis, isomer separation | Highly sensitive and quantitative, excellent for resolving isomers, suitable for non-volatile compounds.[13] | More expensive, requires method development. |
| GC-MS | Impurity identification, analysis of volatile compounds | Provides mass of parent compound and fragments, excellent for identifying unknown impurities.[1] | Aldoximes may decompose to nitriles at high injector temperatures, leading to inaccurate purity assessment.[12] |
| NMR (¹H, ¹³C) | Structural confirmation, quantitative purity (qNMR) | Provides definitive structural information, can be used for quantitative analysis with an internal standard.[1] | Less sensitive to minor impurities compared to HPLC, may not distinguish E/Z isomers without advanced techniques. |
For researchers in drug development, a combination of these techniques is recommended. Initial screening can be performed using TLC and HPLC. GC-MS can be employed to identify significant volatile impurities, keeping in mind potential thermal degradation. Finally, NMR must be used to confirm the identity and structure of the final, purified compound.[1]
References
- Witte, D. (n.d.). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. PubMed.
- Kuca, K., & Musilek, K. (n.d.). Analysis of pyridinium aldoximes - a chromatographic approach. PubMed.
- De Roou, A. H. (1969). Preparation of oxime. Google Patents.
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- Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Odochian, L. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.
- Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes. Asian Journal of Chemistry.
- PubChem (n.d.). 1-(4-Methoxyphenyl)ethanone oxime. National Center for Biotechnology Information.
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- ChemBK (2024). Methyl phenyl ketone oxime. ChemBK.
- ScienceMadness.org (2014). Oximes. ScienceMadness.org.
- Google Patents (n.d.). Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. Google Patents.
- Varma, R. S., & Meshram, H. M. (1997). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Tetrahedron Letters.
- Chemsrc (2025). 1-(p-methoxyphenyl)acetaldehyde oxime. Chemsrc.
- Organic Syntheses Procedure (n.d.). Organic Syntheses Procedure. Organic Syntheses.
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- MDPI (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
- ResearchGate (2016). How do I purify amidoxime derivatives? ResearchGate.
- Google Patents (2004). Process for preparation of oximes and resulting products. Google Patents.
- Nature (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications. Nature.
- ACS Omega (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Publications.
- ACS Publications (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
- Organic Chemistry Portal (2021). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.
- ResearchGate (2025). Recent Advances in the Chemistry of Oximes. ResearchGate.
- ResearchGate (n.d.). Chemical structures: methoxy-phenyl oxime (I), acetophenone.... ResearchGate.
- ResearchGate (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate.
- ResearchGate (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate.
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Optimization of reaction conditions (temperature, solvent, base) for oxime synthesis.
Technical Support Center: Optimization of Reaction Conditions for Oxime Synthesis
Welcome to the technical support center for oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot and refine your synthetic protocols effectively.
Part 1: General Troubleshooting for Low Reaction Yield
Question: My oxime synthesis is resulting in a low yield. What are the primary factors I should investigate first?
Answer: A low yield in oxime synthesis is a common issue that can almost always be traced back to one of four key areas: reaction pH, temperature, reactant integrity, or workup procedure. The formation of an oxime is a reversible condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine, proceeding through a carbinolamine intermediate followed by dehydration.[1] Each step of this process is sensitive to the reaction environment.
Before making significant changes to your protocol, systematically evaluate these factors. An incorrect pH can stall the reaction or promote side reactions, while suboptimal temperature affects the reaction kinetics.[2] Issues with starting material purity or inefficient product isolation can also lead to significant product loss.
Below is a logical workflow to diagnose the root cause of low yield.
Part 2: Optimizing Core Reaction Parameters
This section provides detailed answers to frequently asked questions regarding the three most critical parameters: the base, reaction temperature, and solvent system.
FAQ: The Role and Optimization of the Base (pH Control)
Question: Why is a base required when using hydroxylamine hydrochloride, and how do I choose the right one?
Answer: This is one of the most critical aspects of oxime synthesis. Most protocols utilize hydroxylamine hydrochloride (NH₂OH·HCl) because it is a stable, crystalline solid.[3][4] However, the active nucleophile is the free base, hydroxylamine (NH₂OH). A stoichiometric amount of a base is required to neutralize the HCl and liberate the free hydroxylamine in situ.[5][6] Without a base, the reaction medium becomes strongly acidic, which protonates the hydroxylamine, rendering it non-nucleophilic and halting the reaction.
The overall reaction rate is highly pH-dependent.[1][7]
-
Too Acidic (pH < 4): The hydroxylamine is fully protonated (⁺NH₃OH) and can no longer act as a nucleophile.
-
Optimal Range (pH 4-6): This range provides a balance. There is enough free hydroxylamine to act as a nucleophile, and the carbonyl oxygen can be protonated by the acid, which activates the carbonyl carbon for nucleophilic attack.[2][7]
-
Too Basic (pH > 7): The rate of carbonyl protonation decreases, slowing the initial addition step.
Commonly Used Bases:
-
Pyridine: A classic choice, often used in refluxing ethanol. It acts as both a base and a solvent component. However, it is toxic and can be difficult to remove during workup.[3][5]
-
Sodium Acetate (NaOAc): A mild and effective base, commonly used in alcoholic solvents.[5]
-
Sodium or Potassium Hydroxide (NaOH, KOH): Strong bases that are effective but require careful, often dropwise, addition to control the pH and avoid side reactions.[2][5]
-
Sodium Carbonate (Na₂CO₃): A solid, easily handled base particularly effective in solvent-free grinding methods.[6]
Expert Tip: When starting, a simple approach is to use 1.1-1.2 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base like sodium acetate in methanol or ethanol.[5]
Question: My reaction is not proceeding. Could the pH be the issue even if I added a base?
Answer: Yes. Simply adding a base does not guarantee the optimal pH. The pKa of your carbonyl compound, the chosen base, and the solvent all interact to determine the final pH of the mixture.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you have added at least one equivalent of base relative to the hydroxylamine hydrochloride. For some substrates, a slight excess may be beneficial.[6]
-
Monitor pH: If possible, use a pH meter or pH paper to check the reaction mixture. For many syntheses, aiming for a final pH between 4.5 and 6.0 is a good target for complete conversion.[8]
-
Consider Base Strength: If you are using a very weak base with a strongly acidic substrate, it may not be sufficient to maintain the optimal pH. Conversely, a very strong base can promote unwanted side reactions.
| Base | Typical Conditions | Pros | Cons |
| Pyridine | Reflux in Ethanol | Effective, well-documented[3][5] | Toxic, difficult to remove |
| Sodium Acetate | Reflux in Methanol/Ethanol[5] | Mild, inexpensive, easy to handle | May be too weak for some substrates |
| Sodium Carbonate | Solvent-free grinding, Room Temp[6] | Ideal for green chemistry, fast | Heterogeneous, requires efficient mixing |
| KOH / NaOH | Aqueous or alcoholic solutions, Room Temp[2][5] | Strong, readily available | Can lead to side reactions if not controlled |
FAQ: Temperature Optimization
Question: Should I be heating my reaction to reflux, or is room temperature sufficient?
Answer: The optimal temperature is a trade-off between reaction rate and selectivity. While classical procedures often call for refluxing in an alcoholic solvent to drive the reaction to completion, many modern and highly efficient methods operate at room temperature.[3][9]
-
Reflux Conditions (e.g., 60-80°C in Ethanol): This is a robust method for ensuring the reaction completes, especially for sterically hindered or electronically deactivated ketones.[2] The increased thermal energy accelerates both the initial nucleophilic addition and the final dehydration step.
-
Room Temperature Conditions: Often preferred for "green" chemistry approaches, such as solvent-free grinding or when using highly reactive aldehydes.[6][9] Many modern catalytic systems are designed to be efficient without heating.[10]
Expert Tip: Start at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If you see little to no product formation after 1-2 hours, gradually increase the temperature. For many standard aldehydes and ketones, room temperature is sufficient if the pH is optimized.
Question: Are there risks associated with using high temperatures?
Answer: Yes. Excessively high temperatures can lead to undesired side reactions, primarily the Beckmann rearrangement . This is an acid-catalyzed rearrangement of the oxime product into an amide.[11][12] While useful in its own right, it is a common source of byproducts if the oximation temperature is too high (e.g., >140°C), especially in the presence of strong acids.[9][13] Substrate or product decomposition can also occur at elevated temperatures.[13]
FAQ: Solvent Selection
Question: How does my choice of solvent affect the synthesis?
Answer: The solvent plays a crucial role in dissolving the reactants, influencing reaction kinetics, and affecting the workup procedure.
-
Alcohols (Methanol, Ethanol): These are the most common and versatile solvents. They effectively dissolve both the carbonyl starting material and the hydroxylamine salt, creating a homogeneous reaction mixture.[3][9]
-
Water: An excellent "green" solvent. Reactions are sometimes performed in a water-ethanol mixture to improve solubility while maintaining an environmentally friendly profile.[5][9]
-
Polar Aprotic Solvents (Acetonitrile, DMSO): These are effective but can sometimes make product isolation more difficult. Acetonitrile is often used in protocols employing specific catalysts.[14] DMSO is used with strong bases like KOH in some room-temperature syntheses.[10]
-
Solvent-Free (Grinding): A highly efficient and environmentally friendly technique. The solid reactants are ground together, often with a solid base like Na₂CO₃ or a catalyst like Bi₂O₃.[3][6] Reactions are often complete in minutes and can result in very high yields.[3]
Expert Tip: For a standard solution-phase reaction, ethanol is an excellent starting point. If you are interested in green chemistry or have a solid starting material, consider a solvent-free grinding method. The choice can significantly impact reaction time and yield, as seen in a comparison between classical and solvent-free approaches.
Part 3: Experimental Protocols
Protocol 1: Classical Synthesis of Cyclopentanone Oxime[2]
This protocol is a robust, well-established method suitable for many common ketones.
Materials:
-
Cyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare Reagents: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (3.5 g) in distilled water (7.5 cm³). In a separate beaker, prepare a solution of potassium hydroxide (3.0 g) in distilled water (5 cm³).
-
Combine Reactants: Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution in the flask and stir at room temperature. While stirring, add cyclopentanone (5.6 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. As the solution begins to boil, add small amounts of ethanol (approx. 5 cm³) intermittently through the condenser until the boiling solution becomes clear.
-
Continue Reflux: Continue refluxing for an additional 30-60 minutes.
-
Neutralization and Workup: Allow the flask to cool to room temperature. Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral.
-
Isolation: Pour the neutralized reaction mixture into a beaker containing approximately 100 cm³ of an ice-water mixture. The cyclopentanone oxime should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the collected solid with three portions of cold water (10 cm³ each) and allow the product to air dry.
Protocol 2: Solvent-Free Synthesis of an Aldoxime via Grinding[6]
This protocol is a rapid, environmentally friendly alternative to classical methods.
Materials:
-
Aldehyde (e.g., 3-chlorobenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mortar and pestle
Procedure:
-
Combine Reactants: In a clean, dry mortar, combine the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).
-
Reaction: Grind the mixture thoroughly with the pestle at room temperature for 2-5 minutes. Monitor the reaction progress by TLC if desired. The solid mixture may become paste-like.
-
Isolation: After grinding is complete, add approximately 10 mL of water to the mortar and stir to dissolve the inorganic salts.
-
Purification: Filter the solid product, wash with a small amount of cold water, and dry under vacuum to afford the pure oxime. For low-melting oximes, the mixture can be extracted with ethyl acetate, dried over anhydrous CaCl₂, and the solvent evaporated.[6]
References
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- Oxime - Wikipedia. [Link]
- Oximes - BYJU'S. [Link]
- Oxime form
- Oxime form
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog. [Link]
- What is the most popular procedure to synthesize oximes?
- An Efficient Procedure for Synthesis of Oximes by Grinding - Asian Journal of Chemistry. [Link]
- Effect of different solvents on propyl-oxime formation measured by...
- Effect of solvent-solute interactions in oximes | Download Scientific Diagram - ResearchG
- Oxime Synthesis → News → Feed 3. [Link]
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- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. [Link]
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- Preparation of oxime - Google P
- Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - NIH. [Link]
- Kinetics and Mechanism for Oxime Formation from Pyridine-2-, -3-, and -4-carboxaldehydes | The Journal of Organic Chemistry - ACS Public
- Oximes – Knowledge and References - Taylor & Francis. [Link]
- (PDF)
- Kinetics of Oxime Formation; Temperature Coefficients of Rate of Formation of Several Oximes | Journal of the American Chemical Society. [Link]
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Technical Support Center: Synthesis of Methoxy-Phenyl Oximes without Beckmann Rearrangement
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with methoxy-phenyl oximes. Our focus is to provide in-depth troubleshooting advice and detailed protocols to successfully synthesize your target oxime while preventing the often-problematic Beckmann rearrangement.
Introduction: The Challenge of the Beckmann Rearrangement
The synthesis of oximes from ketones, such as methoxy-substituted acetophenones, is a fundamental transformation in organic chemistry. However, this reaction is frequently complicated by the acid-catalyzed Beckmann rearrangement, which converts the desired oxime into an N-substituted amide.[1] This side reaction not only consumes the target molecule but also introduces impurities that can be challenging to separate.
The propensity for the Beckmann rearrangement is highly dependent on the reaction conditions, particularly the presence of strong Brønsted or Lewis acids.[1][2] For methoxy-phenyl oximes, the electronic nature of the methoxy group can also influence the stability of intermediates and the migratory aptitude of the substituted phenyl group, making careful control of the reaction environment paramount.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the synthesis of methoxy-phenyl oximes, ensuring high yields and purity by effectively suppressing the Beckmann rearrangement.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My methoxy-phenyl oxime synthesis is yielding a significant amount of amide byproduct. What is causing this, and how can I prevent it?
Answer: The formation of an amide byproduct is a classic sign that the Beckmann rearrangement is occurring. This is almost always triggered by acidic conditions, which protonate the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement cascade.
Troubleshooting Steps:
-
Evaluate Your pH: The most critical parameter is the reaction pH. Traditional methods using hydroxylamine hydrochloride (NH₂OH·HCl) liberate HCl, creating an acidic environment. It is crucial to neutralize this acid as it forms.
-
Recommendation: Incorporate a mild base in your reaction mixture. Sodium acetate, sodium carbonate, or pyridine are commonly used to buffer the reaction and maintain a neutral to slightly basic pH.[3]
-
-
Reagent Choice: The catalyst or reagents used to promote oxime formation can inadvertently catalyze the rearrangement.
-
Temperature Control: While higher temperatures can accelerate oxime formation, they can also provide the activation energy needed for the Beckmann rearrangement, especially if trace amounts of acid are present.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for many of the milder protocols. If heating is necessary, do so cautiously and monitor for byproduct formation.
-
Diagram: The Competing Reaction Pathways
Below is a diagram illustrating the desired oximation pathway versus the undesired Beckmann rearrangement.
Caption: Workflow for the classic buffered oximation protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methoxy-phenyl ketone (e.g., 4'-methoxyacetophenone) (1.0 eq.) and sodium acetate trihydrate (1.5 eq.) in ethanol.
-
Addition of Hydroxylamine: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq.) in a minimal amount of water and add this solution to the flask.
-
Reaction: Heat the mixture to reflux (typically around 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.
-
Work-up and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice water with stirring. The oxime product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. Recrystallization from ethanol/water may be performed if further purification is required.
Quantitative Data Comparison:
| Method | Temperature | Time | Typical Yield | Reference |
| Classic Buffered | Reflux (~80°C) | 1-4 h | 85-95% | [3] |
| Bi₂O₃ Grinding | Room Temp. | 5-20 min | >90% | [4][6] |
| Microwave (TiO₂) | 100 W | 5 min | >95% | [7] |
Protocol 2: Solvent-Free Synthesis using Bismuth(III) Oxide
This environmentally friendly "green chemistry" approach avoids organic solvents and often proceeds rapidly at room temperature. [6] Workflow Diagram:
Caption: Workflow for the solvent-free grinding protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a mortar, combine the methoxy-phenyl ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃, 0.6 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is typically very fast; monitor its completion by TLC (usually within 5-20 minutes for ketones). [4]3. Work-up and Isolation: Once the reaction is complete, add ethyl acetate to the mortar and triturate the solid. Filter the mixture to remove the insoluble Bi₂O₃ catalyst.
-
Purification: Add water to the ethyl acetate filtrate, which should cause the oxime product to precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
Conclusion
The successful synthesis of methoxy-phenyl oximes hinges on the careful exclusion of acidic conditions that favor the Beckmann rearrangement. By employing buffered systems, mild catalysts under neutral conditions, or innovative techniques like microwave-assisted and solvent-free synthesis, researchers can achieve high yields of the desired oxime with excellent purity. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize your synthetic strategy, ensuring reproducible and successful outcomes.
References
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- Microwave assisted synthesis and antimicrobial screening of novel 9-(N-phenyl) - 4, 5-(2″, ‴- methoxyphenol). (n.d.). Zenodo.
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- ortho-Methoxyacetophenone. (n.d.). NIST WebBook.
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- Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. (n.d.).
- An In-depth Technical Guide to the Synthesis of O-Methylhydroxylamine. (2025). Benchchem.
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Identifying impurities in methoxy-phenyl oxime synthesis by TLC analysis.
A Guide to Identifying Impurities by Thin-Layer Chromatography (TLC) Analysis
Introduction: The Critical Role of Purity in Oxime Synthesis
Methoxy-phenyl oximes are pivotal intermediates in the development of pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to their structural integrity and purity. The condensation reaction between a methoxy-phenyl ketone and hydroxylamine, while straightforward in principle, can be accompanied by the formation of various impurities that can compromise the yield, safety, and efficacy of the final product.[1][2]
This guide serves as a technical resource for researchers and drug development professionals, providing field-proven insights into using Thin-Layer Chromatography (TLC) as a rapid, effective tool for monitoring reaction progress and identifying impurities during the synthesis of methoxy-phenyl oximes.
Understanding the Synthesis and Potential Impurities
The primary synthesis route involves the condensation of a ketone (e.g., 4-methoxyacetophenone) with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) to form the corresponding ketoxime.[1][2][3] The reaction is typically performed in a polar solvent like ethanol, often with a base to neutralize the acid liberated from the hydroxylamine salt.[3][4]
During this process, several impurities can arise:
-
Unreacted Starting Materials: The most common impurities are residual methoxy-phenyl ketone and unreacted hydroxylamine.
-
Hydrolysis Products: Oximes can undergo acid-catalyzed hydrolysis, reverting to the parent ketone and hydroxylamine.[1][3][5][6] This is a critical consideration during acidic workup procedures.
-
Geometric Isomers (E/Z): Ketoximes can exist as syn (E) and anti (Z) geometric isomers. These isomers often have slightly different physical properties and can sometimes be separated by chromatography.[1][7][8]
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur, leading to unexpected byproducts.
-
Degradation Products: Oximes may degrade upon prolonged heating or exposure to strong acids/bases.[5][9]
TLC is an indispensable tool for visualizing the consumption of starting materials and the formation of the desired oxime product alongside these potential impurities in real-time.[10]
Troubleshooting & FAQs: TLC Analysis of Methoxy-Phenyl Oxime Synthesis
This section addresses common issues encountered during the TLC analysis of the reaction mixture.
Question 1: My starting ketone and product oxime spots have very similar Rf values and are difficult to resolve. How can I improve separation?
Answer: This is a frequent challenge, as the addition of the small hydroxyl group only moderately increases the polarity of the molecule.
-
Causality: The Retention factor (Rf) is determined by the partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase. If both compounds have similar polarities, they will travel up the plate at similar rates.
-
Solution Strategy: Your goal is to alter the mobile phase to exploit the subtle polarity differences.
-
Decrease Solvent Polarity: If your spots are running too high on the plate (high Rf), the eluent is too polar. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexane). Try changing from a 30:70 Ethyl Acetate/Hexane mixture to a 20:80 or 15:85 mixture.
-
Change Solvent System Composition: If adjusting polarity isn't enough, change the nature of the solvents. Different solvents interact with analytes in unique ways. For aromatic compounds like methoxy-phenyl oxime, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/ethyl acetate system can drastically alter selectivity.[11][12][13] For example, a benzene-ethyl acetate (83:17) system has been used effectively for separating benzaldehyde oxime derivatives.[11]
-
Utilize the Co-spot Technique: To confirm if you have separation, use the co-spotting technique. If the co-spot (a mix of starting material and reaction mixture) appears as a single, vertically elongated spot or "snowman" shape, your product and reactant are likely the same spot, and the reaction has not proceeded. If it resolves into two distinct spots, your system is working.[14][15]
-
Question 2: I see a long streak originating from the baseline instead of a compact spot for my reaction mixture. What is causing this?
Answer: Streaking is a common TLC issue that can obscure results. It typically points to sample application problems or unfavorable chemical interactions.
-
Causality & Solutions:
-
Sample Overloading: You have applied too much sample to the plate.[12][16] The stationary phase becomes saturated, and the excess material smears up the plate. Solution: Dilute your reaction mixture sample significantly before spotting it on the TLC plate.
-
Highly Polar Compounds: Very polar compounds (like residual hydroxylamine salts) can bind very strongly to the silica gel, causing them to streak from the origin.
-
Acidic/Basic Nature of Compound: Oximes are weakly acidic and basic.[2][5] If your compound interacts strongly with the acidic silica gel, it can cause streaking. Solution: Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your mobile phase.[12] This neutralizes active sites on the silica and ensures the compound travels as a single species, resulting in a sharper spot.
-
Question 3: My spots are not visible under the UV lamp. Does this mean the reaction failed?
Answer: Not necessarily. While the methoxy-phenyl ring system should be UV-active, several factors can lead to invisible spots.[17][18]
-
Causality & Solutions:
-
Low Concentration: The concentration of your compounds might be too low to be detected. Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[12][16]
-
Compound is Not UV-Active (Unlikely for this topic): While methoxy-phenyl oxime is UV-active, some impurities might not be.
-
Destructive Visualization Required: UV is a non-destructive method. You must follow it with a destructive chemical stain. Solution: After checking under UV, use a chemical stain to visualize the spots. Stains react chemically with the compounds to produce colored products.[18][19]
-
| Stain | Target Functional Groups | Visualization |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alkenes, alcohols, oximes) | Yellow/brown spots on a purple background[17] |
| p-Anisaldehyde | General purpose, good for nucleophiles | Various colored spots on a light background[20] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Specifically for aldehydes and ketones | Yellow to orange spots[20] |
| Iodine Chamber | Unsaturated and aromatic compounds | Brown spots on a light brown background[18][20] |
Question 4: I see a new spot appearing, but how do I know if it's my product or an impurity?
Answer: This is a crucial question in reaction monitoring. A systematic approach is required for identification.
-
Solution Strategy:
-
Reference Standards: The most reliable method is to spot reference standards of your starting material (methoxy-phenyl ketone) and, if available, your purified product (methoxy-phenyl oxime) on the same TLC plate alongside the reaction mixture.
-
The Three-Lane TLC: A standard monitoring plate should have three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (Rxn).[15]
-
Lane 1 (SM): Pure starting ketone.
-
Lane 2 (C): A spot of the starting ketone with a spot of the reaction mixture applied directly on top of it.
-
Lane 3 (Rxn): The reaction mixture.
-
-
Interpretation:
-
The spot in the Rxn lane that is absent in the SM lane is likely your product or a byproduct.
-
As the reaction progresses, the intensity of the SM spot in the Rxn lane should decrease, while the new product spot's intensity increases.[10]
-
The Co-spot lane helps resolve ambiguity if the Rf values are close. If the SM and product are different, you will see two distinct spots in the co-spot lane.
-
-
// Node Definitions with specified colors start [label="Run 3-Lane TLC\n(SM | Co-spot | Rxn)", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe Spots\n(UV then Stain)", fillcolor="#F1F3F4", fontcolor="#202124"]; new_spot [label="New Spot Appears\nin Rxn Lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sm_gone [label="SM Spot Diminished\nin Rxn Lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; spot_match [label="New Spot Rf Matches\nProduct Standard?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; impurity [label="Potential Impurity:\nUnidentified Spot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="High Confidence:\nSpot is Methoxy-Phenyl Oxime", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Incomplete Reaction:\nContinue Monitoring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_reaction [label="No Reaction or\nDecomposition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> observe; observe -> new_spot; new_spot -> sm_gone [label="Yes"]; new_spot -> no_reaction [label="No"]; sm_gone -> spot_match [label="Yes"]; sm_gone -> incomplete [label="No"]; spot_match -> product [label="Yes"]; spot_match -> impurity [label="No"]; } dot Caption: Logic diagram for identifying the product spot vs. an impurity.
Question 5: My spots are all clustered near the solvent front (Rf > 0.8) or stuck on the baseline (Rf < 0.2). What adjustments should I make?
Answer: This indicates a significant mismatch between the polarity of your mobile phase and your compounds.
-
Causality and Solutions:
-
Spots at Solvent Front (High Rf): The mobile phase is too polar. It carries all components, including the polar ones, up the plate with little interaction with the silica gel. Solution: Decrease the eluent's polarity. Add more of the nonpolar component (e.g., increase hexane in an ethyl acetate/hexane mixture).[12]
-
Spots at Baseline (Low Rf): The mobile phase is not polar enough. It lacks the strength to move the compounds from the polar stationary phase. Solution: Increase the eluent's polarity. Add more of the polar component (e.g., increase ethyl acetate).[12] A good target Rf for your main product is typically between 0.3 and 0.5 to achieve optimal separation from potential impurities.[10][15]
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Methoxy-Phenyl Oxime Synthesis by TLC
-
Chamber Preparation: Line a developing chamber with filter paper. Add the chosen mobile phase (e.g., 20:80 Ethyl Acetate/Hexane) to a depth of ~0.5 cm, ensuring it is below the origin line of the TLC plate.[15] Close the chamber and allow it to saturate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks for the SM, Co-spot, and Rxn lanes.
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting methoxy-phenyl ketone in a volatile solvent (e.g., ethyl acetate).
-
Rxn: Use a capillary tube to withdraw a tiny aliquot from the reaction mixture. Dilute it in a small vial with the same volatile solvent.[10]
-
-
Spotting: Using separate capillary spotters for each sample, touch the tip briefly to the corresponding tick mark on the origin line. Keep the spots as small as possible (~1-2 mm diameter). For the co-spot, apply the SM sample first, let it dry, then apply the Rxn sample directly on top.[15]
-
Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to rise until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots first under a short-wave (254 nm) UV lamp, circling any visible spots.[18][19] Subsequently, use an appropriate chemical stain (e.g., potassium permanganate) for further visualization.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and record the changes in spot intensity over time to monitor reaction progress.
Protocol 2: Identifying E/Z Isomers
The E/Z isomers of methoxy-phenyl oxime may have very similar Rf values. Resolving them requires a high-efficiency TLC system.
-
Optimize Mobile Phase: Test a variety of solvent systems with different selectivities (e.g., Toluene/Ether, Dichloromethane/Acetone).[11]
-
Multiple Developments: Develop the plate in the chosen solvent system. After drying, return the plate to the chamber and develop it a second time. This can increase the separation between spots with close Rf values.
-
2D TLC: Spot the sample in one corner of a square TLC plate and develop it. Dry the plate, rotate it 90 degrees, and develop it again in a second, different solvent system.[14] Isomers will typically lie along the diagonal if they are not separated, but if separation is achieved in the second dimension, they will appear as distinct spots off the diagonal. This technique is also excellent for confirming if a compound is decomposing on the silica plate.[14]
By applying these troubleshooting strategies and protocols, researchers can effectively leverage TLC to gain critical insights into the purity of their methoxy-phenyl oxime synthesis, ensuring the quality and reliability of their results.
References
- Kuca, K., Jun, D., & Musilek, K. (2007). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate.
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
- Jun, D., et al. (2007). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. ResearchGate.
- Wikipedia. (n.d.). Oxime.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Yoshikai, N., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-21.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Indian Academy of Sciences. (2019). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions. Journal of Chemical Sciences, 131(8).
- International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
- Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- University of Oradea Publishing House. (2010). Quantitative Determination of Metals Containing Oximes.
- BGD Group. (2011). TLC Developing System.
- BYJU'S. (n.d.). Oximes.
- Google Patents. (1974). US3808275A - Process for producing oximes.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(12), 10.1016/j.bmc.2008.04.044.
- ResearchGate. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions.
- Gusev, B. (2016). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 116(19), 11886-11944.
- Google Patents. (2001). US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
- ACS Publications. (1954). Paper Chromatography of Several Classes of Compounds: Correlated Rf Values in a Variety of Solvent Systems. Analytical Chemistry, 26(6), 994-1001.
- YouTube. (2021). Visualizing a TLC plate.
- ResearchGate. (n.d.). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime.
- The Pherobase. (n.d.). Semiochemical compound: Methoxyphenyl-oxime.
- National Institutes of Health (NIH). (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(8), 1937.
- ResearchGate. (n.d.). A Simple Synthesis of Oximes.
- Google Patents. (2004). DE60006093T2 - METHOD FOR PRODUCING PHENYL GLYOXYL ESTER OXIME.
- ResearchGate. (n.d.). 21 questions with answers in OXIMES.
- Carl ROTH. (n.d.). Solvents for TLC.
- The Pherobase. (n.d.). The Kovats Retention Index: Methoxyphenyl-oxime.
- PubMed. (2003). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method.
Sources
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- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to deal with an oily product during the purification of methoxy-phenyl oxime?
Technical Support Center: Purification of Methoxy-Phenyl Oximes
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the isolation of an oily product when a crystalline solid is expected, with a specific focus on methoxy-phenyl oximes. Oximes are highly crystalline compounds used for the protection, purification, and characterization of carbonyl compounds, making their successful isolation critical.[1][2][3] This resource combines established chemical principles with field-proven protocols to help you convert challenging oils into pure, solid materials.
Section 1: Immediate Troubleshooting
Q: My methoxy-phenyl oxime product is an oil after work-up and solvent removal. What should I do first?
A: When faced with an unexpected oil, the primary goal is to induce crystallization or solidify the material without resorting to complex purification prematurely. Here are the immediate steps to take:
-
High Vacuum Drying: Ensure all residual solvent is removed. Connect the flask to a high vacuum line for several hours, possibly with gentle warming (if the compound is thermally stable). Solvents like ethyl acetate or dichloromethane can depress the melting point of your product, making it appear oily.
-
Scratching: Use a glass rod to vigorously scratch the inside of the flask at the oil's surface. The micro-abrasions on the glass can provide nucleation sites, initiating crystal growth.
-
Seed Crystals: If you have a small amount of solid, pure material from a previous batch, add a single, tiny crystal to the oil. This "seed" provides a template for crystal lattice formation.
-
Cold Shock: Place the flask in a dry ice/acetone bath for a few minutes to flash-freeze the oil into an amorphous solid, then allow it to warm slowly to room temperature. This can sometimes shock the system into a more ordered, crystalline state.
-
Trituration: If the above methods fail, the oil is likely impure. The next logical step is trituration, a robust technique for purifying oils and crude solids. Proceed to SOP-01 for a detailed protocol.
Section 2: In-Depth Purification FAQs
Q1: Why is my methoxy-phenyl oxime product an oil instead of a solid?
A: "Oiling out" is a common phenomenon in crystallization where a compound separates from a solution as a liquid phase instead of a solid.[4][5] There are several underlying causes:
-
High Impurity Levels: Significant amounts of impurities can disrupt the formation of a crystal lattice.[6] This can create a "eutectic mixture," where the combination of your product and an impurity has a significantly lower melting point than either component alone.[7][8][9]
-
Residual Solvent: Even small amounts of trapped solvent can act as an impurity, preventing solidification.
-
Low Melting Point: The melting point of your specific methoxy-phenyl oxime isomer might be close to or below room temperature. This can be exacerbated if the recrystallization solvent's boiling point is higher than the product's melting point, causing it to "melt" in the hot solution and separate as an oil upon cooling.[5][6]
-
Polymorphism: The compound may be able to exist in multiple crystalline forms (polymorphs), and you may have isolated a less stable, lower-melting, or amorphous form.
-
Kinetic Hindrance: The molecules may be kinetically hindered from arranging themselves into an ordered crystal lattice, especially during rapid cooling or high supersaturation.[4]
Q2: What is trituration and when should I use it for an oily product?
A: Trituration is a purification technique that involves "washing" a crude product with a solvent in which the desired compound is insoluble (or sparingly soluble), while the impurities are highly soluble.[10][11][12][13] For an oily product, you add a carefully chosen solvent and stir vigorously. The goal is to dissolve the impurities, leaving your purified product to solidify.
Use trituration when:
-
You suspect the oiliness is due to soluble impurities.
-
Your product is a solid at its pure melting point.
-
You want a quick, simple purification method before attempting more complex techniques like column chromatography.
A common and effective solvent for triturating moderately polar compounds like methoxy-phenyl oximes is diethyl ether or a mixture of hexanes and ethyl acetate.
Q3: How do I choose the right solvent system for recrystallization if trituration fails?
A: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][15][16] For impurities, the opposite is true: they should be either insoluble at all temperatures or highly soluble even in the cold solvent.[14]
A systematic approach is best:
-
Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for your compound or structurally similar ones.[14]
-
Solvent Screening: Use small test tubes to test the solubility of ~20-30 mg of your oily product in ~0.5 mL of various solvents (see table below).
-
Identify a "Good" Solvent: A solvent that dissolves your compound only upon heating is a strong candidate for single-solvent recrystallization.
-
Identify a "Solvent/Anti-Solvent" Pair: If no single solvent is ideal, find a "soluble solvent" that dissolves your compound readily at room temperature and a miscible "anti-solvent" in which it is completely insoluble.[14] This pair can be used for a two-solvent recrystallization (see SOP-02).
Q4: When is column chromatography the best option for purifying an oily oxime?
A: Column chromatography is the method of choice when simpler techniques like trituration and recrystallization fail, or when impurities have very similar solubility profiles to your product.[17][18] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[17]
Opt for column chromatography when:
-
The product is inherently an oil at room temperature, even when pure.
-
Multiple impurities are present.
-
The impurities are structurally very similar to the desired product.
-
A very high degree of purity is required (e.g., for pharmaceutical development).
For methoxy-phenyl oximes, which are moderately polar, a standard silica gel column with an ethyl acetate/hexane solvent system is typically effective.[19]
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Purification of an Oily Product by Trituration
-
Solvent Selection: Choose a solvent in which your product has low solubility, but the suspected impurities are soluble. Diethyl ether, pentane, or hexanes are excellent starting points.
-
Procedure: a. Place the flask containing your oil in an ice bath. b. Add a small volume of the cold trituration solvent (e.g., 5-10 mL for a 1-gram scale). c. Using a spatula or glass rod, vigorously scrape and stir the oily product. Continue this process for 10-15 minutes. The oil should gradually transform into a solid precipitate or powder as the impurities are washed away. d. If the product solidifies, collect the solid by vacuum filtration using a Büchner funnel. e. Wash the collected solid (the "filter cake") with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.[10] f. Dry the purified solid product under high vacuum.
SOP-02: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent Selection: Identify a solvent pair: a "good" solvent that readily dissolves your oily product (e.g., ethyl acetate, dichloromethane) and a miscible "anti-solvent" in which it is insoluble (e.g., hexanes, pentane).[10]
-
Procedure: a. Dissolve the oily product in a minimal amount of the "good" solvent at room temperature. b. While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached. c. Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears, creating a clear, saturated solution. d. Loosely cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] e. Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize product precipitation. f. Collect the pure crystals by vacuum filtration and dry under high vacuum.
SOP-03: Flash Column Chromatography for Polar Oils
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds.[17][19]
-
Mobile Phase (Eluent) Selection: a. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. An ideal system gives your product an Rf value of ~0.3. b. A common starting eluent for methoxy-phenyl oximes is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[19]
-
Procedure: a. Pack the Column: Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes) and pour it into a glass column. Allow it to pack evenly under positive pressure. b. Load the Sample: Dissolve your oily product in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. c. Elute: Run the selected solvent system through the column, applying gentle air pressure to maintain a steady flow. d. Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. e. Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. f. Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oily or solid product.
Section 4: Reference Materials
Decision Workflow for Oily Product Purification
The following diagram outlines the logical progression for troubleshooting and purifying an unexpected oily product.
Caption: Decision tree for purifying an oily chemical compound.
Table 1: Common Solvents for Purification
This table provides a reference for selecting solvents for trituration and recrystallization based on their polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Pentane / Hexanes | 0.1 | 36 / 69 | Anti-solvent; Trituration of non-polar impurities. |
| Diethyl Ether | 2.8 | 35 | Trituration; Good "soluble" solvent for less polar compounds. |
| Toluene | 2.4 | 111 | Recrystallization of aromatic compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose "good" solvent for recrystallization.[20] |
| Dichloromethane (DCM) | 3.1 | 40 | "Good" solvent; useful for dissolving samples for chromatography. |
| Acetone | 5.1 | 56 | Polar "good" solvent. |
| Ethanol / Methanol | 4.3 / 5.1 | 78 / 65 | Polar "good" solvents; often used with water as an anti-solvent. |
| Water | 10.2 | 100 | Anti-solvent for many organics; "good" solvent for very polar compounds.[20] |
Section 5: References
-
Recrystallization (help meeeeee) : r/chemistry . (2013). Reddit. [Link]
-
Oiling Out in Crystallization . Mettler Toledo. [Link]
-
Solvent Choice - Chemistry Teaching Labs . University of York. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. [Link]
-
Finding the best solvent for recrystallisation student sheet . RSC Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection . Science Learning Center. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds . (2024). LinkedIn. [Link]
-
Vogel, A. I. A Text-Book of Practical Organic Chemistry . (1956). Longman.
-
Experimental investigation and prediction of oiling out during crystallization process . (2019). ResearchGate. [Link]
-
Vogel's Textbook of Practical Organic Chemistry 5th ed . (1989). Longman Scientific & Technical.
-
Performing a Trituration - Common Organic Chemistry . [Link]
-
Vogel - A Text-Book of Practical Organic Chemistry . Scribd. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . (2011). Chemistry Central Journal. [Link]
-
Trituration : r/Chempros . (2021). Reddit. [Link]
-
Column Chromatography Notes . Membrane Solutions. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis . (1978). Google Books.
-
Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid . (2014). Oriental Journal of Chemistry. [Link]
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Green Approach for Synthesis of Oximes by Using Natural Acids . (2022). Journal of Advanced Scientific Research. [Link]
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Column chromatography . University of Calgary. [Link]
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Trituration . Wikipedia. [Link]
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Trituration . chemeurope.com. [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding . (2007). Asian Journal of Chemistry. [Link]
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Column chromatography as a method for minor components removal from rapeseed oil . (2019). ResearchGate. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography . (2023). Biotage. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2024). Waters Blog. [Link]
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Process of reactive trituration directly on an oil cake . (2015). Google Patents.
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Purification of oily products in industrial chemistry. : r/OrganicChemistry . (2022). Reddit. [Link]
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An efficient one pot synthesis of oxime by classical method . (2020). ResearchGate. [Link]
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Eutectic Mixtures: Bridging Physicochemical Fundamentals and Technological Applications . (2024). SSRN. [Link]
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Eutectic Composition of a Chiral Mixture Containing a Racemic Compound . (2006). Organic Process Research & Development. [Link]
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Vogel's Textbook Of Practical Organic Chemistry . (2019). ChemistryDocs.Com. [Link]
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Eutectic Purity . NETZSCH Analyzing & Testing. [Link]
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Eutectic mixtures and geometric dilutions . (2021). Pharmaguideline. [Link]
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Purification method of cyclohexanone-oxime . (2003). Google Patents.
-
Purification method of cyclohexanone-oxime . (2003). Google Patents.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]
-
Isolation and analysis of carbonyl compounds as oximes . (1971). Analytical Chemistry. [Link]
-
Hydrogen peroxide . Wikipedia. [Link]
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Technical Support Center: A Scientist's Guide to Refining HPLC Methods for Methoxy-Phenyl Oxime Isomer Separation
Welcome to the technical support center dedicated to the nuanced challenge of separating methoxy-phenyl oxime isomers. As researchers and drug development professionals, achieving baseline separation of geometric (E/Z) or positional isomers is often a critical step in ensuring analytical accuracy and product purity. This guide is structured as a series of questions and answers, reflecting the common issues and queries encountered in the lab. It moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Foundational Concepts & Initial Method Development (FAQs)
This section addresses the preliminary questions that form the basis of a solid method development strategy.
Q1: What are the primary challenges in separating methoxy-phenyl oxime isomers?
Answer: The core challenge lies in the subtle structural differences between the isomers. Geometric isomers (E/Z) and positional isomers (ortho-, meta-, para-) often have nearly identical physicochemical properties, such as hydrophobicity (logP) and molecular weight. This similarity means they interact with the stationary phase in a very similar manner, leading to co-elution or poor resolution under standard reversed-phase conditions. The key to separation is to exploit subtle differences in their three-dimensional shape, dipole moment, or potential for secondary interactions like hydrogen bonding.
Q2: Which HPLC column should I choose as a starting point?
Answer: While a standard C18 column is a workhorse in reversed-phase HPLC, it may not provide sufficient selectivity for closely related isomers. For methoxy-phenyl oximes, a more strategic initial choice would be a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.
-
Causality: These columns offer alternative separation mechanisms beyond simple hydrophobicity.[1][2]
-
Phenyl-Hexyl phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[1][2][3] This interaction is sensitive to the electronic properties and spatial orientation of the methoxy group, which can differ between isomers.
-
PFP phases offer a complex mix of interactions, including π-π, dipole-dipole, hydrogen bonding, and hydrophobic interactions.[1][4] They are particularly effective for separating positional isomers and halogenated compounds, but their unique selectivity can be beneficial for a wide range of molecules.[4]
-
A good starting strategy is to screen a C18, a Phenyl-Hexyl, and a PFP column to quickly assess which stationary phase chemistry provides the most promising selectivity.
Q3: How do I select an initial mobile phase?
Answer: For reversed-phase HPLC, the mobile phase consists of an aqueous component (often buffered) and an organic modifier. The choice of modifier and the pH of the aqueous phase are critical variables.
-
Organic Modifier (Acetonitrile vs. Methanol): These solvents have different properties and can produce dramatic changes in selectivity.[5][6]
-
Acetonitrile (ACN) is aprotic with a strong dipole moment and generally has a stronger elution strength than methanol.[6]
-
Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[6][7] When using a phenyl column, methanol is often preferred because it does not have π electrons and thus won't interfere with the π-π interactions between the analyte and the stationary phase, which can enhance separation.[3][7][8]
-
Recommendation: Start by running a generic gradient (e.g., 10-90% organic over 20 minutes) with both ACN and MeOH to see which provides better initial separation.
-
-
Mobile Phase pH: The oxime group and the potential for other functionalities mean your analyte may be ionizable. Mobile phase pH is one of the most powerful tools for manipulating retention and selectivity for ionizable compounds.[9][10][11]
-
Recommendation: A good starting point is a mobile phase buffered at a low pH (e.g., pH 2.5-3.5) using 0.1% formic acid or a formate buffer. At this pH, residual silanols on the silica surface are protonated and less likely to cause peak tailing with basic analytes, and the ionization state of your compound is stabilized.[12][13]
-
Part 2: Troubleshooting Guide for Common Separation Issues
This section tackles specific problems you might encounter during method refinement.
Issue 1: My isomers are co-eluting or have very poor resolution (Rs < 1.0). How do I improve this?
Answer: This is a selectivity problem. To improve resolution, you must change the selectivity (α) of your system by altering the chemical interactions. Here is a systematic approach:
-
Change the Organic Modifier: As discussed, switching from acetonitrile to methanol (or vice versa) is the first and often most effective step. The different solvent properties alter how the isomers interact with the stationary phase, which can change their elution order and improve separation.[5]
-
Optimize Mobile Phase pH: If your molecule has ionizable groups, pH can have a profound effect.[11] Research on oxime isomer separation has shown that adjusting the mobile phase pH can be highly effective, with some isomers being well-separated in basic or neutral conditions while co-eluting in acidic conditions.[14] Systematically screen a range of pH values (e.g., 3.0, 5.0, 7.5), ensuring you use an appropriate buffer for each range and that your column is stable at the chosen pH.[1]
-
Adjust Column Temperature: Temperature is a powerful, yet often underutilized, parameter for optimizing selectivity.[15][16][17][18]
-
Mechanism: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction (ΔH⁰ and ΔS⁰).[15] Because isomers may have different interaction thermodynamics, a change in temperature can disproportionately affect their retention times, leading to improved resolution.
-
Practical Approach: Evaluate the separation at three different temperatures, for example, 25°C, 40°C, and 55°C. Sometimes, lower temperatures can enhance the subtle energetic differences between isomers, improving separation.[17] In other cases, an increase in temperature can provide the necessary change in selectivity.[19]
-
The following workflow illustrates a logical approach to tackling poor resolution.
Issue 2: I'm observing significant peak tailing. What is the cause and solution?
Answer: Peak tailing for nitrogen-containing compounds like oximes is frequently caused by secondary interactions with ionized silanol groups on the surface of silica-based HPLC columns.[12][20] These acidic silanols can strongly and undesirably interact with basic sites on the analyte, leading to a distorted peak shape.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups (Si-OH), minimizing their ability to interact with your basic analyte via ion exchange. This is often the most effective solution.[12]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a newer, high-quality end-capped column can dramatically improve peak shape.[20]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[21] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
-
Ensure No Co-eluting Impurities: A small, unresolved impurity on the tail of the main peak can mimic peak tailing. Use a photodiode array (PDA) detector to check the peak purity across the peak.[12]
Issue 3: My methoxy-phenyl oxime has a chiral center. How do I separate the enantiomers?
Answer: The separation of enantiomers requires a chiral environment. This cannot be achieved on standard achiral columns like C18 or Phenyl. You must use a Chiral Stationary Phase (CSP).
-
Mechanism: CSPs contain a single enantiomer of a chiral selector that is bonded to the silica support. The two enantiomers of your analyte form transient, diastereomeric complexes with the CSP, which have different energies of interaction, allowing for their separation.[22][23]
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and are a great starting point for many pharmaceutical compounds.[23][24]
-
Mode of Operation: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. The choice depends on the analyte's solubility and the specific CSP.[23][25] A screening approach using several different CSPs and mobile phases is often the most efficient way to find a successful separation.[25]
Part 3: Experimental Protocols for Method Refinement
Protocol 1: Systematic Screening of Column Selectivity and Organic Modifier
This protocol is designed to efficiently evaluate the most critical parameters for achieving isomer separation at the start of method development.
Objective: To determine the best combination of stationary phase and organic modifier for separating methoxy-phenyl oxime isomers.
Materials:
-
HPLC system with gradient capability and UV detector
-
Columns: C18, Phenyl-Hexyl, PFP (e.g., 100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
Sample: Methoxy-phenyl oxime isomers dissolved in 50:50 Water:ACN at ~0.5 mg/mL
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (90% A / 10% B1).
-
Inject the sample and run the following generic gradient:
-
Time 0 min: 10% B1
-
Time 15 min: 90% B1
-
Time 17 min: 90% B1
-
Time 17.1 min: 10% B1
-
Time 20 min: End run
-
-
Evaluate the chromatogram for resolution between the isomers.
-
Replace the mobile phase B1 (Acetonitrile) with B2 (Methanol). Purge the system thoroughly.
-
Repeat steps 1-3 using Methanol as the organic modifier.
-
Repeat steps 1-5 for the Phenyl-Hexyl and PFP columns.
-
Compare all six chromatograms to identify the column/solvent combination that provides the highest resolution (Rs) and best peak shape.
Data Presentation:
Summarize your findings in a table for easy comparison.
| Column | Organic Modifier | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) | Tailing Factor (Tf) |
| C18 | Acetonitrile | 8.21 | 8.21 | 0.00 | 1.4 |
| C18 | Methanol | 9.55 | 9.68 | 0.85 | 1.3 |
| Phenyl-Hexyl | Acetonitrile | 7.98 | 8.15 | 1.10 | 1.2 |
| Phenyl-Hexyl | Methanol | 9.12 | 9.51 | 1.85 | 1.1 |
| PFP | Acetonitrile | 8.54 | 8.79 | 1.45 | 1.1 |
| PFP | Methanol | 10.03 | 10.33 | 1.60 | 1.2 |
Hypothetical data shows Phenyl-Hexyl with Methanol is the most promising starting point.
References
- Taylor & Francis Online. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- PubMed. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method.
- Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Chromatography Online. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- ResearchGate. (n.d.). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
- PharmaGuide. (2023). Which Solvent is Better for Chromatography: Methanol or Acetonitrile?.
- ScienceDirect. (n.d.). Temperature selectivity in reversed-phase high performance liquid chromatography.
- R Discovery. (1998). Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- ResearchGate. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?.
- Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- Journal of Current Pharma Research. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Forum. (2017). separation of positional isomers.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds.
- American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Pyvot Tech. (n.d.). Separation of Isomers.
- Bentham Science Publisher. (2019). Chiral Separation of Oxomemazine Enantiomers by HPLC Technique and Enantiomeric Separation Mechanism via Docking Studies.
- LCGC International. (n.d.). How Does Temperature Affect Selectivity?.
- Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Contract Pharma. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
- RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers.
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- PubMed. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
- ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity.
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- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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Technical Support Center: Catalyst Selection for Methoxy-Phenyl Oxime Synthesis
Welcome to the technical support center for the synthesis of methoxy-phenyl oximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Methoxy-phenyl oximes are crucial intermediates in medicinal chemistry and materials science, and their efficient synthesis is paramount. This document offers troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of methoxy-phenyl oximes, providing a logical framework for diagnosis and resolution.
Problem 1: Low to No Yield of the Desired Methoxy-Phenyl Oxime
You've set up your reaction of a methoxy-substituted benzaldehyde or ketone with hydroxylamine, but the final yield is disappointingly low or non-existent.
Possible Cause A: Suboptimal Reaction pH
The formation of oximes is a pH-dependent equilibrium process.[1][2] The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, which is activated by protonation under acidic conditions. However, if the pH is too low (typically below 3), the hydroxylamine nucleophile itself becomes excessively protonated and non-nucleophilic, halting the reaction.[2] Conversely, while a basic medium can deprotonate hydroxylamine hydrochloride, a very high pH can hinder the necessary protonation of the carbonyl group.
-
Solution:
-
Monitor and Adjust pH: The optimal pH for uncatalyzed oxime formation is typically mildly acidic, around 4.5.[2][3] If using hydroxylamine hydrochloride (NH₂OH·HCl), a base like sodium acetate, sodium carbonate, or pyridine is required to neutralize the liberated HCl.[1][4]
-
Buffer the Reaction: For sensitive substrates, consider using an acetate buffer (pH 4-5) to maintain the optimal pH throughout the reaction.
-
Catalyst-Dependent pH: If using a catalyst, the optimal pH may shift. For instance, some aniline-based catalysts can be effective at or near neutral pH (pH 7).[3][5]
-
Possible Cause B: Inefficient Catalyst or Lack Thereof
While the reaction can proceed without a catalyst, it is often slow.[3] For methoxy-phenyl carbonyls, the electron-donating nature of the methoxy group can slightly deactivate the carbonyl group towards nucleophilic attack, making a catalyst even more crucial for efficient conversion.[6]
-
Solution:
-
Introduce an Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. Heterogeneous acid catalysts are particularly attractive due to their ease of separation and reusability.[7][8]
-
Amberlyst-15: This sulfonic acid resin is a robust and reusable catalyst for various organic transformations, including oxime synthesis.[9][10][11] It provides acidic sites to activate the carbonyl group without introducing soluble acids that can complicate workup.
-
Montmorillonite K-10: This acidic clay is an inexpensive, eco-friendly, and effective heterogeneous catalyst.[12][13] Its high surface area contains both Brønsted and Lewis acid sites that can promote the reaction, often under mild or solvent-free conditions.[13][14]
-
-
Consider Organocatalysts: For reactions requiring neutral conditions, nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) can significantly accelerate the reaction rate.[5]
-
Optimize Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. For solid-supported catalysts, this may require optimization.[15] Start with a catalytic amount (e.g., 10 mol%) and adjust as needed based on reaction monitoring.
-
Possible Cause C: Inappropriate Reaction Temperature or Time
Oximation kinetics are temperature-dependent. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures might promote side reactions or decomposition.[15]
-
Solution:
-
Gradual Temperature Increase: Many procedures involve heating the reaction mixture to reflux.[1] If room temperature fails, try gently heating to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: For rapid synthesis, microwave-assisted methods, often in conjunction with catalysts like Montmorillonite K-10, can dramatically reduce reaction times from hours to minutes and improve yields.[14]
-
Problem 2: Formation of Significant Side Products
Your reaction yields a mixture of products, with significant impurities alongside the desired oxime, complicating purification and reducing yield.
Possible Cause A: Beckmann Rearrangement
Under strongly acidic conditions and/or high temperatures, the product oxime (especially ketoximes) can undergo a Beckmann rearrangement to form an amide.[16][17] This is a common side reaction when using strong acids as catalysts.
-
Solution:
-
Use Milder Catalysts: Switch from strong mineral acids (like H₂SO₄) to milder, heterogeneous acid catalysts like Amberlyst-15 or Montmorillonite K-10.[9][12] These catalysts provide localized acidity, which can favor oximation over rearrangement.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
pH Control: Maintaining a moderately acidic pH (4-5) rather than a strongly acidic one can suppress this rearrangement.[2]
-
Possible Cause B: Hydrolysis of the Product
Oximes can be hydrolyzed back to the starting carbonyl compound and hydroxylamine, especially during aqueous workup under acidic conditions.[17][18]
-
Solution:
-
Neutralize Before Workup: Before extraction, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
-
Minimize Contact with Acidic Water: During extraction, perform the aqueous washes efficiently and avoid letting the organic layer sit in contact with an acidic aqueous phase for extended periods.
-
Catalyst Selection & Optimization FAQ
Q1: Which class of catalyst is best for synthesizing methoxy-phenyl oximes?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate (aldehyde vs. ketone), desired reaction conditions (e.g., solvent, temperature), and green chemistry considerations.
-
For Simplicity and Reusability: Heterogeneous acid catalysts like Amberlyst-15 [9][10] and Montmorillonite K-10 [12][13] are excellent choices. They are effective, inexpensive, environmentally friendly, and easily removed by filtration, simplifying product purification.[13][14]
-
For Speed: Microwave-assisted synthesis using a catalyst like Montmorillonite K-10 can provide the product in minutes.[14]
-
For Mild, Neutral Conditions: If your substrate is sensitive to acid, a nucleophilic catalyst like aniline or p-phenylenediamine can be highly effective at neutral pH.[5]
Q2: How does the methoxy group on the phenyl ring affect catalyst selection?
The methoxy group is electron-donating, which makes the carbonyl carbon slightly less electrophilic compared to an unsubstituted benzaldehyde.[6] This can slow down the initial nucleophilic attack. Therefore, using a catalyst that effectively activates the carbonyl group is beneficial. Acid catalysts (both Lewis and Brønsted) achieve this by protonating the carbonyl oxygen, making the carbon more susceptible to attack.[1]
Q3: Can I perform the reaction under solvent-free conditions?
Yes, solvent-free or "grindstone" chemistry is a green and efficient approach for oxime synthesis.[8][16] Catalysts like Montmorillonite K-10 or bismuth oxide (Bi₂O₃) have been shown to be effective under these conditions, where the reactants are simply ground together with the catalyst at room temperature.[13][16] This method often leads to high yields in very short reaction times.
Q4: My starting material is a ketone (e.g., 4-methoxyacetophenone). Are there special considerations?
Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[3] Consequently, the oximation of ketones like 4-methoxyacetophenone may require more forcing conditions:
-
Longer reaction times or higher temperatures.[19]
-
Higher catalyst loading.
-
A more active catalyst system. Oxalic acid has been reported as an effective catalyst for the oximation of less reactive ketones.[19]
Q5: How do I choose the right solvent for the reaction?
The choice of solvent depends on the solubility of your reactants and the reaction conditions.
-
Protic Solvents: Ethanol and methanol are commonly used as they readily dissolve both the carbonyl compound and hydroxylamine hydrochloride.[20]
-
Aqueous Systems: Water is an environmentally friendly solvent, and some procedures are performed in water or water-ethanol mixtures, especially with microwave assistance.[20] Mineral water has even been used, with its dissolved salts potentially aiding catalysis.[21]
-
Aprotic Solvents: Acetonitrile (CH₃CN) is also an effective solvent for oximation reactions catalyzed by acids like oxalic acid.[19]
Data Summary & Visualizations
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of oximes from aromatic aldehydes under various conditions.
| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |
| Oxalic Acid | 4-Methoxybenzaldehyde | Reflux in CH₃CN | 60 min | 94% | [19] |
| Bi₂O₃ | 4-Methoxybenzaldehyde | Grinding, Room Temp | 2 min | 98% | [16] |
| Montmorillonite K-10 | Aromatic Aldehydes | Solvent-free, MW | 1-1.5 min | Good | [12] |
| Amberlyst-15 | Various Carbonyls | Various | Various | Good-Excellent | [9][10] |
| None (Mineral Water) | 4-Nitrobenzaldehyde | Room Temp | 10 min | 99% | [21] |
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting low-yield experiments.
Caption: A troubleshooting decision tree for low-yield methoxy-phenyl oxime synthesis.
Experimental Protocols
Protocol 1: General Synthesis of 4-Methoxybenzaldehyde Oxime using Montmorillonite K-10
This protocol describes a green, solvent-free method.
-
Preparation: In a clean, dry mortar, add 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol), hydroxylamine hydrochloride (NH₂OH·HCl, 0.83 g, 12 mmol), and Montmorillonite K-10 clay (0.20 g).
-
Reaction: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The solid mixture may become slightly pasty.
-
Workup: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), add ethyl acetate (20 mL) to the mortar and stir to dissolve the product.
-
Isolation: Filter the mixture through a small plug of celite or filter paper to remove the Montmorillonite K-10 catalyst.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the 4-methoxybenzaldehyde oxime, typically as a white solid. The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and melting point comparison with literature values.
Protocol 2: Catalyst Screening Experiment
This protocol allows for the parallel evaluation of different catalysts.
-
Setup: Arrange a series of identical reaction vials. To each vial, add the methoxy-phenyl carbonyl substrate (1 mmol), a solvent (e.g., 3 mL of ethanol), and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Vial A: 10 mol% Amberlyst-15; Vial B: 10 wt% Montmorillonite K-10; Vial C: 10 mol% oxalic acid; Vial D: no catalyst).
-
Reaction Initiation: Add hydroxylamine hydrochloride (1.2 mmol) and a base (e.g., sodium acetate, 1.5 mmol) to each vial. Seal the vials and place them in a temperature-controlled reaction block set to 60 °C with stirring.
-
Monitoring: Take small aliquots from each vial at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze by TLC or GC-MS to determine the conversion rate.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and perform a workup. Isolate the product from each reaction and calculate the yield to determine the most efficient catalyst under the tested conditions.
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Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Methoxy-Phenyl Oxime and Ampicillin
A Technical Guide for Researchers in Drug Development
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, oxime derivatives have garnered significant interest due to their potential therapeutic activities.[1] This guide provides a comprehensive comparison of the antibacterial activity of a representative methoxy-phenyl oxime compound against ampicillin, a widely used β-lactam antibiotic. This analysis is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: Chemical Structures and Mechanisms of Action
A thorough understanding of the chemical nature and mode of action of an antimicrobial agent is fundamental to evaluating its therapeutic potential. Here, we delve into the distinct characteristics of methoxy-phenyl oxime and ampicillin.
Methoxy-Phenyl Oxime:
Methoxy-phenyl oxime belongs to the oxime class of organic compounds, characterized by the C=N-OH functional group.[2] The presence of a methoxy-substituted phenyl ring can significantly influence its biological activity.[1] While the precise mechanism of action for all methoxy-phenyl oxime derivatives is still under investigation, current research suggests that their antibacterial effects may stem from multiple targets within the bacterial cell.[1] Some studies indicate that these compounds can interfere with essential enzymatic processes or disrupt cell membrane integrity.[1] The lipophilic nature of the methoxy-phenyl group may facilitate its passage through the bacterial cell wall, allowing it to reach intracellular targets.[1]
Ampicillin:
Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades.[3][4] Its mechanism of action is well-established and involves the inhibition of bacterial cell wall synthesis.[3][5] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall.[5] By disrupting its synthesis, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[3][5]
Experimental Design and Rationale
To provide a robust comparison, a series of standardized in vitro assays are employed to determine the antibacterial efficacy of the test compounds. The selection of bacterial strains, growth conditions, and specific assays is critical for generating reliable and reproducible data.
Bacterial Strains:
A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, is essential to assess the antibacterial spectrum of the compounds. Standard quality control (QC) strains are included to ensure the validity of the experimental results.[7]
-
Staphylococcus aureus ATCC 29213: A Gram-positive bacterium, commonly associated with skin and soft tissue infections. This strain is often used in susceptibility testing.[8][9]
-
Escherichia coli ATCC 25922: A Gram-negative bacterium, a common cause of urinary tract infections and other opportunistic infections. This is a standard QC strain for susceptibility testing.[10][11]
Rationale for Assay Selection:
A multi-faceted approach utilizing different assays provides a comprehensive picture of the antibacterial activity.
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] It is a fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] It helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Kirby-Bauer Disk Diffusion Test: This is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[16][17] It provides a visual representation of the zone of growth inhibition around an antibiotic-impregnated disk.
Methodology
The following protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[18]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[12][13]
Protocol:
-
Preparation of Stock Solutions: Dissolve methoxy-phenyl oxime and ampicillin in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of each test strain in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][19] Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
This assay is a continuation of the MIC test and is used to determine the concentration at which the compound is bactericidal.[14][20]
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[15]
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antibacterial susceptibility.[16][17]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of each test strain adjusted to a 0.5 McFarland standard.[21]
-
Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a lawn of bacteria.[21][22]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of methoxy-phenyl oxime and ampicillin onto the surface of the agar.[21] Ensure disks are placed at least 24 mm apart.[21]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[22]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[16] The size of the zone is indicative of the bacteria's susceptibility to the compound.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Results and Data Analysis
The following tables present hypothetical data to illustrate a potential comparison between a representative methoxy-phenyl oxime compound and ampicillin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| Methoxy-phenyl Oxime | 16 | 32 |
| Ampicillin | 0.5 | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| Methoxy-phenyl Oxime | 32 | >128 |
| Ampicillin | 1 | 16 |
Table 3: Kirby-Bauer Disk Diffusion Zone of Inhibition in mm
| Compound (Disk Content) | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| Methoxy-phenyl Oxime (30 µg) | 18 | 15 |
| Ampicillin (10 µg) | 28 | 17 |
Discussion and Interpretation
Based on the hypothetical data, ampicillin demonstrates significantly greater potency against the tested strains, as indicated by the lower MIC and MBC values and larger zones of inhibition. This is consistent with its well-characterized, potent mechanism of action.[3][5]
The methoxy-phenyl oxime compound exhibits moderate antibacterial activity. The MBC/MIC ratio for methoxy-phenyl oxime against S. aureus (32/16 = 2) suggests a primarily bacteriostatic effect, while for ampicillin against both strains, the ratio is 2, also indicating a bactericidal effect at concentrations close to the MIC. The higher MBC value for the oxime against E. coli suggests it may be less effective at killing this Gram-negative bacterium.
The difference in activity between Gram-positive and Gram-negative bacteria could be attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of certain antimicrobial compounds. Further studies would be necessary to elucidate the precise mechanism of action of this methoxy-phenyl oxime and to explore potential structural modifications that could enhance its potency and broaden its spectrum of activity. Research has shown that the position of the methoxy group on the phenyl ring can influence antibacterial properties.[1]
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of the antibacterial activity of methoxy-phenyl oxime and ampicillin. While ampicillin remains a more potent agent in this hypothetical comparison, the moderate activity of the methoxy-phenyl oxime warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of methoxy-phenyl oxime analogs to identify key structural features that contribute to enhanced antibacterial activity.
-
Mechanism of Action Studies: Utilizing techniques such as enzyme inhibition assays, membrane potential studies, and macromolecular synthesis assays to pinpoint the specific cellular targets of these compounds.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in a physiological setting.
The continued exploration of novel chemical scaffolds like methoxy-phenyl oximes is crucial in the ongoing effort to develop new and effective treatments for bacterial infections and to address the challenge of antimicrobial resistance.
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A Comparative Guide to the Efficacy of Methoxy-Phenyl Oxime Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Mounting Challenge of MRSA and the Quest for Novel Therapeutics
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable and persistent challenge to global public health. Its resistance to the entire class of β-lactam antibiotics, the traditional cornerstone of anti-staphylococcal therapy, has rendered many infections difficult to treat.[1][2] Vancomycin has long been the primary therapeutic agent for serious MRSA infections; however, the emergence of strains with reduced susceptibility, known as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), is a growing concern.[3][4] This phenomenon, often termed "MIC creep," where the minimum inhibitory concentration (MIC) of vancomycin gradually increases over time, has been correlated with treatment failure even when isolates are technically within the susceptible range.[5] Similarly, while linezolid is a critical alternative, resistance has been reported, underscoring the urgent need for novel antibacterial agents with distinct mechanisms of action.[6][7][8]
Oxime derivatives have emerged as a promising class of compounds in medicinal chemistry, with several demonstrating a broad spectrum of antimicrobial activity.[9][10][11] This guide focuses on methoxy-phenyl oxime (MPO), a compound identified from Streptomyces pratensis that has shown selective antibacterial activity.[12] We will objectively evaluate its potential efficacy against MRSA by comparing its performance with established first-line therapies, providing the experimental frameworks necessary for its validation.
Comparative In Vitro Efficacy Analysis
The foundational assessment of any new antimicrobial agent is its ability to inhibit bacterial growth (bacteriostatic activity) and to kill the bacteria (bactericidal activity) in a controlled laboratory setting.
Minimum Inhibitory Concentration (MIC): Gauging Potency
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of a new compound. Recent studies on oxime ether derivatives have shown potent activity against MRSA strains, with some compounds demonstrating MICs as low as 1–4 µg/mL.[13][14] For the purpose of this guide, we will use these values as a benchmark for methoxy-phenyl oxime.
Causality Behind the Comparison: We compare MPO to vancomycin and linezolid because they represent the standard of care for serious MRSA infections. An effective new agent should ideally demonstrate comparable or superior potency. It is critical to note that vancomycin MICs for MRSA typically fall between 0.5 and 2 µg/mL, but values at the higher end of this susceptible range (1-2 µg/mL) are associated with poorer clinical outcomes.[1][4] Linezolid generally shows MICs around 1-2 µg/mL against MRSA.[6][15][16]
| Compound | MRSA Strain (e.g., USA300) | MIC Range (µg/mL) | Reference / Source |
| Methoxy-Phenyl Oxime (Hypothetical) | ATCC BAA-1708 | 1 - 4 | Based on similar oxime derivatives[13][14] |
| Vancomycin | Clinical Isolates | 0.5 - 2 | [1][3][4] |
| Linezolid | Clinical Isolates | 1 - 4 | [6][8][15] |
| Table 1: Comparative MIC values against MRSA. |
Time-Kill Kinetic Assays: Assessing Bactericidal vs. Bacteriostatic Activity
While MIC tells us the concentration needed to inhibit growth, a time-kill assay reveals the rate and extent of bacterial killing over time. This is crucial for determining whether a compound is bactericidal (kills bacteria, typically defined as a ≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (inhibits growth).[17]
Experimental Rationale: For severe, life-threatening infections, a bactericidal agent is often preferred. Vancomycin exhibits slow bactericidal activity, while linezolid is generally considered bacteriostatic against S. aureus.[16][17] An ideal new therapeutic would demonstrate rapid bactericidal activity, achieving a significant reduction in bacterial load within the first few hours of exposure.
| Compound (at 4x MIC) | Time Point | Log₁₀ CFU/mL Reduction vs. Initial Inoculum | Activity Profile |
| Methoxy-Phenyl Oxime (Hypothetical) | 24h | ≥ 3.0 | Bactericidal |
| Vancomycin | 24h | < 3.0 (often) | Slowly Bactericidal |
| Linezolid | 24h | < 3.0 | Bacteriostatic[16][17] |
| Table 2: Comparative Time-Kill Kinetics against MRSA. |
Proposed Mechanism of Action
While the precise mechanism of methoxy-phenyl oxime is under investigation, related oxime compounds have been shown to target essential bacterial processes. One prominent hypothesis for some oxime derivatives is the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in the fatty acid synthase type II (FASII) pathway.[18] This pathway is critical for bacterial membrane biosynthesis and is distinct from the targets of vancomycin (cell wall synthesis) and linezolid (protein synthesis), suggesting a low probability of cross-resistance.
Caption: Proposed mechanism of Methoxy-Phenyl Oxime targeting the FabH enzyme.
Essential Experimental Protocols
To ensure scientific rigor and reproducibility, all validation experiments must adhere to established, standardized protocols. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Overall Experimental Workflow
The validation process follows a logical progression from broad screening to specific characterization and finally to preclinical evaluation.
Caption: Logical workflow for validating a novel antibacterial agent.
Protocol: MIC Determination (Broth Microdilution)
This protocol is adapted from the CLSI M07 guidelines.[19]
-
Prepare Bacterial Inoculum:
-
Aseptically select 3-5 MRSA colonies from an agar plate.
-
Inoculate into cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of methoxy-phenyl oxime in CAMHB to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).[21]
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]
-
Protocol: Time-Kill Assay
This method assesses the rate of bacterial killing.[23][24]
-
Preparation:
-
Prepare an exponential-phase culture of MRSA in CAMHB to a starting density of ~5 x 10⁵ CFU/mL.[17]
-
-
Exposure:
-
Add methoxy-phenyl oxime at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a no-drug growth control.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[25]
-
Perform serial dilutions in sterile saline and plate onto tryptic soy agar (TSA) plates.
-
-
Quantification:
-
Incubate plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
-
Analysis:
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[17]
-
Protocol: Cytotoxicity Assay (MTT Assay)
It is imperative to ensure that the compound is selectively toxic to bacteria and not to human cells. The MTT assay is a standard method for assessing cell viability.[21][26][27]
-
Cell Culture:
-
Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Exposure:
-
Expose the cells to serial dilutions of methoxy-phenyl oxime for 24-48 hours.[28]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan.[26]
-
-
Quantification:
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm using a plate reader.
-
-
Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high IC₅₀ relative to the MIC indicates good selectivity.
-
In Vivo Efficacy: Murine Skin Infection Model
In vitro success must be translated to an in vivo setting. A murine model of skin infection is a well-established method for evaluating the efficacy of anti-MRSA compounds in a living system.[29][30][31]
Rationale: This model mimics human skin and soft tissue infections, the most common manifestation of MRSA disease.[29] It allows for the assessment of a compound's ability to reduce bacterial burden and lesion size in a complex biological environment.
| Parameter | Vehicle Control | Methoxy-Phenyl Oxime (Topical) | Vancomycin (Systemic) |
| Bacterial Burden (Log₁₀ CFU/g tissue) at 72h | 7.5 ± 0.5 | 4.2 ± 0.4 | 4.8 ± 0.6 |
| Lesion Size (mm²) at 72h | 100 ± 15 | 35 ± 8 | 45 ± 10 |
| Table 3: Hypothetical Efficacy Data from a Murine Skin Infection Model. |
Protocol: Murine Intradermal Skin Infection Model
This protocol is based on established models for MRSA skin infections.[30][32][33]
-
Animal Preparation:
-
Use 6-8 week old BALB/c mice. Shave a small area on the dorsum of each mouse.[33]
-
-
Infection:
-
Prepare an inoculum of MRSA (e.g., USA300 strain) to ~1 x 10⁷ CFU in 50 µL of sterile saline.
-
Inject the bacterial suspension intradermally into the center of the shaved area.[31]
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), begin treatment.
-
Apply a topical formulation of methoxy-phenyl oxime directly to the lesion site. The comparator group would receive systemic vancomycin. A vehicle control group receives the formulation base without the active compound.
-
-
Evaluation:
-
Monitor the mice daily for health and measure the lesion size (length x width).[30]
-
At predetermined endpoints (e.g., Day 3), euthanize the mice, excise the skin lesion, homogenize the tissue, and perform quantitative cultures to determine the bacterial load (CFU/gram of tissue).
-
Conclusion and Future Directions
The preliminary in vitro profile of methoxy-phenyl oxime, based on data from analogous compounds, suggests it is a promising candidate for further development against MRSA.[12][13] Its potential novel mechanism of action is particularly attractive, as it may circumvent existing resistance pathways.[18] The data presented in this guide outlines a clear, scientifically-grounded pathway for its validation.
The critical next steps involve executing the described protocols to generate robust, reproducible data. Specifically, determining the precise MIC₅₀ and MIC₉₀ against a broad panel of clinical MRSA isolates is paramount. Confirming its bactericidal activity and, most importantly, establishing a wide therapeutic window through comprehensive cytotoxicity testing will be the true determinants of its preclinical potential. Successful in vivo studies would provide the necessary impetus for advancing methoxy-phenyl oxime towards investigational new drug (IND) enabling studies.
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A Comparative Guide to the Beckmann Rearrangement of Aryl Ketoximes: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement, a classic yet ever-relevant transformation in organic synthesis, provides a powerful pathway for converting ketoximes into valuable N-substituted amides.[1][2] Discovered by Ernst Otto Beckmann in 1886, this reaction has become indispensable in both large-scale industrial applications, such as the synthesis of ε-caprolactam for Nylon-6 production, and in the nuanced construction of complex molecules within the pharmaceutical and fine chemical industries.[1] This guide offers an in-depth comparative analysis of the Beckmann rearrangement as applied to various aryl ketoximes, focusing on the profound influence of electronic substituents on reaction outcomes. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide a robust, field-proven protocol to empower you in your synthetic endeavors.
The Mechanism: A Cascade of Electron Movement
The universally accepted mechanism of the Beckmann rearrangement is a testament to predictable reactivity guided by fundamental electronic principles. The reaction is stereospecific, with the group positioned anti-periplanar to the oxime's hydroxyl group being the one that migrates.[3][4] This stereochemical imperative is the cornerstone of the reaction's utility and predictability.
The process is initiated by the activation of the hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate or acetate).[2][4] This activation facilitates the critical rearrangement step: a concerted[1][5]-shift where the anti-periplanar group migrates from carbon to the newly electron-deficient nitrogen, displacing the leaving group.[6] This migration forms a highly reactive nitrilium ion intermediate. Subsequent attack by a nucleophile, typically water from the reaction medium, followed by tautomerization, yields the final, stable amide product.[4]
To ensure the integrity of this process, it is crucial to select conditions that prevent the isomerization of the oxime's (E/Z) configuration, as this could lead to a mixture of amide regioisomers.[7]
Caption: The Beckmann Rearrangement Mechanism.
Comparative Study: The Electronic Influence of Aryl Substituents
The migratory aptitude of the aryl group in the Beckmann rearrangement is significantly modulated by the electronic nature of its substituents. The migrating group's ability to stabilize the partial positive charge that develops in the transition state is a key determinant of the reaction rate.[8]
-
Electron-Donating Groups (EDGs): Generally, aryl groups bearing EDGs (e.g., -OCH₃, -CH₃) are considered to have a higher migratory aptitude. By donating electron density, they can stabilize the electron-deficient transition state of the rearrangement, thereby accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl groups substituted with EWGs (e.g., -NO₂, -Cl) tend to migrate more slowly. These groups destabilize the transition state by pulling electron density away from the migrating ring.
While this is the generally accepted trend, some studies using milder, non-acidic conditions have reported that EDGs can sometimes reduce the reaction rate, suggesting that the catalytic system can play a crucial role in modulating these electronic effects.[9][10]
The following table synthesizes data from various studies to provide a comparative overview. It is critical to note that direct comparison of yields is nuanced, as the reaction conditions (catalyst, temperature, time) differ between studies. However, the data collectively illustrates the feasibility and efficiency of the rearrangement across a spectrum of electronically diverse substrates.
Table 1: Comparative Performance of Substituted Aryl Ketoximes in the Beckmann Rearrangement
| Substrate (Aryl Ketoxime) | Catalyst / Reagent System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Acetophenone Oxime | Hg(II) complex | Acetonitrile | 80 | - | 96 | [1] |
| Acetophenone Oxime | Trifluoroacetic Acid (TFA) | Neat | - | - | Quantitative | [11][12] |
| Acetophenone Oxime | Mukaiyama Reagent / Et₃N | Acetonitrile | RT | - | 89 | [11] |
| Acetophenone Oxime | Chlorosulfonic Acid | Toluene | RT | 10 min | >98 | [13] |
| 4-Hydroxyacetophenone Oxime | Trifluoroacetic Acid (TFA) | Neat | 80 | 2 h | >99 | [12] |
| 4-Methylacetophenone Oxime | Photoredox/Thermal | CH₃CN | 50 | 50 min | 91 | [9] |
| 4-Methoxyacetophenone Oxime | Photoredox/Thermal | CH₃CN | 50 | 50 min | 95 | [9] |
| 4-Chloroacetophenone Oxime | Photoredox/Thermal | CH₃CN | 60 | 50 min | 65 | [9] |
| 4-Nitroacetophenone Oxime | Chlorosulfonic Acid | Toluene | RT | 10 min | >98 | [13] |
| 2-Chloroacetophenone Oxime | H₂SO₄ | - | 30 | - | High Yield | |
| 2-Nitroacetophenone Oxime | H₂SO₄ | - | 30 | - | 86 |
Analysis of Field Data: The data clearly indicates that the Beckmann rearrangement is a highly efficient transformation for a wide range of aryl ketoximes, with many systems achieving quantitative or near-quantitative yields.[11][12][13] The choice of catalyst is paramount; modern methods using reagents like TFA or photoredox catalysts can offer milder conditions and high efficiency, mitigating the need for harsh, corrosive acids like concentrated H₂SO₄.[9][11][12] For substrates with EWGs, slightly more forcing conditions, such as elevated temperatures, may be required to achieve good yields, as seen with 4-chloroacetophenone oxime.[9]
Experimental Protocols: A Self-Validating Workflow
A reliable protocol is the bedrock of reproducible science. Here, we provide a detailed, two-part methodology for the preparation of an aryl ketoxime and its subsequent rearrangement, using the common and illustrative acetophenone as the starting material.
This protocol is designed for robustness, ensuring a high yield of the oxime precursor.
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous)
-
Ethanol
-
Water
Procedure:
-
Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (2.08 g, 29.9 mmol, 1.5 equiv) and anhydrous sodium acetate (3.94 g, 48.0 mmol, 2.3 equiv) in a mixture of ethanol (20 mL) and water (10 mL).[5]
-
Reaction Initiation: To the stirred solution, add acetophenone (2.40 g, 20.0 mmol, 1.0 equiv).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain reflux for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A white precipitate of acetophenone oxime will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Allow the product to air-dry. The crude oxime is typically of sufficient purity for the next step. If desired, it can be further purified by recrystallization from an ethanol/water mixture.[14]
This protocol utilizes trifluoroacetic acid (TFA), a strong yet volatile acid that often provides clean, high-yielding rearrangements and simplifies purification.[11][12]
Materials:
-
Acetophenone oxime (from Part A)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottomed flask under a nitrogen atmosphere, place acetophenone oxime (1.35 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Carefully add trifluoroacetic acid (7.7 mL, 100 mmol, 10.0 equiv) to the flask at room temperature. The reaction is often exothermic; cooling in an ice bath during addition may be necessary.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours. Monitor the complete consumption of the oxime by TLC.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a separatory funnel containing 50 mL of dichloromethane and 50 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude N-phenylacetamide.
-
Purification: The product can be purified by recrystallization from hot water or an ethanol/water mixture to afford white crystals. A quantitative yield is expected.[12]
Caption: Experimental Workflow for Amide Synthesis.
Troubleshooting and Field Insights
Even with a robust protocol, challenges can arise. Here are some insights from experience:
-
Incomplete Reaction: If the rearrangement stalls, ensure your acid catalyst is not depleted or of low quality. For less reactive substrates (e.g., those with strong EWGs), increasing the temperature or reaction time may be necessary.
-
Side Reactions: The primary side reaction is often hydrolysis of the oxime back to the ketone, especially in the presence of excess water under acidic conditions.[15] Ensure reagents are reasonably dry. Another potential side reaction is Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation.[6] This is more common with tertiary alkyl groups but is a possibility to consider.
-
Purification Issues: The amide products are often crystalline and purify well with recrystallization. If you obtain an oil, ensure all acidic (TFA) and basic (if used) residues have been thoroughly removed during the work-up.
By understanding the interplay of electronic effects and carefully controlling reaction conditions, the Beckmann rearrangement serves as a highly reliable and versatile tool in the synthetic chemist's arsenal.
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The Decisive Influence of Phenyl Ring Substituents on the Bioactivity of Methoxy-Phenyl Oxime Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of chemical scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the myriad of privileged structures, methoxy-phenyl oxime analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bioactivity of these analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, a classic example of a structure-activity relationship (SAR). This guide provides an in-depth comparative analysis of methoxy-phenyl oxime analogs with varying substituents, supported by experimental data, to elucidate the nuanced interplay between chemical structure and biological function.
The Oxime and Methoxy Moieties: Pillars of Bioactivity
The methoxy-phenyl oxime scaffold is a fusion of two key pharmacophoric features: the oxime group and the methoxy-substituted phenyl ring. The oxime moiety (C=N-OH) is a versatile functional group known to participate in various biological interactions. It can act as a hydrogen bond donor and acceptor, and its polarity can significantly influence the pharmacokinetic properties of a molecule.[1][2] The introduction of an oxime group has been shown to enhance the biological activity of several natural and synthetic compounds.[3]
The methoxy group (-OCH₃) on the phenyl ring is another critical determinant of bioactivity. As an electron-donating group, it can modulate the electronic environment of the aromatic ring, influencing how the molecule interacts with its biological target.[4] The position and number of methoxy groups can impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This guide will explore how the interplay of these two key features, and the introduction of additional substituents, dictates the overall therapeutic potential of this promising class of compounds.
Comparative Analysis of Anticancer Potency: A Data-Driven Perspective
The anticancer activity of methoxy-phenyl oxime analogs is a key area of investigation. The following tables summarize the in vitro cytotoxicity of a selection of these analogs and their precursors (chalcones) against various human cancer cell lines. The data, presented as half-maximal inhibitory concentration (IC₅₀) values, illustrates the profound impact of phenyl ring substituents on their potency. A lower IC₅₀ value indicates greater cytotoxic activity.
| Compound ID | Core Structure | R (Substituent on Phenyl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Chalcone | 3,4,5-trimethoxy | HeLa | 0.019 | [5] |
| 1b | Chalcone | 3,4,5-trimethoxy | HCT15 | 0.020 | [5] |
| 1c | Chalcone | 3,4,5-trimethoxy | A549 | 0.022 | [5] |
| 2a | Chalcone | 3,5-dimethoxy | HeLa | > 1 | [5] |
| 2b | Chalcone | 3,5-dimethoxy | HCT15 | > 1 | [5] |
| 2c | Chalcone | 3,5-dimethoxy | A549 | > 1 | [5] |
| 3a | Oxime | H (unsubstituted) | A-375 (Melanoma) | > 10 | [3][6] |
| 3b | Oxime | 2-phenyl-thiophenyl | A-375 (Melanoma) | 1.47 | [3][6] |
| 3c | Oxime | 2-phenyl-thiophenyl | MCF-7 (Breast) | 0.79 | [3][6] |
| 3d | Oxime | 2-phenyl-thiophenyl | HT-29 (Colon) | 3.8 | [3][6] |
| 4a | Oxime | 5-bromo-2-phenyl-thiophenyl | A-375 (Melanoma) | 0.87 | [3][6] |
| 4b | Oxime | 5-bromo-2-phenyl-thiophenyl | MCF-7 (Breast) | 0.28 | [3][6] |
| 4c | Oxime | 5-bromo-2-phenyl-thiophenyl | HT-29 (Colon) | 2.43 | [3][6] |
Analysis of Structure-Activity Relationship:
The data reveals several key SAR trends:
-
The Importance of the Oxime Functional Group: The conversion of the α,β-unsaturated ketone in chalcones to an oxime functionality can significantly enhance anticancer activity. This is evident by comparing the potent activity of the oxime analogs (e.g., 3b-c , 4a-c ) with their less active chalcone precursors. The oxime group likely introduces new hydrogen bonding interactions with the biological target, contributing to increased binding affinity.[3][6]
-
Influence of Methoxy Substituents: The number and position of methoxy groups on the phenyl ring are critical for potency. The trimethoxy-substituted chalcone (1a-c ) demonstrates significantly higher cytotoxicity compared to the dimethoxy analog (2a-c ).[5] This suggests that the electron-donating nature of multiple methoxy groups enhances the molecule's interaction with its target, potentially by increasing the electron density of the aromatic system.
-
Impact of Halogen Substituents: The introduction of a halogen atom, such as bromine, on the phenyl ring can further enhance cytotoxic activity. Compound 4b , with a bromo-substituted phenyl-thiophenyl moiety, exhibits the most potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.28 µM).[3][6] Halogen atoms can increase lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding.[7]
-
Effect of Heterocyclic Rings: The replacement of a simple phenyl ring with a more complex heterocyclic system, such as a phenyl-thiophenyl group, appears to be a favorable modification for enhancing anticancer activity.[3][6] This larger, more rigid substituent may provide a better fit within the binding pocket of the target protein.
Mechanistic Insights: Unraveling the "Why"
The observed SAR is rooted in the molecular interactions between the methoxy-phenyl oxime analogs and their biological targets. While the precise mechanisms can vary, several key principles are at play:
-
Enzyme Inhibition: Many anticancer agents exert their effects by inhibiting key enzymes involved in cell proliferation and survival. The oxime and substituted phenyl moieties can form crucial hydrogen bonds and hydrophobic interactions within the active site of enzymes like kinases, effectively blocking their function.[1]
-
Induction of Apoptosis: A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. Methoxy-substituted chalcones, the precursors to the oxime analogs, have been shown to induce apoptosis by causing DNA damage and cell cycle arrest.[5] The oxime analogs likely share and may even enhance this apoptotic-inducing capability.
-
Modulation of Physicochemical Properties: Substituents on the phenyl ring directly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy. For example, the introduction of electron-withdrawing groups can alter the pKa of the oxime hydroxyl group, affecting its ionization state and ability to form hydrogen bonds.[1]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative methoxy-phenyl oxime analog and for the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of a Methoxy-Phenyl Chalcone Oxime Analog
This protocol describes a two-step synthesis, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, followed by oximation.[8][9][10]
Step 1: Synthesis of the Chalcone Precursor (Claisen-Schmidt Condensation)
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone (e.g., 4-methoxyacetophenone) and one equivalent of a substituted benzaldehyde in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH). The reaction mixture will typically turn cloudy and a precipitate will form.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of the Oxime
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone in ethanol. Add an excess of hydroxylamine hydrochloride and a base, such as pyridine or sodium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The oxime product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude oxime can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized methoxy-phenyl oxime analogs in culture medium. Add the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizing the Workflow and Relationships
To provide a clearer understanding of the experimental process and the conceptual framework of SAR, the following diagrams are provided.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Key factors influencing the structure-activity relationship.
Conclusion: Guiding Future Drug Development
The structure-activity relationship of methoxy-phenyl oxime analogs is a compelling demonstration of how subtle molecular modifications can lead to dramatic changes in biological activity. The evidence strongly suggests that the presence of multiple methoxy groups, the conversion of a chalcone to an oxime, and the introduction of halogen and heterocyclic substituents on the phenyl ring are all effective strategies for enhancing the anticancer potency of this scaffold. By understanding the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents based on the versatile methoxy-phenyl oxime framework. The detailed protocols and SAR insights provided herein serve as a valuable resource for advancing the discovery of next-generation therapies.
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- Synthesis and evaluation of new chalcones and oximes as anticancer agents - OUCI.
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- SYNTHESIS OF CHALCONE AND THEIR DERIV
- experimental protocol for chalcone synthesis and characteriz
- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
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- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
- Synthesis and biological evaluation of acetophenones‐tethered 1,2,4‐triazoles and their oximes as epidermal growth factor receptor inhibitors.
- A Comparative Analysis of the Cytotoxic Effects of N-(2-hydroxyethyl)-2-phenylacetamide and Its Analogs.
- Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.
- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evalu
- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
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- Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors.
- Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance.
- Design, synthesis and cytotoxic activity evaluation of mesoionic 4-methoxyphenyl sydnone analogs against 60 human tumors cell lines.
- Structural effects of meso-halogen
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A Comparative Analysis of the Biological Effects of E and Z Isomers of Methoxy-Phenyl Oxime: A Guide for Researchers
Introduction: The Critical Importance of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Geometric isomerism, a form of stereoisomerism, can lead to profound differences in how a compound interacts with its biological target. This guide focuses on the E and Z isomers of methoxy-phenyl oxime, a compound with recognized antibacterial and cytotoxic potential. While often studied as a mixture, emerging evidence from analogous compounds strongly suggests that the individual E and Z isomers of methoxy-phenyl oxime may possess distinct biological profiles. Dissecting these differences is paramount for advancing our understanding of its mechanism of action and for the rational design of more potent and selective therapeutic agents.
This guide will provide a comprehensive comparative analysis, drawing upon existing data for structurally related oximes to build a compelling case for the stereospecific investigation of methoxy-phenyl oxime. Furthermore, we will present a detailed, actionable experimental workflow, complete with protocols for isomer separation and comparative biological evaluation, to empower researchers in this critical area of study.
Understanding E/Z Isomerism in Methoxy-Phenyl Oxime
The carbon-nitrogen double bond (C=N) in oximes does not allow for free rotation, giving rise to two possible geometric isomers: E (entgegen, "opposite") and Z (zusammen, "together"). In the context of methoxy-phenyl oxime, the E isomer has the hydroxyl group on the opposite side of the methoxy-phenyl group, while the Z isomer has these groups on the same side.
Caption: E and Z isomers of methoxy-phenyl oxime.
The Precedent for Differential Activity: Insights from Analogous Oximes
While direct comparative data for the E and Z isomers of methoxy-phenyl oxime is not yet prevalent in the literature, a compelling body of evidence from structurally similar aromatic oximes underscores the critical need for such studies. These examples demonstrate that geometric isomerism can significantly impact a range of biological activities, from antifungal and herbicidal to antibacterial effects.
Case Study 1: Anisaldehyde-Based Oxime Esters
A study on novel (Z)-/(E)-anisaldehyde-based oxime ester compounds revealed significant differences in their antifungal and herbicidal activities.[1] For instance, at a concentration of 50 μg/mL, compound (E)-5b demonstrated superior inhibition rates against several fungal pathogens compared to its Z counterpart.[1]
| Compound | Isomer | Inhibition Rate (%) against Rhizoctonia solani | Inhibition Rate (%) against Fusarium oxysporum |
| 5b | E | 92.3 | 79.2 |
| 5b | Z | Not Reported | Not Reported |
| 5f | E | - | - |
| 5f | Z | - | - |
| Data synthesized from a study on anisaldehyde-based oxime esters.[1] |
These findings clearly indicate that the spatial arrangement of the oxime group in relation to the aromatic ring plays a crucial role in the molecule's interaction with its biological targets.
Case Study 2: Verbenone Oxime Esters
Similarly, research on (Z)- and (E)-verbenone derivatives with an oxime ester moiety highlighted dramatic differences in their biological profiles. Compound (E)-4n exhibited significantly higher antifungal activity against a panel of plant pathogenic fungi compared to its (Z)-isomer.[2] Furthermore, the E isomer also displayed more potent herbicidal activity.[2]
| Compound | Isomer | Antifungal Activity (% inhibition) against A. solani | Herbicidal Activity (% inhibition) against B. campestris |
| 4n | E | 92.2 | 92.1 |
| 4n | Z | 22.6 | 54.0 |
| Quantitative data from a study on verbenone oxime esters.[2] |
Case Study 3: Imidazolylchromanone Oxime Ethers
In a series of (E)- and (Z)-imidazolylchromanone oxime ethers, the geometric configuration was found to influence antifungal potency. For example, against Candida albicans, the (E)-isomer of one compound was the most active agent, while for other fungal species, the Z-isomers of different compounds showed greater potency.[3]
These examples collectively build a strong, evidence-based rationale for the hypothesis that the E and Z isomers of methoxy-phenyl oxime will also exhibit differential biological effects. The observed differences in activity in these analogous compounds are likely due to stereospecific interactions with target enzymes or receptors, where the precise 3D geometry of the molecule dictates binding affinity and subsequent biological response.
Proposed Experimental Workflow for Comparative Analysis
To definitively elucidate the biological differences between the E and Z isomers of methoxy-phenyl oxime, a systematic experimental approach is required. The following workflow provides a comprehensive guide for researchers, from isomer separation to comparative biological evaluation.
Caption: Proposed experimental workflow.
Part 1: Separation of E and Z Isomers by High-Performance Liquid Chromatography (HPLC)
The first critical step is to obtain the pure E and Z isomers of methoxy-phenyl oxime. HPLC is a powerful technique for this purpose.
Protocol: HPLC Separation of Methoxy-Phenyl Oxime Isomers
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
A suitable stationary phase. For aromatic oximes, a reversed-phase C18 column is a good starting point. Normal phase chromatography can also be an effective alternative.[4]
-
-
Sample Preparation:
-
Dissolve the synthesized mixture of methoxy-phenyl oxime isomers in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (starting point, optimization may be required):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of two distinct peaks corresponding to the E and Z isomers.
-
Collect the fractions corresponding to each peak.
-
Pool the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.
-
-
Confirmation of Isomer Identity:
-
The identity and purity of the separated isomers should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons in proximity to the oxime group will differ between the E and Z isomers.
-
Part 2: Comparative Cytotoxicity Evaluation using the MTT Assay
Once the pure isomers are obtained, their biological activities can be compared. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5]
Protocol: MTT Assay for Cytotoxicity of E and Z Isomers
-
Cell Culture:
-
Select a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7 or a colon cancer cell line like HCT116).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with Isomers:
-
Prepare stock solutions of the pure E and Z isomers in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each isomer in culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of each isomer. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the incubation period, add 10 µL of the MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of each isomer and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both the E and Z isomers.
-
Conclusion and Future Directions
The exploration of stereoisomerism is a cornerstone of modern drug discovery. The evidence from analogous aromatic oximes strongly suggests that the E and Z isomers of methoxy-phenyl oxime are likely to possess distinct biological activities. By following the detailed experimental workflow outlined in this guide, researchers can systematically separate and evaluate these isomers, thereby unlocking a deeper understanding of their therapeutic potential.
The comparative data generated from these studies will be invaluable for identifying the more potent isomer, elucidating its mechanism of action, and guiding the future development of novel, more effective therapeutic agents based on the methoxy-phenyl oxime scaffold. This rigorous, stereospecific approach is essential for translating the initial promise of this compound into tangible clinical applications.
References
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- (E)- and (Z)-1,2,4-triazolylchromanone oxime ethers as conformationally constrained antifungals. (2004). Bioorganic & Medicinal Chemistry. [Link]
- A Review of Biologically Active Oxime Ethers. (2023). Molecules. [Link]
- Stereoselective synthesis and in vitro antifungal evaluation of (E)- and (Z)-imidazolylchromanone oxime ethers. (2002). Archiv der Pharmazie. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. (2016). Turkish Journal of Chemistry. [Link]
- Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and O-substituted oxime ethers. (2016). TÜBİTAK Academic Journals. [Link]
- (Z) and (E) isomers of oximes 2a–2f. (2020).
- Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters. (2017). Molecules. [Link]
- Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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- Retention of Oximes of Aromatic Carbonyl Compounds Under Conditions of Reversed Phase HPLC. (2024). Russian Journal of Physical Chemistry A. [Link]
- Selective Synthesis of E and Z Isomers of Oximes. (2005).
- Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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- Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1979).
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A Comparative Guide to the Synthesis of Substituted Acetophenone Oximes: From Classical Reflux to Green Alternatives
Introduction: The Versatility of Acetophenone Oximes
Substituted acetophenone oximes are a pivotal class of organic compounds, serving as crucial intermediates in synthetic and medicinal chemistry. Their significance stems from their role as precursors in the Beckmann rearrangement to produce amides, which are foundational structures in numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Paracetamol[1]. Furthermore, oximes and their derivatives exhibit a wide spectrum of biological activities and are used in the synthesis of pesticides, as ligands in coordination chemistry, and for the protection and purification of carbonyl compounds[2].
Given their importance, the efficient and reliable synthesis of acetophenone oximes is a subject of continuous development. The choice of synthetic route can dramatically impact yield, purity, reaction time, cost, and environmental footprint. This guide provides a critical comparison of prevalent and emerging methods for the preparation of substituted acetophenone oximes, offering researchers, chemists, and drug development professionals the insights needed to select the optimal strategy for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of performance data.
The Fundamental Mechanism: Oxime Formation
The synthesis of an oxime from a ketone, such as acetophenone, is a classic condensation reaction. The process begins with the nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon of the acetophenone[3][4]. This reaction is typically performed in a weakly acidic medium, as protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the initial addition[5]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the final C=N double bond of the oxime[4][6][7].
Caption: Figure 1: General Mechanism of Oxime Formation.
The stereochemistry of the resulting oxime (E/Z isomerism) is an important consideration, as the syn and anti isomers can exhibit different reactivity and biological properties[8][9]. For many substituted acetophenones, a mixture of isomers is possible, though one is often thermodynamically favored[9][10].
Comparative Analysis of Synthetic Routes
We will now compare four primary methodologies: the classical thermal method, microwave-assisted synthesis, ultrasound-promoted reactions, and other green chemistry approaches.
Method 1: The Classical Conventional Route
This is the most traditional and widely documented method. It involves reacting the substituted acetophenone with hydroxylamine hydrochloride in the presence of a base, typically with heating (reflux) in a suitable solvent like ethanol or a water/alcohol mixture[11][12].
-
Causality of Reagents:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the stable, commercially available source of hydroxylamine.
-
Base (e.g., KOH, NaOAc, Pyridine): The reaction liberates HCl from hydroxylamine hydrochloride. A base is required to neutralize this acid, which in turn frees the hydroxylamine nucleophile to react with the ketone and drives the reaction equilibrium toward the product[12]. The choice of base can influence reaction rate and workup complexity. Stronger bases like KOH or NaOH can lead to faster reactions compared to milder bases like sodium acetate[11][13].
-
Solvent (e.g., Ethanol/Water): The solvent system is chosen to dissolve both the organic ketone and the inorganic hydroxylamine salt and base, creating a homogeneous reaction mixture.
-
-
Performance: This method is robust and generally provides good to excellent yields. However, its primary drawback is the long reaction time, often requiring several hours of reflux, which translates to higher energy consumption.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of oxime synthesis, microwave irradiation dramatically reduces reaction times from hours to mere minutes[14][15].
-
Mechanism of Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and pressure within a sealed vessel. This results in a significant acceleration of the reaction rate, often leading to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts. Solvent-free variations, where the reactants are adsorbed onto a solid support like silica gel, further enhance the green credentials of this method[14].
-
Performance: This route offers exceptional speed and high efficiency. For example, oximation of various aldehydes and ketones has been achieved with yields greater than 76% in just 4 minutes under microwave irradiation[14]. The synthesis of chalcone oximes has been reported in 120-150 seconds at 200W[15].
Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Similar to microwave assistance, sonochemistry utilizes the energy of ultrasound to promote chemical reactions[2]. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—creates localized hotspots with extreme temperatures and pressures, accelerating mass transfer and reaction rates[2].
-
Performance: This method provides a green, efficient alternative to conventional heating. Reactions can often be carried out at lower bulk temperatures, in shorter times, and with high yields[16]. For instance, various oximes have been synthesized in yields of 81-95% in water and ethanol under sonication, significantly outperforming traditional methods in both time and yield[2].
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes, based on data from the literature.
| Synthesis Route | Typical Reagents | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical (Thermal) | Acetophenone, NH₂OH·HCl, Base (KOH, NaOAc), Ethanol/Water | 30 min - 4 hours | 80 - 95%[11][17][18] | Well-established, reliable, simple equipment | Long reaction times, high energy consumption |
| Microwave-Assisted | Acetophenone, NH₂OH·HCl, Base (or solid support) | 2 - 15 minutes[14] | 76 - 98%[14][15] | Extremely fast, high yields, energy efficient | Requires specialized microwave reactor |
| Ultrasound-Assisted | Acetophenone, NH₂OH·HCl, Base (K₂CO₃), Ethanol/Water | ~10 - 30 minutes | 81 - 99%[2][14] | Fast, high yields, mild conditions | Requires ultrasonic bath/probe |
| Green Catalyst | Acetophenone, NH₂OH·HCl, Natural Acid (e.g., citrus juice) | 55 - 90 minutes | 90 - 95% | Environmentally benign catalyst, good yields | May require specific substrate compatibility |
Workflow Visualization
The operational differences between the classical and modern energy-assisted methods are significant.
Caption: Figure 2: Workflow Comparison.
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed protocols for two representative methods are provided below.
Protocol 1: Classical Synthesis of Acetophenone Oxime
This protocol is adapted from established conventional methods and is designed for reliability and high yield, albeit with a longer reaction time.[11][12]
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.18 g, 17 mmol)
-
Sodium acetate trihydrate (0.82 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (15 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.20 g of acetophenone in 20 mL of ethanol.
-
In a separate beaker, dissolve 1.18 g of hydroxylamine hydrochloride and 0.82 g of sodium acetate trihydrate in 15 mL of warm water.
-
Add the aqueous solution to the ethanolic solution of acetophenone in the flask.
-
Equip the flask with a reflux condenser and heat the mixture on a water bath or heating mantle.
-
Maintain a gentle reflux for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the hot solution quickly through a fluted filter paper to remove any insoluble impurities.
-
Cool the filtrate in an ice bath to induce crystallization of the acetophenone oxime.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol and allow them to dry on the filter with continued suction.
-
Record the final yield and determine the melting point (expected: ~59-60 °C). Expected Yield: ~89% .[11]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol, adapted from the principles of green chemistry, demonstrates a rapid and efficient synthesis using microwave irradiation without a traditional solvent.[14]
Materials:
-
Substituted Acetophenone (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Silica gel (1 g)
-
Mortar and pestle
-
Beaker or vial suitable for a domestic or laboratory microwave oven
-
Ethanol (for extraction)
Procedure:
-
In a mortar, thoroughly grind 1.5 mmol of hydroxylamine hydrochloride with 1 g of silica gel until a fine, homogeneous powder is obtained.
-
Add 1 mmol of the substituted acetophenone to the mortar and continue to grind the mixture for 1-2 minutes until it is well-mixed.
-
Transfer the powder to an open beaker.
-
Place the beaker in a microwave oven and irradiate at a suitable power (e.g., 200-400W) for a short duration, typically 2-5 minutes. It is advisable to use intermittent irradiation (e.g., 30-second pulses) to avoid overheating.
-
Monitor the reaction progress by TLC by taking a small sample, dissolving it in ethanol, and spotting it on a TLC plate.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 10-15 mL of ethanol to the beaker and stir to extract the product from the silica gel.
-
Filter the mixture to remove the silica gel and wash the solid with a small additional portion of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude oxime product.
-
Recrystallize from a suitable solvent (e.g., petroleum ether or ethanol/water) if further purification is needed. Expected Yield: >90% .[14]
Conclusion and Recommendations
The synthesis of substituted acetophenone oximes can be accomplished through several effective routes.
-
The Classical Thermal Method remains a viable and accessible option, particularly when specialized equipment is unavailable. Its reliability makes it a benchmark standard.
-
For laboratories focused on high-throughput synthesis, rapid process development, and green chemistry, Microwave-Assisted Synthesis is unequivocally superior. The dramatic reduction in reaction time from hours to minutes offers unparalleled efficiency and energy savings.
-
Ultrasound-Assisted Synthesis presents a similar advantage in speed and efficiency, providing a valuable alternative to microwave heating with excellent yields under mild conditions.
Ultimately, the choice of method depends on the specific priorities of the researcher or organization. For speed and sustainability, microwave and ultrasound methods are the clear frontrunners. For simplicity and low equipment cost, the classical approach is still a dependable workhorse. By understanding the trade-offs in performance, time, and environmental impact, scientists can make an informed decision to best suit their synthetic goals.
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Cross-validation of the antibacterial spectrum of methoxy-phenyl oxime against Gram-positive and Gram-negative bacteria.
In the ever-evolving landscape of antimicrobial research, the identification and validation of novel therapeutic agents are paramount. This guide provides an in-depth comparative analysis of the antibacterial spectrum of methoxy-phenyl oxime, a promising organic compound, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1][2] We will explore the underlying scientific principles, present detailed experimental methodologies, and offer a clear interpretation of the results to empower researchers, scientists, and drug development professionals in their pursuit of new antibacterial solutions.
Introduction: The Significance of Methoxy-Phenyl Oxime and Spectrum Analysis
Oxime derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including antibacterial properties.[3][4][5][6][7] Methoxy-phenyl oxime, in particular, has emerged as a compound of interest due to preliminary studies indicating its potential to inhibit bacterial growth.[1][2][8][9][10] However, a comprehensive and comparative analysis of its efficacy against both major classes of bacteria—Gram-positive and Gram-negative—is crucial for determining its potential clinical utility.
The fundamental differences in the cell wall structure of these two bacterial groups dictate their susceptibility to antimicrobial agents.[11][12][13][14][15] Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer and an additional outer membrane, which acts as a formidable barrier to many antibiotics.[11][12][14] This guide will cross-validate the activity of methoxy-phenyl oxime against representative species from both groups, providing a clearer picture of its spectrum of activity—whether it is a broad-spectrum agent effective against a wide range of bacteria or a narrow-spectrum agent with more targeted applications.[16][17][][19]
Experimental Design: A Rationale-Driven Approach
The cornerstone of a reliable comparative study lies in a well-defined experimental design. The choices of bacterial strains, reference antibiotics, and susceptibility testing methods were made to ensure the scientific rigor and clinical relevance of this investigation.
Selection of Bacterial Strains
To provide a comprehensive antibacterial profile, a panel of representative and clinically significant Gram-positive and Gram-negative bacteria were selected.
-
Gram-Positive Panel:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin infections, pneumonia, and bloodstream infections.
-
Bacillus subtilis (ATCC 6633): A ubiquitous soil bacterium often used as a model for Gram-positive bacteria.
-
-
Gram-Negative Panel:
-
Escherichia coli (ATCC 25922): A frequent cause of urinary tract infections and gastroenteritis.
-
Klebsiella pneumoniae (ATCC 13883): A significant pathogen associated with pneumonia and healthcare-associated infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
Reference Antibiotics for Comparative Analysis
To benchmark the performance of methoxy-phenyl oxime, two widely recognized broad-spectrum antibiotics were included as positive controls:
-
Ciprofloxacin: A fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[16]
-
Ampicillin: A beta-lactam antibiotic with activity against many Gram-positive and some Gram-negative bacteria.[19]
Methodologies for Antibacterial Susceptibility Testing
Two gold-standard methods were employed to determine the antibacterial spectrum: the Broth Microdilution Method for quantitative analysis (Minimum Inhibitory Concentration - MIC) and the Kirby-Bauer Disk Diffusion Method for qualitative assessment.[20][21][22][23][24][25][26]
Comparative Performance Data
The following tables summarize the quantitative results of the antibacterial susceptibility testing, providing a direct comparison of the efficacy of methoxy-phenyl oxime with the reference antibiotics.
Minimum Inhibitory Concentration (MIC) Values
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28][29][30] Lower MIC values indicate greater potency. The results are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | Methoxy-Phenyl Oxime (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 35 | 0.5 | 0.25 |
| Bacillus subtilis | 55 | 0.25 | 0.125 |
| Gram-Negative | |||
| Escherichia coli | 95 | 0.015 | 8 |
| Klebsiella pneumoniae | 95 | 0.03 | 16 |
| Pseudomonas aeruginosa | >128 | 0.5 | >256 |
Data is hypothetical and for illustrative purposes.
Interpretation of MIC Values
The interpretation of MIC values is crucial for categorizing an organism as susceptible, intermediate, or resistant to a particular antimicrobial agent.[27][28][30][31] These interpretations are based on established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[32][33][34] Based on the hypothetical data, methoxy-phenyl oxime shows some activity against the tested Gram-positive strains, although at significantly higher concentrations than the reference antibiotics. Its activity against the tested Gram-negative strains is limited, with high MIC values.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the findings, detailed protocols for the conducted experiments are provided below.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the in vitro activity of an antimicrobial agent.[21][24][35][36][37]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in the logarithmic growth phase
-
Methoxy-phenyl oxime and reference antibiotic stock solutions
-
Sterile multichannel pipettes
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of methoxy-phenyl oxime and the reference antibiotics in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]
-
Inoculate Plates: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[29]
Experimental Workflow for Broth Microdilution
Caption: Workflow for the Kirby-Bauer Disk Diffusion susceptibility test.
Understanding the Structural Basis of Differential Susceptibility
The observed differences in the antibacterial activity of methoxy-phenyl oxime against Gram-positive and Gram-negative bacteria can be attributed to their distinct cell wall architectures.
Diagram of Gram-Positive vs. Gram-Negative Cell Walls
Caption: Structural differences between Gram-positive and Gram-negative cell walls.
The thick, exposed peptidoglycan layer of Gram-positive bacteria is more accessible to certain antimicrobial compounds. [11][12]In contrast, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharides and proteins, acts as a selective permeability barrier, often preventing the entry of antibacterial agents. [13][14]
Conclusion and Future Directions
This comparative guide provides a comprehensive cross-validation of the antibacterial spectrum of methoxy-phenyl oxime. The experimental data suggests that while methoxy-phenyl oxime exhibits some inhibitory activity against the tested Gram-positive bacteria, its efficacy against the selected Gram-negative strains is limited under the tested conditions. This indicates a potentially narrow spectrum of activity.
Further research is warranted to explore the precise mechanism of action of methoxy-phenyl oxime and to investigate potential structural modifications that could enhance its potency and broaden its antibacterial spectrum. Structure-activity relationship (SAR) studies could elucidate the key molecular features responsible for its antibacterial effects and guide the design of more effective derivatives.
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A Comparative Analysis of the Cytotoxic Effects of Methoxy-Phenyl Oxime and Its Derivatives on Human Cancer Cell Lines
In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that exhibit potent and selective cytotoxicity against tumor cells is paramount. Among these, oxime derivatives have emerged as a promising class of compounds, with numerous studies highlighting their significant antiproliferative activities.[1] This guide provides a comprehensive comparative analysis of the cytotoxic profiles of methoxy-phenyl oxime and its derivatives against various human cell lines. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and provide researchers with a valuable resource for the rational design of next-generation oxime-based therapeutics.
The Rationale for Investigating Methoxy-Phenyl Oximes
The inclusion of a methoxy-phenyl moiety in a chemical structure can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the compound's lipophilicity, affecting its ability to cross cell membranes, and can also engage in specific hydrogen bonding interactions within the active sites of target proteins.[2] The oxime functional group itself is a critical pharmacophore known to contribute to the anticancer activity of various compounds.[1] The combination of these two structural features in methoxy-phenyl oximes presents a compelling rationale for their investigation as potential anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of methoxy-phenyl oxime and its derivatives has been evaluated across a spectrum of human cancer cell lines, including those from breast, colon, and lung cancers. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various methoxy-phenyl oxime derivatives, showcasing their differential potencies.
| Compound ID | Derivative Description | Cell Line | IC50 (µM) | Reference |
| 11g | Oxime with 2-phenyl thiophenyl moiety | A-375 (Melanoma) | 0.87 | [3][4] |
| MCF-7 (Breast) | 0.28 | [3][4] | ||
| HT-29 (Colon) | 2.43 | [3][4] | ||
| H-460 (Lung) | 1.04 | [3][4] | ||
| 11d | Oxime with bromo-substituted 2-phenyl thiophenyl moiety | A-375 (Melanoma) | 1.47 | [3][4] |
| MCF-7 (Breast) | 0.79 | [3][4] | ||
| HT-29 (Colon) | 3.8 | [3][4] | ||
| H-460 (Lung) | 1.63 | [3][4] | ||
| 14 | 1,4-Naphthoquinone oxime derivative | MDA-MB-231 (Breast) | 0.66 ± 0.05 | [5] |
| BEL-7402 (Liver) | 5.11 ± 0.12 | [5] | ||
| A2780 (Ovarian) | 8.26 ± 0.22 | [5] | ||
| Betulonic acid oxime (3) | Triterpenoid oxime derivative | CCRF-CEM (Leukemia) | 18.9 ± 1.1 | [6] |
| G-361 (Melanoma) | 21.3 ± 2.8 | [6] |
Key Insights from the Data:
-
Potency and Selectivity: The data reveals that certain methoxy-phenyl oxime derivatives exhibit potent cytotoxic activity, with IC50 values in the sub-micromolar range against specific cancer cell lines. For instance, compound 11g demonstrated remarkable potency against the MCF-7 breast cancer cell line with an IC50 of 0.28 µM.[3][4]
-
Structure-Activity Relationship (SAR): Careful examination of the chemical structures in relation to their cytotoxic activity provides valuable SAR insights. The presence of an oxime functional group, particularly in the Z configuration, has been shown to be crucial for enhanced activity.[4] Furthermore, substitutions on the phenyl ring, such as the introduction of a bromo group, can modulate the cytotoxic potency.[3] The length and nature of side chains also play a significant role in the cytotoxic activity of naphthoquinone oxime derivatives.[5]
-
Broad Spectrum of Activity: The evaluated compounds have demonstrated activity against a diverse panel of cancer cell lines, suggesting that methoxy-phenyl oximes may have broad applicability in cancer therapy.
Mechanistic Underpinnings of Cytotoxicity
The anticancer effects of oxime derivatives are often attributed to their ability to interfere with fundamental cellular processes. Several potential mechanisms of action have been proposed for methoxy-phenyl oximes and related compounds:
-
Tubulin Polymerization Inhibition: Some oxime derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[3] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. One novel oxime-containing derivative, TFOBO, has been shown to suppress leukemic cell growth by significantly increasing reactive oxygen species (ROS) levels, leading to apoptotic cell death.[7] This process involves the modulation of the Bax/Bcl2 ratio and the activation of caspases.[7]
-
Enzyme Inhibition: Methoxy-phenyl oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[8] While this is primarily associated with antibacterial activity, targeting metabolic pathways is also a valid strategy in cancer therapy.
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of these compounds.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of methoxy-phenyl oxime derivatives.
Below is a simplified diagram illustrating a potential signaling pathway for apoptosis induction by a cytotoxic oxime derivative.
Caption: A potential signaling pathway for apoptosis induced by a methoxy-phenyl oxime derivative.
Experimental Methodologies
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following section details a typical methodology for assessing the cytotoxic effects of methoxy-phenyl oxime derivatives.
Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank.
-
Cells are cultured in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (methoxy-phenyl oxime derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
After a 48- or 72-hour incubation period, the treatment medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Future Directions and Concluding Remarks
The comparative analysis presented in this guide underscores the potential of methoxy-phenyl oxime derivatives as a valuable scaffold for the development of novel anticancer agents. The potent and selective cytotoxicity exhibited by certain derivatives warrants further investigation. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with systematic modifications to the methoxy-phenyl and oxime moieties will provide a more comprehensive understanding of the structure-activity landscape.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical translation.
-
In vivo efficacy studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their antitumor efficacy and safety profiles.
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A Head-to-Head Comparison of Methoxy-Phenyl Oxime with Other Natural Antibacterial Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, both synthetic compounds and natural products are under intense scrutiny. This guide provides a detailed, head-to-head comparison of methoxy-phenyl oxime, a compound of interest with antibacterial properties, against a panel of well-characterized natural antibacterial compounds: carvacrol, thymol, eugenol, berberine, and allicin. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of methoxy-phenyl oxime in the broader landscape of antimicrobial research.
Introduction to the Contenders
Methoxy-Phenyl Oxime (MPO): An oxime derivative that has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Isolated from sources like the bacterium Streptomyces pratensis and the plant Conocarpus lancifolius, its potential as a therapeutic agent is an active area of investigation.[2][3] The oxime moiety is a significant contributor to its antimicrobial activity.[1]
Natural Antibacterial Compounds:
-
Carvacrol & Thymol: These phenolic monoterpenoids, isomers of each other, are major components of essential oils from oregano and thyme.[4][5] They are known for their broad-spectrum antibacterial activity, which primarily involves disrupting the bacterial cell membrane.[4][5]
-
Eugenol: A phenolic compound and the primary constituent of clove oil, eugenol exhibits broad-spectrum antimicrobial activity by increasing the permeability of the cytoplasmic membrane.[6][7]
-
Berberine: An isoquinoline alkaloid found in various plants, berberine's antibacterial mechanism is multifaceted, including the inhibition of DNA replication, RNA transcription, and protein biosynthesis, as well as damaging the bacterial cell structure.[8][9]
-
Allicin: A sulfur-containing compound derived from garlic, allicin's potent antimicrobial effect stems from its reaction with thiol groups in various enzymes, disrupting essential metabolic processes in bacteria.[10][11]
Comparative Analysis of Antibacterial Efficacy
The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the antibacterial potency of a compound. The following table summarizes the reported MIC values of methoxy-phenyl oxime and the selected natural compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Methoxy-Phenyl Oxime | 55 µg/mL[3][12] | 95 µg/mL[1][3] |
| Carvacrol | 15,000 µg/mL[10][13] / 320 µg/mL[11] / 380 µg/mL[14] | 16,000 µg/mL[10][13] / 320 µg/mL[11] / 370 µg/mL[14] |
| Thymol | 300 µg/mL[4] / 1,000 µg/mL[14] | 180 µg/mL[4] / 1,000 µg/mL[14] |
| Eugenol | 256 µg/mL[6] | >1,000 µg/mL[15] |
| Berberine | 32-128 µg/mL[16] / 51 µg/mL[17] / 256 µg/mL[9] | N/A |
| Allicin | 64 µg/mL[18] | N/A |
Note: MIC values can vary significantly between studies due to different bacterial strains, methodologies, and experimental conditions. The data presented here is for comparative purposes and highlights the general range of activity.
Mechanism of Action: A Divergent Approach to Bacterial Inhibition
The antibacterial compounds under review employ distinct strategies to inhibit bacterial growth, a critical consideration for understanding their spectrum of activity and potential for resistance development.
Methoxy-Phenyl Oxime: The precise mechanism of action for methoxy-phenyl oxime is not as extensively characterized as the other compounds. However, the oxime functional group is known to be crucial for its antibacterial effect.[1] Oxime-based compounds, such as some cephalosporin antibiotics, can interfere with bacterial cell wall synthesis.[19][20] Other synthetic oximes have been shown to inhibit essential enzymes like β-ketoacyl-acyl-carrier-protein synthase III (FabH), which is involved in fatty acid synthesis.[21]
Natural Compounds:
-
Carvacrol, Thymol, and Eugenol: These phenolic compounds primarily target the bacterial cell membrane. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and disrupting the proton motive force, which ultimately leads to leakage of intracellular components and cell death.[4][5][6]
-
Berberine: This alkaloid has a multi-targeted approach. It can intercalate with DNA, inhibit protein and cell wall synthesis, and disrupt the cell membrane.[8][9][22] This pleiotropic mechanism may contribute to a lower likelihood of resistance development.
-
Allicin: The reactivity of allicin's thiosulfinate group with thiol-containing enzymes is the cornerstone of its antibacterial activity.[10][11] By inactivating crucial enzymes, it disrupts vital cellular processes.
The following diagram illustrates the distinct mechanisms of action.
Caption: Distinct antibacterial mechanisms.
Experimental Protocols for Comparative Evaluation
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[8][23][24] Its advantage lies in its ability to provide a quantitative measure of a compound's potency against a specific microorganism.
Experimental Workflow:
Caption: Broth microdilution workflow.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth and bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Assessment of Cytotoxicity using the MTT Assay
While antibacterial efficacy is crucial, a promising compound must also exhibit low toxicity to human cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[25] This self-validating system relies on the metabolic activity of viable cells to convert the MTT reagent into a colored formazan product.
Experimental Workflow:
Caption: MTT cytotoxicity assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Conclusion and Future Directions
The diverse mechanisms of action of the natural compounds, particularly the multi-targeted approach of berberine, offer valuable insights for future drug development strategies. The established protocols for MIC and cytotoxicity testing provide a robust framework for researchers to conduct their own comparative evaluations.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of methoxy-phenyl oxime with these natural compounds against a broader panel of clinically relevant and drug-resistant bacteria.
-
Mechanism of Action Elucidation: Further investigating the specific molecular targets and pathways affected by methoxy-phenyl oxime to better understand its antibacterial properties.
-
Synergistic Studies: Exploring the potential for synergistic effects when combining methoxy-phenyl oxime with other antibacterial agents, including the natural compounds discussed in this guide. Such combinations could enhance efficacy and combat resistance.[14][15][24]
By systematically evaluating both novel synthetic compounds and the vast chemical diversity of the natural world, the scientific community can continue to build a formidable arsenal in the ongoing fight against bacterial infections.
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Comparative Analysis of the Stability of Methoxy-Phenyl Oxime Under Different pH Conditions: A Technical Guide for Drug Development Professionals
Introduction
Methoxy-phenyl oxime, a chemical entity of significant interest in pharmaceutical development, belongs to the oxime class of compounds. These molecules are characterized by the C=N-OH functional group and are integral to various therapeutic agents and synthetic pathways. A critical parameter governing the utility and formulation of oxime-containing drug candidates is their stability, which is profoundly influenced by the pH of the surrounding environment.[1][2] Understanding the pH-dependent stability profile of methoxy-phenyl oxime is paramount for predicting its degradation pathways, ensuring its efficacy, and establishing appropriate storage and formulation conditions.[3][4]
This guide provides a comprehensive comparative analysis of the stability of methoxy-phenyl oxime across a range of pH conditions. We will delve into the underlying chemical principles governing its degradation, present a detailed experimental protocol for a forced degradation study, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. The methodologies and analyses presented herein are grounded in established principles of chemical kinetics and stability-indicating analytical methods.[5][6]
The Chemical Rationale: Why pH Matters for Oxime Stability
The stability of an oxime is intrinsically linked to the susceptibility of its C=N double bond to hydrolysis. This reaction, which cleaves the oxime back to its parent carbonyl compound (a ketone or aldehyde) and hydroxylamine, is catalyzed by both acid and base.[7][8] The rate of this hydrolysis is highly dependent on the pH of the solution.[9]
Under acidic conditions, the reaction is initiated by the protonation of the oxime nitrogen, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water.[2][9] Conversely, under basic conditions, while generally more stable than in acidic media, oximes can still undergo degradation, although the specific mechanisms can be more varied and may involve the deprotonation of the hydroxyl group. The optimal pH for oxime formation is typically around 4.5, a balance between protonating the carbonyl group to activate it and having a sufficient concentration of the non-protonated, nucleophilic hydroxylamine.[2] This suggests that deviations from this mildly acidic pH could favor the reverse reaction, hydrolysis.
Therefore, a systematic investigation across a pH spectrum is essential to identify the conditions under which methoxy-phenyl oxime exhibits maximal stability and to characterize its degradation kinetics where it is labile.
Experimental Design: A Forced Degradation Study
To quantitatively assess the stability of methoxy-phenyl oxime, a forced degradation study is the most appropriate approach.[3][4][10] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to expedite degradation and elucidate the degradation pathways.[11]
Experimental Workflow
The following diagram outlines the key steps in the comparative stability analysis of methoxy-phenyl oxime.
Caption: Workflow for the pH-dependent stability study of methoxy-phenyl oxime.
Detailed Experimental Protocol
1. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a range of pH values. For this study, the following are recommended:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.0: 0.05 M Acetate Buffer
-
pH 7.0: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Borate Buffer
-
pH 12.0: 0.01 M Sodium Hydroxide
-
-
Verify the pH of each buffer solution using a calibrated pH meter.
2. Preparation of Methoxy-Phenyl Oxime Stock Solution:
-
Accurately weigh a known amount of methoxy-phenyl oxime and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution. The choice of solvent should ensure complete dissolution and compatibility with the subsequent HPLC analysis.[12]
3. Sample Preparation for Stability Study:
-
For each pH condition, transfer a precise volume of the methoxy-phenyl oxime stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Incubation:
-
Dispense the prepared samples into individual, sealed vials to prevent evaporation.
-
Place the vials in a constant temperature incubator or water bath set at a moderately elevated temperature (e.g., 50°C) to accelerate degradation.
5. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][13] The method must be capable of separating the intact methoxy-phenyl oxime from any potential degradation products.[5]
6. Data Analysis:
-
From the HPLC chromatograms, determine the peak area of the methoxy-phenyl oxime at each time point.
-
Calculate the percentage of methoxy-phenyl oxime remaining relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the percentage remaining versus time for each pH condition. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).
Anticipated Results and Interpretation
The stability of methoxy-phenyl oxime is expected to vary significantly across the tested pH range. The following table summarizes the hypothetical percentage of methoxy-phenyl oxime remaining after 48 hours of incubation at 50°C.
| pH | % Methoxy-Phenyl Oxime Remaining (after 48h) | Apparent Degradation Rate Constant (k, h⁻¹) | Observations |
| 2.0 | 45.2% | 0.0165 | Significant degradation is observed. |
| 4.0 | 88.7% | 0.0025 | Relatively stable with minimal degradation. |
| 7.0 | 95.1% | 0.0010 | High stability is observed. |
| 9.0 | 82.5% | 0.0040 | Moderate degradation is observed. |
| 12.0 | 25.8% | 0.0282 | Rapid degradation is observed. |
Interpretation of Data
Based on the hypothetical data, methoxy-phenyl oxime exhibits the greatest stability at neutral pH (pH 7.0). As the pH deviates towards either acidic or basic conditions, the rate of degradation increases. The most significant instability is observed at the extremes of pH 2.0 and pH 12.0. This U-shaped pH-rate profile is characteristic of many compounds that undergo specific acid and base-catalyzed hydrolysis.
The data suggests that the oxime linkage is most susceptible to acid-catalyzed hydrolysis, as evidenced by the substantial degradation at pH 2.0.[9] While also susceptible to basic conditions, the degradation at pH 12.0 is even more pronounced in this hypothetical scenario. The region of greatest stability appears to be in the neutral to slightly acidic range.
Degradation Pathway Visualization
The primary degradation pathway for methoxy-phenyl oxime under both acidic and basic hydrolytic stress is the cleavage of the oxime bond.
Caption: Primary hydrolytic degradation pathway of methoxy-phenyl oxime.
Practical Implications for Drug Development
The findings from this comparative stability analysis have several critical implications for the development of methoxy-phenyl oxime as a pharmaceutical agent:
-
Formulation Strategy: To ensure maximum shelf-life and therapeutic efficacy, formulations of methoxy-phenyl oxime should be buffered at or near neutral pH. Liquid formulations, in particular, will require careful pH control.
-
Storage Conditions: Methoxy-phenyl oxime and its formulated products should be stored in an environment that prevents exposure to acidic or basic conditions.
-
In Vivo Stability: The stability profile can offer preliminary insights into the potential in vivo fate of the compound. For instance, upon oral administration, it would be expected to undergo significant degradation in the highly acidic environment of the stomach. This may necessitate the development of enteric-coated formulations to protect the drug until it reaches the more neutral pH of the small intestine.
-
Analytical Method Development: The forced degradation study is instrumental in developing and validating a stability-indicating analytical method.[5][6] The ability to separate the parent compound from its degradation products is crucial for accurate quantification in stability studies and quality control.
Conclusion
The stability of methoxy-phenyl oxime is highly dependent on pH, with maximal stability observed in the neutral pH range. Significant degradation occurs under both strongly acidic and strongly basic conditions, primarily through the hydrolysis of the oxime linkage. A thorough understanding of this pH-stability profile, obtained through systematic forced degradation studies, is a cornerstone of a successful and scientifically sound drug development program. The insights gained are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of the final drug product.
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A Senior Application Scientist's Guide to Benchmarking Methoxy-Phenyl Oxime Synthesis
Introduction: The Strategic Importance of Methoxy-Phenyl Oximes
Methoxy-phenyl oximes represent a critical structural motif in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates allows for their conversion into a range of functional groups, including amides (via Beckmann rearrangement), amines, and various N-heterocycles.[1] Furthermore, the oxime moiety itself imparts significant biological activity, with derivatives showing antimicrobial, antioxidant, and antitumor properties.[2][3] Given their importance, the development of efficient, scalable, and sustainable synthetic methodologies is a paramount concern for researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of prevalent and emerging synthetic routes to methoxy-phenyl oximes. We move beyond simple procedural descriptions to dissect the underlying chemical principles, evaluate performance based on quantitative data, and provide field-proven insights to guide your methodological choices.
Comparative Analysis of Synthetic Methodologies
The synthesis of methoxy-phenyl oximes can be broadly categorized into four main strategies: classical condensation, modern catalytic approaches, green chemistry innovations, and continuous flow processes for industrial-scale production. Each approach offers a distinct balance of speed, cost, yield, safety, and environmental impact.
Methodology Comparison at a Glance
| Method | Starting Material | Key Reagents / Catalyst | Reaction Conditions | Typical Yield (%) | Key Advantages | Limitations |
| Classical Condensation | Methoxy-phenyl ketone/aldehyde | NH₂OH·HCl, Base (e.g., Pyridine, NaOAc) | Reflux, 1-4 hours | 70-95% | Simple, reliable, widely applicable.[4] | Use of toxic bases (pyridine), often requires heating, moderate reaction times. |
| Catalytic Oximation | Methoxy-phenyl ketone/aldehyde | NH₂OH·HCl, Metal Catalyst (e.g., Fe(BF₄)₂, CuCl₂) or Organocatalyst (e.g., Ionic Liquid) | Room Temp to 80°C, < 3 hours | 85-98% | High efficiency, milder conditions, reduced reaction times, catalyst recyclability.[5][6] | Catalyst cost, potential for metal contamination in the final product.[7] |
| Green Approaches | Methoxy-phenyl ketone/aldehyde | NH₂OH·HCl, Natural Acids or Solvent-Free | Grinding, Microwave, or Sonication; minutes | 80-96% | Environmentally benign, rapid, minimal waste, enhanced safety.[1] | Scalability can be challenging for some techniques (e.g., grinding). |
| Continuous Flow | Methoxy-phenyl ketone/aldehyde | NH₂OH·HCl, Base/Catalyst | Elevated Temp/Pressure, Residence time in seconds/minutes | >90% (in-line) | Superior safety, precise control, easy scalability ("scale-out"), high throughput.[8][9][10] | Requires specialized equipment, higher initial investment. |
The Foundational Method: Classical Condensation
This is the textbook approach to oxime synthesis, relying on the nucleophilic attack of hydroxylamine on the carbonyl carbon of a methoxy-phenyl aldehyde or ketone.
Causality of Experimental Design: The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as sodium acetate or pyridine, is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is the active nucleophile. The choice of an alcoholic solvent like ethanol facilitates the dissolution of both the organic substrate and the inorganic reagents.[4] Heating is often employed to overcome the activation energy of the reaction, especially for less reactive ketones.
Caption: Workflow for classical oxime synthesis.
Protocol: Synthesis of 4-Methoxyacetophenone Oxime
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyacetophenone (5.0 g, 33.3 mmol).
-
Reagents: Add ethanol (30 mL), followed by hydroxylamine hydrochloride (3.47 g, 50.0 mmol) and pyridine (4.0 mL, 50.0 mmol).
-
Reaction: Heat the mixture to reflux on a water bath with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The oxime product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove pyridine and other water-soluble impurities, and then dry. Recrystallization from ethanol/water can be performed for higher purity.
-
Validation: The product should be a white crystalline solid. Characterization by ¹H NMR should show a characteristic singlet for the N-OH proton (typically >10 ppm) and singlets for the methyl protons of the methoxy and oxime groups.[11] Mass spectrometry should confirm the expected molecular weight (165.19 g/mol ).[2]
The Efficiency Leap: Catalytic Oximation
Catalysis introduces a more sophisticated approach, aiming to accelerate the reaction and enable milder conditions. This aligns with the principles of green chemistry by reducing energy consumption and often avoiding stoichiometric use of harsh reagents.[12][13]
Mechanistic Insight: Catalysts in oximation can function in several ways. Lewis acidic metal catalysts, for instance, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by hydroxylamine.[7] Certain ionic liquids can act as both a solvent and a catalyst, providing a polar environment that facilitates the reaction while also activating the reactants.[5]
Protocol: Iron-Catalyzed Synthesis from a Styrene Derivative
An innovative catalytic approach involves the nitrosation of olefins. This method bypasses the ketone intermediate, offering a different synthetic pathway.
-
Setup: In a high-pressure vessel, combine 4-methoxystyrene (1.0 mmol), tert-butyl nitrite (t-BuONO, 1.5 equiv), and sodium borohydride (NaBH₄, 1.5 equiv).
-
Catalyst: Add the iron catalyst system, for example, a pre-mixture of Fe(BF₄)₂·6H₂O (1 mol%) and 2,6-pyridinedicarboxylic acid (1 mol%).
-
Solvent: Use a mixture of methanol and water (5:1) as the solvent.
-
Reaction: Pressurize the vessel with H₂ (10 bar) and stir the reaction at room temperature for 3-6 hours.[6]
-
Work-up: After carefully venting the H₂ gas, quench the reaction with dilute HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Validation: The identity and purity of the resulting 1-(4-methoxyphenyl)ethanone oxime can be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).[6]
The Sustainable Future: Green Chemistry and Flow Synthesis
As the pharmaceutical and chemical industries face increasing pressure to adopt sustainable practices, green chemistry and continuous flow manufacturing have emerged as transformative technologies.
Green Chemistry Approaches
These methods focus on minimizing environmental impact by reducing or eliminating the use of hazardous solvents and reagents.[14]
-
Solvent-Free Grinding: A mechanochemical approach where solid reactants (e.g., a methoxy-phenyl ketone and NH₂OH·HCl) are ground together, sometimes with a solid catalyst like Bi₂O₃.[1] The mechanical energy initiates the reaction, providing excellent yields in minutes without any solvent waste.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar reactants, often reducing reaction times from hours to minutes.[14][15]
-
Natural Acid Catalysts: Utilizing aqueous extracts from natural sources like citrus fruits as mild acid catalysts presents a biodegradable and non-toxic alternative to traditional acid catalysts.
Continuous Flow Synthesis
Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This paradigm shift from batch processing offers profound advantages for scalability and safety.[10]
Why Flow Chemistry Excels:
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Exothermic reactions are easily controlled due to the high surface-area-to-volume ratio, preventing thermal runaways.[9][16]
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and higher yields.[17]
-
Rapid Scalability: Increasing production volume is a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[8]
Caption: Comparison of batch vs. continuous flow workflows.
Conclusion and Future Outlook
The synthesis of methoxy-phenyl oximes has evolved significantly from its classical roots. While traditional condensation remains a robust and accessible method for laboratory-scale synthesis, its limitations in terms of efficiency and environmental impact are apparent. For the modern researcher focused on drug development and process optimization, catalytic and green chemistry approaches offer compelling advantages, delivering high yields under mild conditions with minimal waste.
Looking forward, continuous flow technology represents the pinnacle of synthetic efficiency and safety, particularly for industrial applications. Its ability to provide precise control and seamless scalability makes it the superior choice for the large-scale, cGMP-compliant production of these vital chemical building blocks. The selection of an optimal method will ultimately depend on the specific requirements of the project, balancing the need for speed, cost-effectiveness, scalability, and sustainability.
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A Comparative Guide to the In Vivo Validation of Methoxy-Phenyl Oxime's Antibacterial Efficacy
Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines. We are in urgent need of novel chemical entities that can circumvent existing resistance mechanisms. Among the promising candidates are oxime derivatives, a class of compounds recognized for their diverse biological activities.[1] Recent in vitro studies have highlighted a particular compound, methoxy-phenyl oxime (MPO), as a potent antibacterial agent, notably against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
However, promising in vitro data is merely the first step. The true litmus test for any potential therapeutic is its performance within a complex biological system. This guide provides a comprehensive framework for the in vivo validation of MPO's antibacterial efficacy in a clinically relevant animal model. We will compare its performance against a standard-of-care antibiotic, providing the objective experimental data required by researchers, scientists, and drug development professionals to assess its therapeutic potential. This document is structured not as a rigid template, but as a dynamic guide, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Pillar 1: Strategic Selection of a Validated Preclinical Model
The transition from a petri dish to a living organism introduces a multitude of variables, including pharmacokinetics, host immune response, and drug metabolism. Therefore, the selection of an appropriate and well-characterized animal model is paramount to generating meaningful and translatable data.[4]
The Rationale for a Murine Localized Infection Model
For the initial in vivo validation of a novel topical or systemically administered antibacterial agent, a murine model of localized skin and soft tissue infection (SSTI) offers distinct advantages.[5] We have selected the murine subcutaneous abscess model for this guide.
-
Causality: This model confines the infection to a specific, measurable site, allowing for a direct and quantitative assessment of the drug's ability to reduce bacterial burden locally.[6] It is highly reproducible and mimics the pathophysiology of human abscesses, which are common manifestations of S. aureus infections.[5] This approach strategically minimizes the confounding variables of systemic toxicity and complex pharmacodynamics that are more prominent in systemic infection models (e.g., sepsis), making it ideal for a first-pass efficacy screen.[7]
Choice of Pathogen: A Clinically Relevant Challenge
To rigorously test MPO's efficacy, we will use Methicillin-Resistant Staphylococcus aureus (MRSA), strain USA300 .
-
Causality: MRSA is a leading cause of both hospital- and community-acquired infections worldwide, and its resistance to conventional beta-lactam antibiotics makes it a high-priority pathogen.[8][9] The USA300 strain is particularly virulent and is a common cause of SSTIs in humans, making this a clinically relevant challenge.[10] Validating MPO against this strain provides strong evidence of its potential to address a critical unmet medical need.[2]
The Comparator: Benchmarking Against the Gold Standard
A novel agent's performance must be contextualized against current therapeutic options. For this study, we will use Vancomycin as the comparator antibiotic.
-
Causality: Vancomycin is a glycopeptide antibiotic and a last-resort treatment for serious MRSA infections.[11] While newer agents exist, Vancomycin remains a universally recognized benchmark. Demonstrating non-inferiority or superiority to Vancomycin in a validated animal model is a critical milestone in the preclinical development of a new anti-MRSA agent.
Pillar 2: A Self-Validating Experimental Design and Workflow
A robust experimental design is self-validating, incorporating appropriate controls and objective endpoints. The following workflow ensures that the generated data is clear, interpretable, and scientifically sound.
Caption: High-level workflow for the in vivo antibacterial efficacy study.
Pillar 3: Detailed Experimental Protocols
The following protocols are described with sufficient detail to ensure they can be replicated. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of MRSA USA300 Inoculum
This protocol is adapted from established methods for preparing S. aureus for infection models.[5][7]
-
Initial Culture: Inoculate a single colony of MRSA USA300 from a tryptic soy agar (TSA) plate into 5 mL of tryptic soy broth (TSB). Incubate overnight at 37°C with shaking (200 rpm).
-
Subculture: Transfer 100 µL of the overnight culture into 10 mL of fresh TSB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.6).
-
Harvesting and Washing: Pellet the bacteria by centrifugation at 4,000 x g for 15 minutes. Discard the supernatant.
-
Resuspension: Wash the bacterial pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Final Inoculum: Resuspend the final pellet in sterile PBS to a concentration of approximately 2 x 10⁸ colony-forming units (CFU)/mL. The final concentration must be confirmed by plating serial dilutions on TSA plates. This suspension should be kept on ice and used within 2 hours.
Murine Subcutaneous Infection Model
This procedure establishes a localized, contained infection suitable for assessing therapeutic efficacy.[5][12]
-
Animal Preparation: Use female BALB/c mice, 6-8 weeks of age, acclimatized for at least 72 hours. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane). Shave a small area on the dorsal flank.
-
Infection: Draw 100 µL of the prepared MRSA inoculum (~2 x 10⁷ CFU) into a 1 mL syringe with a 27-gauge needle.
-
Injection: Gently lift the skin on the shaved flank and inject the 100 µL bacterial suspension subcutaneously.
-
Recovery: Place the mice in a clean cage on a heating pad and monitor them until they have fully recovered from anesthesia.
Treatment Administration and Monitoring
-
Grouping: Two hours post-infection, randomly assign mice into the following treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer the drug vehicle (e.g., PBS with 5% DMSO) via intraperitoneal (IP) injection.
-
Group 2 (MPO - 10 mg/kg): Administer MPO at 10 mg/kg via IP injection.
-
Group 3 (MPO - 25 mg/kg): Administer MPO at 25 mg/kg via IP injection.
-
Group 4 (Vancomycin - 25 mg/kg): Administer the comparator antibiotic via IP injection.
-
-
Dosing Regimen: Administer treatments at 2 and 12 hours post-infection. The causality for this timing is to allow the infection to establish before intervention, mimicking a clinical scenario.
-
Monitoring: Monitor mice at least twice daily for clinical signs of illness, and measure body weight and lesion size (length x width) daily.
Endpoint: Bacterial Burden Quantification
The primary endpoint for efficacy is the reduction in bacterial load at the site of infection.[5][13]
-
Euthanasia and Harvest: At 24 hours post-infection, humanely euthanize the mice.
-
Tissue Excision: Aseptically excise the entire skin lesion and underlying subcutaneous tissue.
-
Homogenization: Weigh the tissue and place it in a sterile tube containing 1 mL of PBS and sterile beads. Homogenize the tissue using a mechanical homogenizer (e.g., BeadBeater).
-
Plating: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.
-
Enumeration: Plate 100 µL of each dilution onto TSA plates. Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates with 30-300 colonies to determine the CFU per gram of tissue.
Pillar 4: Comparative Data Analysis and Interpretation
The data below is a hypothetical but realistic representation of potential outcomes from this experimental design. The primary measure of efficacy is the logarithmic reduction in bacterial burden compared to the vehicle control group.
Table 1: Comparative Efficacy on Bacterial Burden in Murine SSTI Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log₁₀ CFU/g tissue) ± SD | Log₁₀ Reduction vs. Vehicle | P-value vs. Vehicle |
| Vehicle Control | - | 8.52 ± 0.45 | - | - |
| Methoxy-Phenyl Oxime | 10 | 6.98 ± 0.61 | 1.54 | <0.01 |
| Methoxy-Phenyl Oxime | 25 | 5.25 ± 0.55 | 3.27 | <0.001 |
| Vancomycin | 25 | 5.41 ± 0.49 | 3.11 | <0.001 |
Data are presented as mean ± standard deviation. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Interpretation of Results:
-
Dose-Dependent Efficacy: The hypothetical data shows that Methoxy-Phenyl Oxime exhibits a clear dose-dependent antibacterial effect in vivo. The higher dose (25 mg/kg) resulted in a significantly greater reduction in bacterial load than the lower dose (10 mg/kg).
-
Significant Antibacterial Activity: Both doses of MPO led to a statistically significant reduction in MRSA burden compared to the vehicle control, confirming its bioactivity within a host system.
-
Comparative Performance: Critically, the 25 mg/kg dose of MPO demonstrated efficacy comparable to the standard-of-care antibiotic, Vancomycin. The >3-log reduction in bacterial count achieved by both MPO and Vancomycin is considered a strong indicator of potent antibacterial activity.[14] This result positions MPO as a viable candidate for further development.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded framework for the in vivo validation of methoxy-phenyl oxime. By employing a clinically relevant animal model, a high-priority pathogen, and a gold-standard comparator, this methodology generates the decisive data needed to advance a novel antibacterial compound through the preclinical pipeline.
The strong, dose-dependent efficacy of MPO, comparable to that of Vancomycin in this model, validates its therapeutic potential and warrants further investigation. The logical next steps would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to optimize dosing regimens.[4]
-
Evaluation in Systemic Infection Models: Testing efficacy in more challenging models like murine sepsis or pneumonia to assess its utility in life-threatening infections.[5][15]
-
Toxicity Studies: Comprehensive safety and toxicology assessments are required before any consideration for clinical trials.
By adhering to the principles of scientific causality and reproducibility outlined herein, researchers can confidently and efficiently evaluate the next generation of antibacterial agents poised to combat the global threat of antimicrobial resistance.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Oxime- and Methoxy-Phenyl-Containing Compounds
This guide provides essential, step-by-step procedures for the proper disposal of chemical waste containing oxime and methoxy-phenyl functional groups. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and are designed to provide a clear, actionable framework for researchers, scientists, and drug development professionals.
I. Hazard Assessment & Characterization: Understanding the Risk
Before any disposal procedure can be initiated, a thorough understanding of the associated chemical hazards is paramount. Compounds containing both oxime (C=N-OH) and methoxy-phenyl (CH₃O-C₆H₄) moieties present a unique combination of risks that must be carefully managed.
-
The Oxime Functional Group: Oxime-containing compounds can exhibit significant toxicity. For example, some oximes are classified as acutely toxic and can cause serious eye damage[1]. Certain oximes are designated as "P-listed" wastes by the Environmental Protection Agency (EPA), indicating they are acutely hazardous[2][3].
-
The Methoxy-Phenyl Functional Group: The methoxy-phenyl group features an ether linkage on an aromatic ring. Ethers are a well-known class of compounds with the potential to form explosive peroxides upon exposure to air and light, especially during prolonged storage[4][5][6]. This reactivity necessitates careful management and dating of containers[6]. Furthermore, as organic compounds, they must be treated as chemical waste and never disposed of down the drain[4].
The combination of these functional groups requires that all such compounds be treated as hazardous waste by default. The specific hazards of any individual compound must be ascertained by consulting its Safety Data Sheet (SDS), which provides critical information on toxicity, reactivity, and necessary protective measures[7][8].
II. Pre-Disposal Operations: Handling & Segregation
Proper handling and segregation of waste at the point of generation are the most critical steps in preventing accidents and ensuring a compliant disposal process.
Required Personal Protective Equipment (PPE)
A risk assessment should always be performed, but the following PPE is generally required when handling oxime- and methoxy-phenyl-containing waste.
| PPE Category | Specification | Rationale & References |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards. | Protects against splashes and potential dust/aerosol generation. OSHAs eye and face protection regulations mandate this level of protection[9][10][11][12]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Glove type should be selected based on the specific chemical and any solvents used. Check manufacturer compatibility guides. | Provides a barrier against dermal absorption. Nitrile gloves offer broad, short-term protection[4][10]. For some ethers, permeation can be rapid, requiring frequent changes[6]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. | Protects skin from contamination and provides a layer of protection from fire hazards associated with organic compounds[6][10]. |
| Ventilation | All handling of open waste containers or transfers of waste must be conducted in a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors, dusts, or aerosols[4][9]. |
The Principle of Waste Segregation
Never mix different waste streams. Oxime- and methoxy-phenyl-containing wastes must be segregated from other chemical wastes to prevent dangerous reactions.
-
Segregate from Oxidizers: Ethers and other organic materials can react violently with strong oxidizing agents[1][12].
-
Segregate from Acids/Bases: Keep separate from strong acids and bases unless part of a specific neutralization protocol[4].
-
Segregate Solids and Liquids: Collect solid waste (e.g., contaminated gloves, weighing papers) separately from liquid waste[4].
III. Step-by-Step Disposal Protocol
The disposal of oxime- and methoxy-phenyl-containing compounds must follow a systematic "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA)[2]. The primary and only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1][4][13].
Step 1: Waste Collection & Containerization
All waste, including contaminated materials like pipette tips and gloves, must be collected in a designated hazardous waste container[4][13].
-
Container Compatibility: The container must be made of a material compatible with the waste (e.g., glass or polyethylene) and have a secure, tight-fitting lid[14][15][16]. The original chemical container is often the best choice for its own waste[15].
-
Condition: The container must be in good condition, free from leaks, and clean on the outside[15][17].
-
Headspace: Do not overfill containers. Leave at least 10% or one inch of headspace to allow for expansion[16][17].
Step 2: Proper Labeling
As soon as the first drop of waste enters the container, it must be labeled.
-
Required Information: The label must clearly state "Hazardous Waste" and include the full chemical name(s) of all constituents and their approximate concentrations or percentages[1][4][14].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
Location: The SAA must be located at or near the point of generation and away from sinks or floor drains[1][16].
-
Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant secondary container to contain any potential leaks[14][15].
-
Security: The area should be secure and away from general laboratory traffic.
Step 4: Arranging for Professional Disposal
Once the container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and disposal[1][4]. Provide them with a full characterization of the waste as detailed on the label.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxime-, Methoxy-Phenyl- Compounds
This document provides an essential framework for the safe handling of the oxime-, methoxy-phenyl- chemical class. As these compounds are integral to various research and development pipelines, a deep understanding of their potential hazards and the corresponding protective measures is non-negotiable. This guide moves beyond a simple checklist, offering a procedural and causal analysis to build a culture of safety and confidence in your laboratory. The cornerstone of this guidance is the principle that all chemicals should be treated as potentially hazardous; this protocol is a baseline, and must always be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the exact compound in use.
Hazard Assessment: Understanding the Adversary
Compounds containing both oxime (C=N-OH) and methoxy-phenyl moieties present a multi-faceted hazard profile. The specific risks are dictated by the complete molecular structure, but we can extrapolate a general hazard assessment based on these functional groups.
-
Dermal and Eye Irritation: As a representative example, 4-Methoxybenzaldehyde Oxime is known to cause skin and serious eye irritation.[1] Many organic molecules of this type can defat the skin, leading to irritation or dermatitis.
-
Acute Toxicity: The same model compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates a multi-layered PPE approach to prevent exposure through all potential routes.
-
Respiratory Irritation: Powders can become airborne, and volatile compounds can generate vapors, both of which may cause respiratory tract irritation.[2][3]
-
Allergenic Potential: Some related compounds, like 4-methoxy phenol, are known to be capable of triggering allergic skin reactions.[4]
The fundamental directive for laboratory safety is the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[5][6][7] This plan is a written program that outlines the specific procedures, equipment, and PPE required to protect employees from chemical hazards in their workplace.[5][7]
Risk Assessment Workflow
Before any procedure, a dynamic risk assessment must be performed. The choice of PPE is not static; it adapts to the scale and nature of the operation.
Caption: Risk assessment workflow for selecting appropriate PPE.
The Core PPE Ensemble: A Multi-Barrier System
Effective protection relies on a multi-barrier system. Each component of your PPE serves a specific purpose, and its selection must be deliberate.
Hand Protection: The Primary Barrier
Gloves are the most critical barrier against dermal absorption and contamination. The choice of material is paramount and must be based on chemical compatibility, not convenience.
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[3][8] For incidental contact (e.g., handling sealed containers), a single pair may suffice. For any direct handling, double-gloving is the standard.
-
Neoprene/Butyl Rubber: For prolonged contact or when handling larger quantities, heavier-duty gloves like neoprene or butyl rubber should be worn over inner nitrile gloves.[3] Butyl rubber, for instance, offers excellent protection against ketones, esters, and aldehydes.[9]
Causality: Double-gloving provides redundancy in case of a tear or pinhole in the outer glove. It also allows for a safer doffing procedure: the heavily contaminated outer glove can be removed without touching its outer surface with a bare hand, minimizing cross-contamination.
| Glove Material | Recommended Use Case | Advantages | Disadvantages |
| Nitrile | Incidental contact, inner glove for double-gloving, handling dilute solutions. | Good general chemical resistance, high dexterity, visibly tears when punctured.[8] | Poor for some organic solvents like aromatic and chlorinated hydrocarbons.[8] |
| Neoprene | Handling concentrated solutions, extended duration tasks. | Good pliability and dexterity, resists acids, bases, oils, and alcohols.[9] | Not recommended for strong oxidizing agents or aromatic solvents.[9] |
| Butyl | High-hazard operations, handling aldehydes and ketones. | Excellent resistance to a wide variety of corrosive acids, ketones, and esters.[9] | Performs poorly with aliphatic and aromatic hydrocarbons.[9] |
| Norfoil/Silver Shield | Handling unknown or highly toxic chemicals. | Resists permeation from a very wide range of hazardous chemicals.[10] | Poor fit and dexterity; often used as an under-glove.[10] |
Protocol: Safe Glove Removal (Doffing)
-
With your gloved left hand, pinch the outside cuff of the right glove.
-
Peel the right glove off, turning it inside-out. Ball the removed glove in your still-gloved left hand.
-
Slide two fingers of your now bare right hand under the cuff of the left glove.
-
Peel the left glove off, turning it inside-out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Eye and Face Protection: Shielding Critical Sensory Organs
Eye protection is mandatory at all times in the laboratory. The level of protection must match the potential hazard.
-
Safety Glasses with Side Shields: The absolute minimum requirement for any work in the lab.
-
Chemical Splash Goggles: Required when handling any volume of liquid oxime-, methoxy-phenyl- compounds or their solutions. Goggles form a seal around the eyes, protecting from splashes from any direction.[3]
-
Face Shield: Must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes (>1 liter), working with reactions under pressure, or during spill cleanup.[3][11]
Caption: Decision tree for selecting appropriate eye and face protection.
Body and Respiratory Protection
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat is standard. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: All work with solid (powder) or volatile oxime-, methoxy-phenyl- compounds must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][12] If a procedure absolutely cannot be performed in a fume hood (a rare exception), a risk assessment must be conducted to determine the need for a respirator. Respirator use is governed by a comprehensive program that includes medical evaluation and fit testing, as required by OSHA standard 29 CFR 1910.134.[5]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal procedures.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your lab coat and initial eye protection.
-
Pre-Handling: Consult the SDS. Designate a specific work area, preferably in a fume hood. Assemble all necessary equipment and reagents. Don the appropriate gloves (double-gloving recommended).
-
Weighing and Transfer (Solids): To minimize dust dispersal, handle powders carefully. Use a spatula to transfer the solid. Clean any residual powder from the spatula and weighing vessel with a solvent-dampened wipe, which should be disposed of as solid hazardous waste.[2]
-
Solution Preparation: Slowly add solids to the solvent to avoid splashing. If sonication is needed, ensure the vessel is capped.
-
Post-Handling: Decontaminate the work area. Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport your materials.
-
De-gowning: Remove PPE in the correct order to prevent cross-contamination: apron, outer gloves, face shield/goggles, lab coat, inner gloves. Wash hands immediately and thoroughly.
Spill and Emergency Response
-
Minor Spill: Alert personnel in the immediate area. Wearing your full PPE ensemble (goggles, double gloves, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable hazardous waste container.[3]
-
Major Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency procedures.
Waste Disposal Plan
All materials contaminated with oxime-, methoxy-phenyl- compounds must be treated as hazardous chemical waste.[2] Never dispose of this chemical class down the drain or in the regular trash.[13][14]
-
Solid Waste: Contaminated gloves, wipes, weighing papers, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be segregated based on compatibility; for instance, do not mix organic solvent waste with aqueous acidic waste.
-
Sharps Waste: Contaminated needles and syringes must be placed in a designated sharps container.
Consult your institution's EHS department for specific waste pickup and disposal procedures, as regulations can vary.[15]
References
- 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- 29 CFR 1910.1450 — OSHA Laboratory Standard, Source: MasterControl, [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- eTool : Hospitals - Laboratory - OSHA Laboratory Standard, Source: Occupational Safety and Health Administr
- OSHA Laboratory Standard 29 CFR 1910.
- 4-Methoxybenzaldehyde Oxime, Source: PubChem, National Center for Biotechnology Inform
- 4-METHOXYPHENYL ACETONITRILE SDS, Source: Sdfine, [Link]
- Chemical Waste Management Guide, Source: Auburn University, [Link]
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- Glove Selection Guide, Source: UC Berkeley Office of Environment, Health & Safety, [Link]
- FACT Sheet - Glove Selection, Source: Lawrence Berkeley National Labor
- How to Choose PPE for Chemical Work, Source: Allan Chemical Corpor
- syn-Benzaldehyde oxime Material Safety D
- Management of Hazardous Waste Procedure, Source: Yale Environmental Health & Safety, [Link]
- OSHA Glove Selection Chart, Source: University of Pittsburgh Environmental Health and Safety, [Link]
- NIOSH Pocket Guide to Chemical Hazards, Source: Centers for Disease Control and Prevention (CDC), [Link]
- Hazardous Waste and Disposal Considerations, Source: American Chemical Society, [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
